molecular formula C18H36O3 B1205855 10(R)-Hydroxystearic acid CAS No. 5856-32-6

10(R)-Hydroxystearic acid

Numéro de catalogue: B1205855
Numéro CAS: 5856-32-6
Poids moléculaire: 300.5 g/mol
Clé InChI: PAZZVPKITDJCPV-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-10-hydroxyoctadecanoic acid is a hydroxy fatty acid that is octadecanoic acid (stearic acid) in which the pro-R hydrogen has been replaced by a hydroxy group. It is a conjugate acid of a (R)-10-hydroxyoctadecanoate.

Propriétés

Numéro CAS

5856-32-6

Formule moléculaire

C18H36O3

Poids moléculaire

300.5 g/mol

Nom IUPAC

(10R)-10-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1

Clé InChI

PAZZVPKITDJCPV-QGZVFWFLSA-N

SMILES isomérique

CCCCCCCC[C@H](CCCCCCCCC(=O)O)O

SMILES canonique

CCCCCCCCC(CCCCCCCCC(=O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 10(R)-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 10(R)-hydroxystearic acid (10(R)-HSA), with a focus on its microbial biosynthesis. The document details the enzymatic conversion of oleic acid into 10(R)-HSA, presents quantitative data from various microbial producers, and outlines detailed experimental protocols for its production, purification, and analysis.

Introduction to this compound

This compound is a saturated hydroxy fatty acid that has garnered significant interest in the pharmaceutical, cosmetic, and polymer industries. Its chiral nature and functional hydroxyl group make it a valuable building block for the synthesis of various bioactive molecules and specialty chemicals. While chemical synthesis is possible, there is a growing demand for sustainable and stereoselective production methods, making natural sources, particularly microbial fermentation, an attractive alternative.

The primary natural route to 10(R)-HSA is the enzymatic hydration of oleic acid, a common monounsaturated fatty acid found in vegetable oils and animal fats. This biotransformation is catalyzed by the enzyme oleate (B1233923) hydratase (EC 4.2.1.53), which is found in a variety of microorganisms.[1][2][3][4]

Natural Sources of this compound

The predominant natural sources of 10(R)-HSA are microorganisms, although it has also been reported in some plant species and as a metabolic product of gut microbiota.

Microbial Production

A diverse range of bacteria have been identified as producers of 10(R)-HSA from oleic acid. These microorganisms possess the oleate hydratase enzyme responsible for the stereospecific addition of a water molecule to the double bond of oleic acid.

Table 1: Microbial Sources of this compound and their Production Yields

Microbial StrainProduction MethodSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Yield (%)Productivity (g/L/h)Reference
Stenotrophomonas maltophilia (recombinant E. coli)Whole-cell biotransformation50499812.3[4]
Lysinibacillus fusiformis (recombinant enzyme)Enzymatic conversion404094 (molar)16[2]
Lactococcus garvieae (recombinant enzyme)Enzymatic conversion300.258--[1]
Nocardia cholesterolicum NRRL 5767Resting cells17.8>16>90>2.67[5]
Pseudomonas sp. NRRL B-3266Fermentation----[6]
Selenomonas ruminantiumFermentation----[7]
Enterococcus faecalisFermentation----[7]
Rumen MicrobiotaIn vitro fermentation-14.4 µmol/100 µmol oleic acid input--[8]

Note: The table presents a selection of reported microbial producers. Yields and productivities can vary significantly based on the specific strain, cultivation conditions, and biotransformation parameters.

Plant Sources

The occurrence of 10-hydroxystearic acid has been reported in the plant genus Gossypium (cotton).[9] However, microbial sources are far more extensively studied and utilized for its production due to higher yields and easier extraction.

Gut Microbiota

10(R)-HSA is also known to be a hydroxylation product of oleic acid formed by the gut microbiota.[10] This highlights the role of microbial metabolism of dietary fats in the host.

Biosynthesis of this compound

The biosynthesis of 10(R)-HSA from oleic acid is a single-step enzymatic reaction catalyzed by oleate hydratase. This enzyme facilitates the anti-Markovnikov addition of water to the cis-9 double bond of oleic acid. The reaction is highly stereospecific, yielding the (R)-enantiomer. The enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that is crucial for its catalytic activity, although it is not consumed in the reaction.[3][11]

Biosynthesis_of_10R_HSA oleic_acid Oleic Acid (cis-9-Octadecenoic acid) hsa This compound oleic_acid->hsa Hydration enzyme Oleate Hydratase (EC 4.2.1.53) + FAD enzyme->hsa water H₂O water->enzyme

Figure 1: Biosynthetic pathway of this compound from oleic acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of 10(R)-HSA from microbial sources.

Microbial Cultivation and Whole-Cell Biotransformation

This protocol is adapted from the procedure for Stenotrophomonas maltophilia expressed in E. coli.[4]

1. Recombinant Strain Cultivation:

  • Inoculate a single colony of recombinant E. coli harboring the oleate hydratase gene into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin).

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Transfer the overnight culture to 500 mL of fresh LB broth in a 2 L flask and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for a further 12-16 hours at a lower temperature (e.g., 20-25°C).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Whole-Cell Biotransformation:

  • Wash the harvested cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5).

  • Resuspend the cells in the same buffer to a final concentration of 10 g/L (cell dry weight).

  • Prepare the reaction mixture containing the cell suspension, oleic acid (50 g/L), and a surfactant such as Tween 40 (0.05% w/v) to improve substrate solubility.

  • Incubate the reaction mixture at 35°C with gentle agitation for 4-8 hours.

Oleate Hydratase Extraction and Purification

This protocol is a general guide based on common protein purification techniques.[1]

1. Cell Lysis:

  • Resuspend the harvested cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM PMSF).

  • Lyse the cells using a French press or sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

2. Protein Purification (for His-tagged enzyme):

  • Load the supernatant (crude extract) onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged oleate hydratase with an elution buffer (lysis buffer containing 250 mM imidazole).

  • Collect the fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).

  • Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 10% glycerol).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the derivatization and analysis of 10(R)-HSA.[12][13]

1. Sample Preparation and Extraction:

  • Acidify the biotransformation mixture to pH 2-3 with HCl.

  • Extract the fatty acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 volumes).

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

2. Derivatization:

  • To the dried extract, add a derivatizing agent to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers for GC analysis. A common method is silylation.

  • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Evaporate the excess derivatizing agent under a stream of nitrogen.

  • Re-dissolve the derivatized sample in a suitable solvent like hexane (B92381) or iso-octane.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Quantification: Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized 10-HSA for improved sensitivity and specificity. An internal standard (e.g., a deuterated fatty acid) should be used for accurate quantification.

Workflow and Logical Relationships

The overall process for producing and analyzing 10(R)-HSA from a microbial source involves a series of sequential steps, as illustrated in the workflow diagram below.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis strain Microbial Strain Selection (e.g., recombinant E. coli) cultivation Cultivation and Cell Growth strain->cultivation induction Induction of Oleate Hydratase Expression cultivation->induction harvest Cell Harvesting induction->harvest bioreaction Whole-Cell Biotransformation (Oleic Acid -> 10(R)-HSA) harvest->bioreaction extraction Extraction of 10(R)-HSA bioreaction->extraction purification Purification (e.g., Crystallization) extraction->purification derivatization Derivatization for GC-MS purification->derivatization gcms GC-MS Analysis (Quantification and Identification) derivatization->gcms

Figure 2: Experimental workflow for the production and analysis of 10(R)-HSA.

Conclusion

The microbial production of this compound through the enzymatic hydration of oleic acid presents a highly efficient and stereoselective method for obtaining this valuable chemical. A variety of bacterial species, both wild-type and recombinant, have been shown to be effective producers. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to explore and optimize the natural production of 10(R)-HSA for their specific applications. The use of recombinant microorganisms, in particular, offers a promising avenue for achieving high-titer and high-productivity processes suitable for industrial-scale manufacturing.

References

The Biological Role of 10(R)-Hydroxystearic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA) is a unique hydroxylated fatty acid produced from oleic acid by the enzymatic activity of gut microorganisms, particularly of the Lactobacillus genus.[1][2] Once considered a simple bacterial metabolite, a growing body of evidence now highlights its significant and diverse biological roles in mammalian physiology. This technical guide provides an in-depth overview of the current understanding of 10-HSA's functions, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative effects. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area. 10-HSA has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[3][4][5] Through this mechanism, 10-HSA exerts beneficial effects on gut and liver health, promoting tissue repair and restoring metabolic homeostasis.[3][4] Furthermore, its ability to stimulate collagen synthesis underscores its potential in skin health and regenerative medicine.[6][7] This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this gut microbiota-derived metabolite.

Introduction

The mammalian gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease. One of the key functions of the gut microbiota is the metabolism of dietary components into a vast array of bioactive molecules. This compound (10-HSA) is a prime example of such a metabolite, derived from the hydration of oleic acid by bacterial enzymes.[1] While initially identified in various natural sources, its endogenous production in the mammalian gut and subsequent biological activities have garnered significant scientific interest.

This guide will explore the multifaceted roles of 10-HSA, from its impact on the gut-liver axis to its effects on dermal fibroblasts. We will delve into the molecular mechanisms underpinning these functions, with a particular focus on the activation of PPARα signaling. Quantitative data from key studies are summarized in tabular format for clear comparison, and detailed experimental protocols are provided to aid in the design and execution of future research.

Biosynthesis of this compound

The primary route for the production of 10-HSA in mammals is through the enzymatic action of gut bacteria.[1] Specifically, certain strains of Lactobacillus have been shown to possess oleate (B1233923) hydratase enzymes that catalyze the stereospecific hydration of the double bond in oleic acid to form this compound.[2] The oleic acid substrate for this biotransformation can be derived from dietary sources.

Biological Roles and Mechanisms of Action

Gut and Liver Health

10-HSA plays a crucial role in maintaining the integrity and function of the gut-liver axis. In preclinical models of liver injury, 10-HSA has been demonstrated to:

  • Restore the Gut Epithelial Barrier: 10-HSA helps to repair a damaged gut lining, a critical function in preventing the translocation of harmful substances from the gut into the bloodstream.

  • Normalize Gut Immune Responses: It modulates the immune environment in the gut, contributing to a reduction in inflammation.

  • Promote Liver Tissue Repair: 10-HSA has been shown to reverse liver damage in animal models.[3][4]

  • Improve Liver Metabolism: It enhances energy metabolism and detoxification functions within the liver.[3]

The primary mechanism underlying these beneficial effects is the activation of PPARα.[3][4]

Skin Health and Anti-Aging

In the context of dermatology and cosmetology, 10-HSA has shown promise as an anti-aging and skin-rejuvenating agent. Its key functions in the skin include:

  • Stimulation of Collagen Synthesis: 10-HSA significantly increases the production of both type I and type III collagen in human dermal fibroblasts.[6][7] Collagen is a major structural protein of the skin, and its increased synthesis can lead to improved skin elasticity and a reduction in wrinkles.

  • PPARα Activation in Skin: Similar to its effects in the liver and gut, 10-HSA acts as a potent PPARα agonist in skin cells, which is believed to mediate its collagen-boosting effects.[6][7]

Anti-Inflammatory and Anti-Diabetic Potential

Emerging evidence suggests that 10-HSA may also possess anti-inflammatory and anti-diabetic properties. These effects are likely linked to its ability to activate PPARα, a known regulator of inflammation and glucose homeostasis. Further research is needed to fully elucidate these potential therapeutic applications.

Signaling Pathways

The biological effects of 10-HSA are predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.

10-HSA Signaling Pathway Figure 1: 10-HSA Signaling via PPARα cluster_extracellular Extracellular cluster_intracellular Intracellular 10-HSA 10-HSA PPARa PPARα 10-HSA->PPARa Enters Cell & Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1A, ACOX1, CYP4A) PPRE->Target_Genes Activates Transcription Biological_Effects Biological Effects - Increased Fatty Acid Oxidation - Reduced Inflammation - Collagen Synthesis Target_Genes->Biological_Effects

Figure 1: 10-HSA Signaling via PPARα

Upon entering the cell, 10-HSA binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1), lipid metabolism (e.g., CYP4A), and other cellular processes, ultimately leading to the observed biological effects of 10-HSA.[8][9]

While PPARα is the primary described pathway, the potential interaction of 10-HSA with other fatty acid-sensing receptors like GPR40, GPR120, or GPR110 warrants further investigation.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the biological effects of this compound.

Table 1: PPARα Activation by this compound and its Regioisomers

CompoundConcentrationFold Induction of PPARα Activity (vs. Control)p-valueReference
10(R)-HSA 0.01% (0.33 mM)15.7< 0.001[5]
9-HSA0.01% (0.33 mM)10.1< 0.001[5]
12-HSA0.01% (0.33 mM)4.9< 0.001[5]
17-HSA0.01% (0.33 mM)1.7NS[5]
Stearic Acid0.01% (0.35 mM)1.8NS[5]

NS: Not Significant

Table 2: Effect of this compound on Collagen Synthesis

Collagen TypeSystem10(R)-HSA ConcentrationChange in Collagen Levels (vs. Control)p-valueReference
Type IPrimary Human Dermal Fibroblasts (in vitro)0.01% (0.33 mM)+112% (2.12-fold increase)< 0.05[5]
Type IPrimary Human Dermal Fibroblasts (in vitro)Not specified+96% (dose-dependent)< 0.01[6]
Type IIIPrimary Human Dermal Fibroblasts (in vitro)Not specified+244% (dose-dependent)< 0.01[6]
Type IIIHuman Skin Explants (ex vivo)0.01% (0.33 mM)+70%< 0.01[5]
Type IIIHuman Skin Explants (ex vivo)Not specified+57%< 0.01[6]

Experimental Protocols

Quantification of this compound from Biological Samples

This protocol provides a general workflow for the extraction and quantification of 10-HSA from biological matrices such as plasma, tissues, or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

10-HSA Quantification Workflow Figure 2: Workflow for 10-HSA Quantification Sample Biological Sample (Plasma, Tissue Homogenate, etc.) Spike Spike with Internal Standard (e.g., deuterated 10-HSA) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification using Calibration Curve LC_MS->Quantification

Figure 2: Workflow for 10-HSA Quantification

Methodology:

  • Sample Preparation:

    • For plasma or serum, proteins are typically precipitated using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).[10]

    • For tissues, homogenization in a suitable buffer is required prior to extraction.

    • An internal standard (e.g., a stable isotope-labeled 10-HSA) should be added at the beginning of the sample preparation to account for extraction losses and matrix effects.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): After protein precipitation, the sample is acidified, and 10-HSA is extracted into an organic solvent such as hexane (B92381) or ethyl acetate.[11]

    • Solid-Phase Extraction (SPE): Alternatively, the sample can be loaded onto an SPE cartridge (e.g., C18), washed to remove interfering substances, and then 10-HSA is eluted with an organic solvent.[12]

  • Derivatization (Optional): To improve chromatographic properties and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis, the carboxylic acid group of 10-HSA can be derivatized (e.g., silylation).[13] For LC-MS/MS, derivatization is often not necessary.

  • LC-MS/MS Analysis:

    • The extracted and reconstituted sample is injected into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using a reverse-phase column (e.g., C18).

    • Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: The concentration of 10-HSA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 10-HSA.

PPARα Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to determine the ability of a compound to activate PPARα.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293 or HepG2) is co-transfected with two plasmids:

      • An expression vector containing the full-length human or mouse PPARα gene.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

    • A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: The transfected cells are treated with various concentrations of 10-HSA or a control compound (e.g., a known PPARα agonist like Wy-14643 or a vehicle control like DMSO).

  • Cell Lysis and Luciferase Activity Measurement:

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • If a Renilla luciferase control was used, its activity is also measured.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell number and transfection efficiency. The fold induction of PPARα activity is calculated by dividing the normalized luciferase activity of the 10-HSA-treated cells by that of the vehicle-treated cells.

Assessment of Gut Epithelial Barrier Integrity (In Vivo FITC-Dextran Assay)

This in vivo assay measures the permeability of the gut barrier in mice.[7][14]

Methodology:

  • Animal Preparation: Mice are fasted for a defined period (e.g., 4-6 hours) to clear the upper gastrointestinal tract.

  • FITC-Dextran Administration: A solution of fluorescein (B123965) isothiocyanate (FITC)-labeled dextran (B179266) (typically 4 kDa) is administered to the mice by oral gavage.

  • Blood Collection: After a specific time (e.g., 4 hours), blood is collected from the mice.

  • Plasma Preparation: The blood is centrifuged to separate the plasma.

  • Fluorescence Measurement: The fluorescence intensity of the plasma is measured using a fluorometer.

  • Data Analysis: A standard curve is generated using known concentrations of FITC-dextran in control plasma. The concentration of FITC-dextran that has passed from the gut into the bloodstream is determined from the standard curve. An increase in plasma FITC-dextran concentration indicates increased gut permeability.

Quantification of Collagen Synthesis in Dermal Fibroblasts (In Vitro)

This protocol describes a common method for quantifying collagen production by dermal fibroblasts in cell culture.[15][16]

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

  • Treatment: The cells are treated with 10-HSA at various concentrations for a specified period (e.g., 48-72 hours). A vehicle control is also included.

  • Collagen Quantification:

    • Sirius Red Assay: The cell culture supernatant or cell lysate is collected. The total soluble collagen can be quantified using the Sirius Red dye, which specifically binds to collagen. The absorbance is measured spectrophotometrically.

    • ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) can be used to specifically measure the amount of type I or type III pro-collagen in the cell culture supernatant.

    • Western Blotting: The amount of collagen in the cell lysate or supernatant can be determined by separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with an antibody specific for the collagen type of interest.

  • Data Normalization: The amount of collagen is typically normalized to the total protein content or cell number in each sample to account for differences in cell proliferation.

Conclusion and Future Directions

This compound, a metabolite produced by the gut microbiota, has emerged as a significant bioactive molecule with pleiotropic effects in mammals. Its ability to potently activate PPARα provides a clear mechanism for its beneficial roles in maintaining gut-liver homeostasis and promoting skin health. The quantitative data presented in this guide highlight the potency of 10-HSA, often surpassing that of other hydroxystearic acid isomers.

For researchers and drug development professionals, 10-HSA represents a promising therapeutic lead. Future research should focus on:

  • Elucidating the full spectrum of its downstream signaling targets beyond the currently known PPARα-regulated genes.

  • Investigating its potential interactions with other receptors to uncover additional mechanisms of action.

  • Conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety for various conditions, including non-alcoholic fatty liver disease, inflammatory bowel disease, and skin aging.

  • Optimizing its delivery and bioavailability to enhance its therapeutic potential.

The study of 10-HSA is a compelling example of how the intricate interplay between the host and its microbiome can yield novel therapeutic opportunities. The information and protocols provided in this technical guide are intended to serve as a valuable resource to accelerate further discoveries in this exciting field.

References

10(R)-Hydroxystearic Acid: An Endogenous Lipid Metabolite at the Crossroads of Microbial-Host Interaction and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA), a hydroxylated fatty acid derived from oleic acid, is emerging as a significant endogenous lipid metabolite with diverse biological activities. Primarily produced through microbial hydration of oleic acid, its presence in mammalian systems, particularly the gut, highlights a crucial intersection of the host microbiome and lipid metabolism. Functionally, 10-HSA has been identified as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor regulating lipid metabolism, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the current understanding of 10-HSA, including its production, biological functions, and underlying signaling pathways. Detailed experimental protocols for its synthesis, extraction, quantification, and biological activity assessment are presented to facilitate further research and drug development efforts targeting this intriguing molecule.

Introduction

Hydroxy fatty acids are a class of lipid molecules characterized by the presence of one or more hydroxyl groups along their acyl chain. These modifications confer unique physicochemical properties and distinct biological activities compared to their non-hydroxylated counterparts. This compound (10-HSA) is an 18-carbon saturated fatty acid with a hydroxyl group at the C-10 position. While initially identified as a product of microbial metabolism, its detection in mammalian tissues and its specific interaction with host cellular machinery have garnered increasing interest. This guide will delve into the multifaceted nature of 10-HSA, from its microbial origins to its potential as a therapeutic modulator.

Endogenous Production and Metabolism

The primary route for the synthesis of 10(R)-HSA is the enzymatic hydration of oleic acid (a monounsaturated omega-9 fatty acid). This biotransformation is catalyzed by oleate (B1233923) hydratases, enzymes found in a variety of microorganisms.

Microbial Production:

Several bacterial species are known to produce 10(R)-HSA from oleic acid. These include:

  • Pseudomonas species[1]

  • Lactobacillus rhamnosus[2]

  • Stenotrophomonas maltophilia

  • Genetically engineered Escherichia coli expressing oleate hydratase[3]

The gut microbiota is a significant source of 10-HSA in mammals, where dietary oleic acid is converted by resident bacteria.[4] Ruminant animals also exhibit production of 10-HSA in the rumen through the action of their microbiota.[5]

Mammalian Presence:

The presence of 10-HSA in mammalian tissues is a subject of ongoing investigation. While some studies have detected it in various tissues, it is hypothesized that this may, in part, be due to bacterial activity during sample processing.[1] Nevertheless, the absorption of microbially-produced 10-HSA from the gut provides a clear mechanism for its systemic distribution and interaction with host cells.

Biological Functions and Signaling Pathways

10(R)-HSA exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα Agonism

10-HSA has been identified as a potent and selective agonist of PPARα.[3] PPARα is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The activation of PPARα by 10-HSA initiates a cascade of downstream events that influence lipid metabolism, inflammation, and cellular health.

Dermatological Effects

In the context of skin biology, 10-HSA has demonstrated several beneficial effects:

  • Stimulation of Collagen Synthesis: 10-HSA has been shown to increase the synthesis of collagen type I and type III in human dermal fibroblasts.[3] This is a critical aspect of maintaining skin structure and elasticity.

  • Reduction of Hyperpigmentation and Pore Size: Clinical studies have indicated that topical application of 10-HSA can reduce the appearance of age spots and conspicuous pores.[3][6]

  • Mitigation of UV-Induced Damage: 10-HSA can attenuate the negative effects of UVB radiation on the skin by reducing the activation of the tumor suppressor protein p53 and decreasing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[3]

Anti-proliferative and Anti-obesity Effects
  • Cancer Cell Proliferation: While some regioisomers of hydroxystearic acid have shown significant anti-proliferative activity against various cancer cell lines, 10-HSA exhibited a weaker effect.[7]

  • Adipogenesis: 10-HSA has been reported to suppress lipid accumulation in 3T3-L1 adipocytes, suggesting a potential role in combating obesity.[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by 10(R)-HSA through PPARα activation, leading to its observed effects on skin health.

10-HSA_Signaling_Pathway cluster_downstream Downstream Effects in Skin 10(R)-HSA 10(R)-HSA PPARα PPARα 10(R)-HSA->PPARα Binds & Activates PPARα/RXR Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR Heterodimer RXR RXR RXR->PPARα/RXR Heterodimer PPRE PPRE PPARα/RXR Heterodimer->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Modulates Collagen I & III Synthesis ↑ Collagen I & III Synthesis ↑ Gene Transcription->Collagen I & III Synthesis ↑ p53 Activation ↓ p53 Activation ↓ Gene Transcription->p53 Activation ↓ MMP-1 Expression ↓ MMP-1 Expression ↓ Gene Transcription->MMP-1 Expression ↓

Figure 1. Signaling pathway of 10(R)-HSA via PPARα activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueCell/SystemReference
PPARα Agonism (EC50) 5.5 x 10-6 MReporter gene assay[3][6]
Collagen I Synthesis Increase +96% (at 5 µM)Primary human dermal fibroblasts[3]
Collagen III Synthesis Increase +244% (at 5 µM)Primary human dermal fibroblasts[3]
UVB-induced MMP-1 Inhibition 83%Full thickness human skin[3]
UVB-induced p53 Upregulation Reduction 46%Irradiated human skin[3]
Production in Ruminal Cultures 14.4 µmol/100 µmol oleic acid inputContinuous cultures of ruminal microorganisms[5]
Endogenous Concentration Not well-established in human tissues--

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 10(R)-HSA.

Production of 10(R)-HSA via Microbial Hydration

This protocol describes the synthesis of 10(R)-HSA from oleic acid using Lactobacillus rhamnosus.

Materials:

  • Lactobacillus rhamnosus (e.g., ATCC 53103)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Oleic acid

  • Resazurin (B115843) sodium salt

  • Nitrogen gas

  • Skimmed milk

  • Incubator shaker

  • Centrifuge

  • Organic solvents (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Prepare sterile MRS broth.

  • Add resazurin sodium salt as an anaerobiosis indicator.

  • Flush the medium with nitrogen gas to create anaerobic conditions.

  • Inoculate the broth with Lactobacillus rhamnosus suspended in skimmed milk.

  • Add oleic acid to the culture.

  • Incubate the culture at 37°C with shaking for 4 days.

  • After incubation, acidify the culture broth to pH 2 with HCl.

  • Extract the lipids with ethyl acetate.

  • Wash the organic phase with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 10(R)-HSA.

Extraction and Quantification of 10-HSA from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of 10-HSA from tissues or cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Biological sample (tissue or cells)

  • Internal standard (e.g., deuterated 10-HSA)

  • Homogenizer

  • Organic solvents (e.g., methanol, chloroform, hexane)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Homogenization: Homogenize the weighed tissue or cell pellet in a suitable buffer on ice.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Optional but recommended for GC-MS): For improved chromatographic performance and sensitivity, derivatize the hydroxyl and carboxyl groups (e.g., silylation).

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for 10-HSA and the internal standard.

    • Quantify the amount of 10-HSA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

PPARα Reporter Gene Assay

This protocol describes a cell-based assay to determine the PPARα agonist activity of 10-HSA.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a PPRE upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • 10(R)-HSA

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 10(R)-HSA, a positive control, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control and determine the EC50 value for 10-HSA.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the biological effects of 10(R)-HSA.

Experimental_Workflow cluster_production 10-HSA Production & Characterization cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo/In Vivo Studies Microbial Synthesis Microbial Synthesis Purification Purification Microbial Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Treatment with 10-HSA Treatment with 10-HSA Structural Analysis (NMR, MS)->Treatment with 10-HSA Topical or Systemic Administration Topical or Systemic Administration Structural Analysis (NMR, MS)->Topical or Systemic Administration Cell Culture (e.g., Fibroblasts, Adipocytes) Cell Culture (e.g., Fibroblasts, Adipocytes) Cell Culture (e.g., Fibroblasts, Adipocytes)->Treatment with 10-HSA PPARα Reporter Assay PPARα Reporter Assay Treatment with 10-HSA->PPARα Reporter Assay Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Treatment with 10-HSA->Gene Expression Analysis (qPCR) Protein Analysis (Western Blot, ELISA) Protein Analysis (Western Blot, ELISA) Treatment with 10-HSA->Protein Analysis (Western Blot, ELISA) Functional Assays (e.g., Collagen Production, Lipid Accumulation) Functional Assays (e.g., Collagen Production, Lipid Accumulation) Treatment with 10-HSA->Functional Assays (e.g., Collagen Production, Lipid Accumulation) Animal Models or Human Skin Explants Animal Models or Human Skin Explants Animal Models or Human Skin Explants->Topical or Systemic Administration Histological Analysis Histological Analysis Topical or Systemic Administration->Histological Analysis Biomarker Analysis Biomarker Analysis Topical or Systemic Administration->Biomarker Analysis

Figure 2. General experimental workflow for 10(R)-HSA research.

Conclusion and Future Directions

This compound stands as a fascinating example of a microbial metabolite with potent biological effects on the host. Its role as a PPARα agonist provides a clear molecular basis for its observed activities, particularly in the realm of dermatology. The ability of 10-HSA to stimulate collagen synthesis and protect against UV-induced damage makes it a promising candidate for cosmetic and therapeutic applications.

However, several key areas warrant further investigation. A critical next step is to accurately determine the endogenous concentrations of 10-HSA in various human tissues and circulation under both physiological and pathological conditions. This will be crucial for understanding its true physiological relevance. Further elucidation of its metabolic fate in mammals is also needed. Finally, exploring the full therapeutic potential of 10-HSA and its derivatives in inflammatory conditions, metabolic disorders, and other PPARα-related pathologies could open new avenues for drug development. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to advance our understanding of this important endogenous lipid metabolite.

References

An In-Depth Technical Guide to the Mechanism of Action of 10(R)-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA), a naturally occurring hydroxylated fatty acid, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular mechanism of action of 10(R)-HSA, with a primary focus on its role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide synthesizes current scientific literature to detail the signaling pathways modulated by 10-HSA, presents quantitative data on its activity, and outlines key experimental protocols for its study. The information is intended to support further research and development of 10-HSA as a potential therapeutic or cosmeceutical agent.

Core Mechanism of Action: PPARα Agonism

The principal mechanism through which this compound exerts its biological effects is by acting as a selective and potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by a ligand such as 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by 10-HSA leads to a cascade of downstream cellular responses, primarily related to lipid metabolism, inflammation, and cellular proliferation and differentiation.

Signaling Pathway

The signaling pathway initiated by 10-HSA binding to PPARα is depicted below.

PPAR_alpha_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response 10_HSA_ext 10(R)-HSA 10_HSA_cyt 10(R)-HSA 10_HSA_ext->10_HSA_cyt Diffusion PPARa_cyt PPARα 10_HSA_cyt->PPARa_cyt Binds Complex_cyt 10-HSA-PPARα-RXR Heterodimer PPARa_cyt->Complex_cyt Heterodimerizes with RXR_cyt RXR RXR_cyt->Complex_cyt Complex_nuc 10-HSA-PPARα-RXR Heterodimer Complex_cyt->Complex_nuc Translocation PPRE PPRE Complex_nuc->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translation Biological_Effects Biological Effects (e.g., Collagen Synthesis, Anti-inflammatory) Protein_synthesis->Biological_Effects

Figure 1: 10(R)-HSA activates the PPARα signaling pathway.

Quantitative Data

The potency and efficacy of 10(R)-HSA as a PPARα agonist and its downstream effects have been quantified in several studies.

Table 1: PPARα Activation by Hydroxystearic Acid Isomers
CompoundFold Induction of PPARα ActivitySignificance (p-value)
10(R)-HSA 15.7 < 0.001
9-HSA10.1< 0.001
12-HSA4.9< 0.001
17-HSA1.7Not significant
Stearic Acid (SA)1.8Not significant
Data sourced from a luciferase reporter gene assay.[1][2]
Table 2: Effect of 10(R)-HSA on Collagen Synthesis in Primary Human Dermal Fibroblasts
TreatmentFold Increase in Collagen Type I LevelsSignificance (p-value)
10(R)-HSA 2.12 < 0.05
9-HSA1.56Not significant
12-HSANo statistical effect-
Stearic Acid (SA)No statistical effect-
Data obtained from in vitro studies on primary human dermal fibroblasts.[1][2]
TreatmentIncrease in Collagen Type III Levels (ex vivo skin)Significance (p-value)
0.01% (0.33 mM) 10-HSA +70% < 0.01
0.05% (1.7 mM) Retinol+47%< 0.05
Combination (10-HSA + Retinol)+240%< 0.01
Data from immunohistochemical analysis of human ex vivo skin.[2]

Other Potential Mechanisms (Indirect Evidence)

While the primary mechanism of action of 10(R)-HSA is through PPARα, the activity of other related fatty acids on G protein-coupled receptors (GPCRs) suggests potential, though currently unconfirmed, secondary mechanisms.

  • GPR120: The regioisomer 9-hydroxystearic acid (9-HSA) has been identified as a ligand for GPR120, a receptor for long-chain fatty acids known to be involved in anti-inflammatory and insulin-sensitizing effects. This raises the possibility that 10-HSA may also interact with GPR120, although direct evidence is lacking.

  • GPR40: Palmitic acid hydroxy stearic acids (PAHSAs) have been shown to activate GPR40, which is involved in glucose homeostasis[3][4]. While 10-HSA is structurally different, this indicates that hydroxylated fatty acids can interact with this receptor.

  • GPR110: The endogenous ligand for GPR110 is synaptamide (B1662480) (N-docosahexaenoylethanolamine), a derivative of docosahexaenoic acid (DHA)[5]. There is currently no evidence to suggest that 10-HSA directly interacts with GPR110.

Further research is required to definitively establish whether 10(R)-HSA has any significant activity at these GPCRs.

Potential_GPCR_Interaction 10_HSA 10(R)-HSA GPR120 GPR120 10_HSA->GPR120 Possible Interaction (based on 9-HSA) GPR40 GPR40 10_HSA->GPR40 Speculative (based on PAHSAs) GPR110 GPR110 10_HSA->GPR110 Unlikely (different ligand class) Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory Insulin_Sensitization Insulin Sensitization GPR120->Insulin_Sensitization GPR40->Insulin_Sensitization

Figure 2: Speculative interactions of 10(R)-HSA with GPCRs.

Experimental Protocols

PPARα Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate PPARα.

PPAR_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HEK293 cells Transfection Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter vector Cell_Culture->Transfection Seeding Seed transfected cells into 96-well plates Transfection->Seeding Incubation Incubate with 10(R)-HSA (various concentrations) for 24 hours Seeding->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis Normalize to control and calculate fold induction Luciferase_Assay->Data_Analysis

Figure 3: Workflow for a PPARα reporter gene assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are transiently co-transfected with a mammalian expression vector for full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene. A vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Transfected cells are seeded into 96-well plates.

    • After 24 hours, the medium is replaced with fresh medium containing various concentrations of 10(R)-HSA (typically from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW7647) is used as a positive control.

    • Cells are incubated with the compounds for 24 hours.

  • Luciferase Assay:

    • After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold induction is calculated as the ratio of the normalized luciferase activity in the presence of 10-HSA to that in the presence of the vehicle control.

Collagen Synthesis Assay in Primary Human Dermal Fibroblasts

This assay measures the effect of 10-HSA on the production of collagen by skin fibroblasts.

Detailed Methodology:

  • Cell Culture:

    • Primary human dermal fibroblasts are cultured in fibroblast growth medium.

    • Cells are seeded in 6-well or 12-well plates and grown to near confluence.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing 10(R)-HSA at the desired concentration (e.g., 0.01% or 0.33 mM) or a vehicle control. A positive control such as TGF-β1 can be used[6].

    • The cells are incubated for a specified period, typically 48 to 72 hours, to allow for collagen production and secretion.

  • Sample Collection and Analysis:

    • Immunohistochemistry/Immunofluorescence:

      • Cells are fixed and permeabilized.

      • They are then incubated with a primary antibody specific for collagen type I or type III.

      • A fluorescently labeled secondary antibody is used for detection.

      • Collagen expression is visualized and quantified using fluorescence microscopy.

    • ELISA:

      • The cell culture supernatant can be collected to measure secreted collagen.

      • The cell layer can be lysed to measure intracellular collagen.

      • A specific ELISA kit for human collagen type I or III is used to quantify the amount of collagen in the samples.

    • Proteomics:

      • Cell lysates are prepared and subjected to mass spectrometry-based proteomics to identify and quantify changes in the abundance of various collagen types and other extracellular matrix proteins.

Conclusion

The primary mechanism of action of this compound is the activation of the nuclear receptor PPARα. This interaction leads to the transcriptional regulation of target genes, resulting in various biological effects, most notably the stimulation of collagen synthesis in dermal fibroblasts. While there is indirect evidence suggesting potential interactions with GPCRs such as GPR120, further research is needed to validate these as significant mechanisms of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and cosmeceutical potential of this intriguing fatty acid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10(R)-Hydroxystearic Acid Signaling Pathways in Cells

Abstract

This compound (10(R)-HSA) is a naturally occurring hydroxylated fatty acid that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently understood cellular signaling pathways of 10(R)-HSA. The primary focus is on its well-documented role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

This compound is a chiral fatty acid derivative with emerging applications in cosmetics and potential therapeutic areas. Endogenous esters of hydroxystearic acid isomers, including 10(R)-HSA, have been associated with antidiabetic and anti-inflammatory properties[1]. Its mechanism of action is primarily attributed to its ability to activate nuclear receptors, specifically PPARα. Understanding the intricacies of 10(R)-HSA's signaling pathways is crucial for harnessing its full potential in various applications.

The PPARα Signaling Pathway of this compound

The most well-characterized signaling pathway for 10(R)-HSA involves its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARs are ligand-activated transcription factors that regulate the expression of numerous genes involved in lipid metabolism, energy homeostasis, and inflammation.

Upon entering the cell, 10(R)-HSA binds to the ligand-binding domain of PPARα in the cytoplasm. This binding induces a conformational change in the receptor, leading to its activation. The activated 10(R)-HSA/PPARα complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various cellular processes.

Downstream Effects of PPARα Activation by 10(R)-HSA

Activation of PPARα by 10(R)-HSA leads to several beneficial downstream effects, particularly in the skin:

  • Increased Collagen Synthesis: 10(R)-HSA has been shown to stimulate the synthesis of collagen type I and type III in human dermal fibroblasts[2][3]. This contributes to improved skin structure and an anti-aging effect.

  • Anti-inflammatory and Photoprotective Effects: 10(R)-HSA inhibits the expression of Matrix Metalloproteinase-1 (MMP-1) induced by UVB radiation[3]. MMP-1 is an enzyme that degrades collagen. Furthermore, it reduces the upregulation of p53, a tumor suppressor protein involved in the cellular response to DNA damage, following UV exposure[3]. These actions suggest a protective role against photoaging and skin damage.

Signaling Pathway Diagram

10R_HSA_PPARa_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10R_HSA_ext 10(R)-HSA 10R_HSA_int 10(R)-HSA 10R_HSA_ext->10R_HSA_int Diffusion PPARa PPARα 10R_HSA_int->PPARa Binds to PPARa_RXR_active 10(R)-HSA-PPARα-RXR (active complex) PPARa->PPARa_RXR_active Activates & Heterodimerizes with RXR RXR RXR RXR->PPARa_RXR_active PPARa_RXR_inactive PPARα-RXR (inactive) PPRE PPRE PPARa_RXR_active->PPRE Translocates to Nucleus & Binds Target_Genes Target Gene Transcription (e.g., Collagen, ↓MMP-1, ↓p53) PPRE->Target_Genes Initiates Transcription

Figure 1: 10(R)-HSA activates the PPARα signaling pathway.

Quantitative Data on 10(R)-HSA Activity

The efficacy of 10(R)-HSA as a PPARα agonist has been quantified in several studies. The following table summarizes the key quantitative findings.

ParameterValueCell Line/SystemReference
PPARα Activation
Fold Induction vs. Control15.7x (p < 0.001)HEK293 cells[2]
EC505.5 x 10⁻⁶ MReporter gene assay[3]
Collagen Synthesis
Collagen Type I Induction2.12x (p < 0.05)Primary human dermal fibroblasts[2]
Collagen Type III Induction (in vitro)244% (p < 0.01)Primary human dermal fibroblasts[3]
Collagen Type III Induction (ex vivo)+57% (p < 0.01)Human ex vivo skin[3]
Anti-inflammatory/Photoprotective Effects
Inhibition of UVB-induced MMP-1 expression83% (p < 0.01)Human ex vivo skin[3]
Reduction of UV-induced p53 up-regulation46% (p < 0.01)Human ex vivo skin[3]

Experimental Protocols

The following section provides a detailed methodology for a key experiment used to characterize the activity of 10(R)-HSA: the PPARα Transactivation Assay.

PPARα Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Objective: To quantify the agonistic activity of 10(R)-HSA on the human PPARα receptor.

Principle: A one-hybrid system is employed using a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα. A reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activating sequence is co-transfected into host cells (e.g., HEK293). If the test compound activates the PPARα ligand-binding domain, the chimeric receptor binds to the GAL4 sequence, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation. A co-transfected plasmid expressing Renilla luciferase is used to normalize for transfection efficiency.

Materials:

  • HEK293 cells

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • GAL4-PPARα LBD expression plasmid

  • Luciferase reporter plasmid (with GAL4 UAS)

  • Renilla luciferase expression plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (and other test compounds)

  • Luciferase assay reagent

  • Renilla luciferase assay reagent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture: Culture HEK293 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Seed 7.5 x 10⁴ HEK293 cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.

    • Prepare a transfection mixture containing the GAL4-PPARα LBD plasmid, the luciferase reporter plasmid, and the Renilla luciferase plasmid with a suitable transfection reagent according to the manufacturer's instructions.

    • Add the transfection mixture to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 10(R)-HSA and control compounds in the appropriate vehicle (e.g., DMSO).

    • Remove the transfection medium and replace it with fresh medium containing the test compounds or vehicle control.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

    • Subsequently, measure the Renilla luciferase activity in the same wells.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow Diagram

PPARa_Assay_Workflow Start Start Cell_Culture 1. Culture HEK293 Cells Start->Cell_Culture Transfection 2. Co-transfect with Plasmids: - GAL4-PPARα LBD - Luciferase Reporter - Renilla Luciferase Cell_Culture->Transfection Compound_Treatment 3. Treat with 10(R)-HSA or Vehicle Control Transfection->Compound_Treatment Incubation 4. Incubate for 24 hours Compound_Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Luciferase_Assay 6. Measure Firefly & Renilla Luciferase Activity Lysis->Luciferase_Assay Data_Analysis 7. Normalize Data & Calculate Fold Induction and EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the PPARα transactivation assay.

Other Potential Signaling Pathways and Future Directions

While the PPARα signaling pathway is the most established mechanism for 10(R)-HSA, further research may uncover additional pathways. The initial hypothesis of G-protein coupled receptor (GPCR) involvement, such as GPR110, remains an area for future investigation, although direct evidence is currently lacking. It is plausible that 10(R)-HSA could interact with other cellular targets, leading to a broader range of biological effects. Future studies should aim to:

  • Investigate the potential interaction of 10(R)-HSA with a panel of GPCRs.

  • Elucidate the detailed molecular mechanisms underlying its anti-inflammatory effects beyond PPARα.

  • Explore its effects on other cell types and tissues to understand its full therapeutic potential.

Conclusion

This compound is a bioactive lipid that primarily signals through the activation of the nuclear receptor PPARα. This signaling pathway leads to beneficial effects such as increased collagen synthesis and anti-inflammatory responses, making it a promising ingredient for cosmetic and potentially therapeutic applications. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. Further research into other potential signaling pathways will undoubtedly expand our knowledge and applications of this versatile molecule.

References

An In-depth Technical Guide to 10(R)-Hydroxystearic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered increasing interest in various scientific and industrial fields, including cosmetics, polymer science, and pharmacology.[1][2] It is a derivative of oleic acid and is known to be produced by the gut microbiota.[3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a chiral molecule with the hydroxyl group located at the 10th carbon of the stearic acid backbone.[1][4] This seemingly simple structural modification imparts unique properties compared to its parent molecule, stearic acid.

General Properties
PropertyValueSource
Chemical Formula C₁₈H₃₆O₃[3][5][6][7]
Molecular Weight 300.5 g/mol [3][5][6][7]
Appearance Solid[3]
CAS Number 5856-32-6[3][5]
Synonyms 10(R)-HSA, (R)-10-hydroxyoctadecanoic acid, D-10-hydroxystearic acid[3][5]
Physicochemical Data
PropertyValueSource
Melting Point 82.5–84.3 °C (crystals)[4]
78.2 °C (from cooled melt)[4]
Boiling Point 436.3 ± 18.0 °C (Predicted)[8]
pKa 4.78 ± 0.10 (Predicted)[8]
XLogP3 6.5[9][10]
Solubility
SolventSolubilitySource
DMSO ≥10 mg/mL[3]
Ethanol ≥10 mg/mL[3]

Spectral Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 10-HSA. Key signals include those for the O-H and C=O stretching modes.[1][4] The spectra can differ depending on the physical state of the sample (e.g., crystal form vs. heat-treated).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis is particularly useful for determining the enantiomeric excess of 10-HSA after its synthesis. This is often achieved by derivatizing the molecule with a chiral agent, such as (R)-O-acetylmandelic acid, to create diastereomers that can be distinguished by NMR.[11]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of 10-HSA.[12] Derivatization is often required to increase the volatility of the molecule for GC analysis.

Experimental Protocols

Synthesis of this compound via Microbial Hydration

A common and stereoselective method for synthesizing 10(R)-HSA is through the hydration of oleic acid using whole-cell biocatalysts, such as Lactobacillus rhamnosus.[1][3]

Materials:

  • Lactobacillus rhamnosus GG

  • de Man-Rogosa-Sharpe (MRS) broth

  • Resazurin (B115843) sodium salt

  • Oleic acid

  • Ethanol

  • Glucose

  • 6N HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Petroleum ether

  • Acetic acid

Procedure:

  • Prepare sterile MRS broth containing resazurin sodium salt and flush with nitrogen to create anaerobic conditions.

  • Inoculate the broth with Lactobacillus rhamnosus GG and incubate for four days at 37 °C with shaking (130 rpm).

  • Add a solution of oleic acid in ethanol, followed by a glucose solution at specified time points under a nitrogen flow.

  • After the reaction, filter the mixture through celite.

  • Acidify the filtrate to pH 1 with 6N HCl.

  • Extract the product three times with ethyl acetate.

  • Wash the combined organic phases with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography using a petroleum ether/ethyl acetate/acetic acid gradient.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of hydroxystearic acids using GC-MS, which often requires a derivatization step to convert the fatty acids into more volatile esters.

Materials:

  • This compound sample

  • Internal standard (e.g., propyl-paraben)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine, or diazomethane (B1218177) for methylation)

  • Solvent (e.g., iso-octane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation: Accurately weigh the 10-HSA sample and dissolve it in a suitable solvent. Add the internal standard.

  • Derivatization: Add the derivatizing agent to the sample solution. For silylation with MSTFA, heat the mixture to facilitate the reaction. For methylation, treat with an ethereal solution of diazomethane.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, allowing for identification and quantification.

  • Data Analysis: Identify the peak corresponding to the derivatized 10-HSA based on its retention time and mass spectrum. Quantify the amount of 10-HSA by comparing its peak area to that of the internal standard.

Biological Activity and Signaling Pathways

This compound has been identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[10][13] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.

PPARα Signaling Pathway

As a PPARα agonist, 10(R)-HSA can activate this receptor. The general mechanism of PPARα activation is as follows:

  • Ligand Binding: 10(R)-HSA, as the ligand, enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in fatty acid oxidation, leading to a decrease in lipid levels.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_HSA_ext This compound 10_HSA_cyt This compound 10_HSA_ext->10_HSA_cyt Transport PPARa_cyt PPARα 10_HSA_cyt->PPARa_cyt Binds to PPARa_nuc PPARα PPARa_cyt->PPARa_nuc Translocates to Nucleus RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocates to Nucleus Heterodimer PPARα-RXR Heterodimer PPARa_nuc->Heterodimer Forms RXR_nuc->Heterodimer Forms PPRE PPRE Heterodimer->PPRE Binds to Target_Gene Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Gene Activates

Figure 1: PPARα Signaling Pathway Activated by this compound.

Experimental Workflow Visualizations

Microbial Synthesis Workflow

The following diagram illustrates the key steps in the microbial synthesis and purification of this compound.

Microbial_Synthesis_Workflow Start Start Culture Culture Lactobacillus rhamnosus in MRS Broth (Anaerobic) Start->Culture Substrate_Addition Add Oleic Acid and Glucose Culture->Substrate_Addition Incubation Incubate (e.g., 4 days, 37°C) Substrate_Addition->Incubation Filtration Filter through Celite Incubation->Filtration Acidification Acidify Filtrate (pH 1) Filtration->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Flash Chromatography Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: Workflow for Microbial Synthesis of this compound.
GC-MS Analysis Workflow

This diagram outlines the general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

GCMS_Analysis_Workflow Start Start Sample_Prep Sample Preparation (Dissolution & Internal Standard Addition) Start->Sample_Prep Derivatization Derivatization (e.g., Silylation or Methylation) Sample_Prep->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation (GC) GC_Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Result Concentration of 10-HSA Data_Analysis->Result

Figure 3: General Workflow for GC-MS Analysis of this compound.

Conclusion

This compound is a fascinating molecule with distinct physical, chemical, and biological properties. Its chirality and the position of the hydroxyl group contribute to its unique characteristics, including its ability to act as a PPARα agonist. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further research and development. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their respective fields.

References

structural characterization of 10(R)-Hydroxystearic acid crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Characterization of 10(R)-Hydroxystearic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of this compound (10(R)-HSA) crystals, synthesizing crystallographic, spectroscopic, and thermal analysis data. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support research and development activities.

Crystallographic Analysis

Single crystals of (R)-10-HSA have been successfully grown from a mixture of petroleum ether and ethyl acetate (B1210297).[1][2] The crystal structure was determined by single-crystal X-ray diffraction.

Crystal Data and Structure Refinement

The crystallographic data for 10(R)-HSA is summarized in the table below.[2]

ParameterValue
Empirical FormulaC₁₈H₃₆O₃
Formula Weight300.47 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.517(3)
b (Å)7.584(4)
c (Å)45.43(2)
α (°)90
β (°)92.68(3)
γ (°)90
Volume (ų)1898.4(17)
Z4
Density (calculated)1.050 g/cm³
Absorption Coefficient (μ)0.072 mm⁻¹
F(000)672
Temperature100 K
Molecular Packing and Hydrogen Bonding

The crystal structure of (R)-10-HSA reveals a head-to-tail arrangement of molecules.[1] The carboxylic acid groups form dimers through hydrogen bonding interactions. This arrangement is a key determinant of the crystal's stability and physical properties.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and understanding the hydrogen bonding network in 10(R)-HSA crystals.

Infrared Spectroscopy Data

The table below summarizes the key IR absorption bands for 10(R)-HSA crystals obtained from a mixture of petroleum ether and ethyl acetate.[2]

Wavenumber (cm⁻¹)AssignmentDescription
3300-2500O-H stretch (Carboxylic Acid)Broad absorption due to hydrogen-bonded dimers.
~3400O-H stretch (Alcohol)Stretching vibration of the hydroxyl group.
2955, 2917, 2849C-H stretchAsymmetric and symmetric stretching of CH₂ and CH₃.
1700C=O stretch (Carboxylic Acid)Carbonyl stretching of the dimeric form.
1472, 1463C-H bendBending vibrations of the alkyl chain.
940O-H bend (Carboxylic Acid)Out-of-plane bending of the hydrogen-bonded OH.

Thermal Analysis

The thermal behavior of 10(R)-HSA crystals provides insights into their melting characteristics and stability.

Melting Point

Crystals of 10(R)-HSA obtained from a petroleum ether and ethyl acetate mixture exhibit a melting point in the range of 82.5–84.3 °C.[1] It has been noted that after melting and subsequent cooling, the recrystallized form has a lower melting point of 78.2 °C, suggesting the presence of polymorphism.[1]

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of (R)-10-HSA are grown by slow evaporation from a solution in a mixture of petroleum ether and ethyl acetate.[1][2]

  • Data Collection: A suitable single crystal is mounted on a goniometer. Diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo X-ray source or synchrotron radiation.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A polycrystalline sample of (R)-10-HSA is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The PXRD pattern is recorded using a powder diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50° with a defined step size and counting time.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with simulated patterns from single-crystal data or reference databases.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the crystalline 10(R)-HSA is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is collected and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations to confirm the presence of characteristic functional groups.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the 10(R)-HSA crystal sample (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other thermal transitions.

  • TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. This provides information on the thermal stability and decomposition profile of the compound.

Signaling Pathways and Logical Relationships

Recent studies have identified 10(R)-HSA as a bioactive lipid that can modulate cellular signaling pathways, notably acting as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist and influencing the Wnt signaling pathway.

Experimental Workflow for Structural Characterization

G cluster_0 Sample Preparation cluster_1 Structural & Spectroscopic Analysis cluster_2 Thermal Analysis synthesis Synthesis of 10(R)-HSA crystallization Crystallization (e.g., from Petroleum Ether/Ethyl Acetate) synthesis->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd pxrd Powder X-ray Diffraction crystallization->pxrd ir Infrared Spectroscopy crystallization->ir dsc Differential Scanning Calorimetry (DSC) crystallization->dsc tga Thermogravimetric Analysis (TGA) crystallization->tga data_analysis Data Analysis & Interpretation scxrd->data_analysis pxrd->data_analysis ir->data_analysis dsc->data_analysis tga->data_analysis

Caption: Experimental workflow for the structural characterization of 10(R)-HSA crystals.

PPARα Signaling Pathway Activation by 10(R)-HSA

10(R)-HSA has been identified as an agonist for PPARα, a nuclear receptor that plays a key role in lipid metabolism and inflammation.

G HSA 10(R)-HSA PPARa PPARα HSA->PPARa binds & activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to TargetGenes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes regulates

Caption: Activation of the PPARα signaling pathway by this compound.

Influence of 10(R)-HSA on the Wnt/β-catenin Signaling Pathway

Research suggests that 10(R)-HSA can modulate the Wnt signaling pathway, which is crucial for cell fate, proliferation, and differentiation.

G cluster_0 HSA 10(R)-HSA Wnt_Pathway Wnt Signaling Pathway Components HSA->Wnt_Pathway influences Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Wnt_Pathway->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes promotes Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF binds & activates

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

References

The Role of 10(R)-Hydroxystearic Acid in Gut Microbiota Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, hydroxylated fatty acids have emerged as a class of signaling molecules with significant physiological effects. 10(R)-hydroxystearic acid (10-HOA), a metabolite produced by the bacterial hydration of oleic acid, has garnered increasing attention for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of 10-HOA in the context of gut microbiota metabolism, its molecular mechanisms of action, and detailed experimental protocols for its study.

Biosynthesis of this compound by Gut Microbiota

10-HOA is not synthesized by the host but is a product of microbial metabolism. The primary pathway for its formation is the enzymatic hydration of oleic acid, a common monounsaturated fatty acid found in the diet. This biotransformation is carried out by various bacterial species residing in the gut.

Key Bacterial Species Involved in 10-HOA Production:

A number of bacterial species have been identified as producers of 10-hydroxystearic acid from oleic acid. Notably, many of these bacteria stereoselectively produce the (R)-enantiomer.

Bacterial SpeciesStereospecificityReference
Lactobacillus speciesPredominantly (R)[1]
Enterococcus faecalisNot specified[2][3]
Selenomonas ruminantiumNot specified[2][3]
Nocardia aurantia (B1595364) (Rhodococcus rhodochrous)Mixture of (R) and (S)[4][5]
Pseudomonas speciesOptically pure (R)[4][5]
Stenotrophomonas nitritireducensNot specified[6]

Molecular Mechanisms of Action of this compound

10-HOA exerts its biological effects by interacting with several host receptors, primarily nuclear receptors and G-protein coupled receptors. These interactions trigger downstream signaling cascades that modulate gene expression and cellular function, leading to a range of physiological responses.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. 10-HOA has been identified as an agonist for both PPARα and PPARγ.

  • PPARα Activation: 10-HOA is a potent activator of PPARα.[7][8] Studies have shown that 10-HSA is a more effective PPARα agonist compared to other hydroxystearic acid isomers like 9-HSA and 12-HSA.[9][10] One study demonstrated a 15.7-fold induction of PPARα activity by 10-HSA.[9][10]

  • PPARγ Activation: While direct quantitative data on the activation of PPARγ by 10-HOA is still emerging, related oxidized fatty acids are known to be potent agonists of PPARγ.[11] Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity and regulating adipogenesis.

Signaling Pathway of PPAR Activation

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-HOA_ext 10(R)-HOA 10-HOA_cyt 10(R)-HOA 10-HOA_ext->10-HOA_cyt Diffusion PPAR PPARα / PPARγ 10-HOA_cyt->PPAR Binds & Activates PPAR_RXR_cyt PPAR-RXR Heterodimer PPAR->PPAR_RXR_cyt RXR_cyt RXR RXR_cyt->PPAR_RXR_cyt PPAR_RXR_nuc PPAR-RXR Heterodimer PPAR_RXR_cyt->PPAR_RXR_nuc Translocation PPRE PPRE (PPAR Response Element) PPAR_RXR_nuc->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates Physiological_Effects Lipid Metabolism Inflammation Glucose Homeostasis Target_Genes->Physiological_Effects Leads to

Caption: PPAR Signaling Pathway for 10(R)-HOA. Max Width: 760px.
G-Protein Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium and long-chain fatty acids. This receptor is highly expressed in pancreatic β-cells and intestinal L-cells and is involved in the regulation of insulin and incretin (B1656795) secretion.[12][13] While specific quantitative data for 10-HOA is limited, related fatty acids are known agonists for GPR40.[14][15]

Signaling Pathway of GPR40 Activation

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 10-HOA_ext 10(R)-HOA GPR40 GPR40 10-HOA_ext->GPR40 Binds & Activates Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Cellular_Response Insulin Secretion Incretin Release Ca2->Cellular_Response Triggers PKC->Cellular_Response Triggers

Caption: GPR40 Signaling Pathway for 10(R)-HOA. Max Width: 760px.

Physiological Effects of this compound

The activation of PPARs and GPR40 by 10-HOA leads to several beneficial physiological effects, particularly in the context of metabolic health and intestinal barrier function.

Anti-inflammatory and Anti-diabetic Effects

Endogenous derivatives of hydroxystearic acids have been shown to possess anti-diabetic and anti-inflammatory properties.[16] These effects are likely mediated through the activation of PPARγ, which is a known target for anti-diabetic drugs, and the modulation of inflammatory pathways.

Amelioration of Intestinal Barrier Impairment

A key function of 10-HOA and related microbial metabolites is the enhancement of the intestinal epithelial barrier. A compromised intestinal barrier is associated with a range of inflammatory and metabolic diseases. A metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), which is structurally similar to 10-HOA, has been shown to ameliorate intestinal epithelial barrier impairment.[15] This effect is partly mediated through the GPR40-MEK-ERK pathway.[15]

Quantitative Data on the Effects of 10-HOA and Related Metabolites

ParameterEffect of 10-HOA or Related MetaboliteQuantitative DataReference
PPARα Activation10-HSA induces PPARα activity15.7-fold induction[9][10]
Intestinal Barrier Function (TER)HYA protects against IFN-γ + TNF-α induced decrease in Transepithelial Electrical Resistance (TER) in Caco-2 cellsDose-dependent protection (0.5–50 μM)[15]
Collagen Type I Synthesis10-HSA increases collagen type I levels in primary human fibroblasts2.12-fold increase[9]
Collagen Type III Synthesis10-HSA increases collagen type III in ex vivo skin70% increase[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 10-HOA.

Production and Isolation of 10-HOA from Bacterial Cultures

Experimental Workflow for 10-HOA Production and Isolation

Production_Workflow cluster_culture Bacterial Culture cluster_bioconversion Bioconversion cluster_extraction Extraction and Purification cluster_analysis Analysis Inoculation Inoculate Lactobacillus sp. in appropriate broth (e.g., MRS) Incubation1 Incubate under anaerobic conditions at optimal temperature Inoculation->Incubation1 Add_Oleic_Acid Add oleic acid to the culture Incubation1->Add_Oleic_Acid Incubation2 Incubate for 24-48 hours Add_Oleic_Acid->Incubation2 Centrifugation Centrifuge culture to separate cells and supernatant Incubation2->Centrifugation Acidification Acidify supernatant Centrifugation->Acidification Solvent_Extraction Extract with an organic solvent (e.g., diethyl ether) Acidification->Solvent_Extraction Purification Purify by crystallization or chromatography (HPLC) Solvent_Extraction->Purification Identification Identify 10-HOA using GC-MS or LC-MS/MS Purification->Identification Quantification Quantify 10-HOA Identification->Quantification

Caption: Workflow for 10-HOA production and isolation. Max Width: 760px.

Protocol for 10-HOA Production using Stenotrophomonas nitritireducens [6]

  • Culture Preparation: Culture Stenotrophomonas nitritireducens in a suitable growth medium.

  • Reaction Setup: Prepare a reaction mixture containing:

    • pH 7.5 buffer

    • 0.05% (w/v) Tween 80

    • 20 g/L of bacterial cells

    • 30 g/L of oleic acid

  • Incubation: Incubate the reaction mixture at 35°C under an anaerobic atmosphere for 4 hours.

  • Extraction: Following incubation, extract the 10-hydroxystearic acid from the reaction mixture.

  • Analysis: Analyze the product using GC-MS or LC-MS/MS to confirm the identity and quantify the yield of 10-HOA.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

Protocol for Caco-2 Permeability Assay [2][3]

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Treatment: Add 10-HOA to the apical side of the Caco-2 monolayer. A control group without 10-HOA should be included. To induce barrier dysfunction, cells can be co-treated with inflammatory cytokines like IFN-γ and TNF-α.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Permeability Measurement:

    • TEER: Measure the TEER again to assess changes in ion permeability.

    • Tracer Flux: Add a fluorescent tracer (e.g., Lucifer yellow) to the apical side and measure its appearance in the basolateral compartment over time to assess paracellular permeability.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the tracer and compare the TEER values between treated and control groups.

PPARα Reporter Gene Assay

Protocol for PPARα Reporter Gene Assay [7][14]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with:

    • An expression vector for human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Treatment: Treat the transfected cells with various concentrations of 10-HOA. Include a vehicle control and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of reporter gene expression relative to the vehicle control. Determine the EC50 value for 10-HOA if a dose-response curve is generated.

Quantification of 10-HOA in Biological Samples by GC-MS

Protocol for GC-MS Analysis of 10-HOA in Fecal Samples [8]

  • Sample Preparation:

    • Lyophilize and homogenize fecal samples.

    • Extract lipids from the fecal powder using an appropriate solvent system.

  • Derivatization: Convert the fatty acids to their methyl esters (FAMEs) and then to trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-FFAP).

    • Mass Spectrometer: Operate in electron impact (EI) mode and scan for characteristic ions of the 10-HOA derivative.

  • Quantification: Use an internal standard (e.g., a deuterated fatty acid) for accurate quantification. Create a calibration curve with known concentrations of a 10-HOA standard.

Conclusion and Future Directions

This compound, a product of gut microbial metabolism, is a promising bioactive lipid with significant potential in the realms of metabolic and inflammatory diseases. Its ability to activate key host receptors like PPARs and GPR40 underscores the intricate chemical communication between the gut microbiota and the host. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the production, mechanism of action, and therapeutic potential of 10-HOA.

Future research should focus on:

  • Elucidating the full spectrum of gut bacteria capable of producing 10-HOA and the factors that influence its production.

  • Obtaining more precise quantitative data on the activation of GPR40 and PPARγ by 10-HOA.

  • Conducting in vivo studies to validate the therapeutic effects of 10-HOA in animal models of metabolic and inflammatory diseases.

  • Exploring the potential synergistic effects of 10-HOA with other gut microbial metabolites.

A deeper understanding of 10-HOA and its role in gut microbiota-host interactions will undoubtedly pave the way for novel therapeutic strategies targeting the microbiome for the prevention and treatment of a wide range of human diseases.

References

The Anti-inflammatory Properties of 10(R)-Hydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA), a naturally occurring hydroxylated fatty acid, is emerging as a molecule of interest for its therapeutic potential, particularly concerning its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of 10-HSA's anti-inflammatory mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular pathways. The primary mechanism of action identified for 10-HSA is its role as a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. This activity underpins its observed effects on downregulating inflammatory markers and protecting against cellular stress in preclinical models. While direct evidence on its effect on pro-inflammatory cytokines and in classical in vivo inflammation models is still forthcoming, its established role as a PPARα agonist provides a strong basis for its anti-inflammatory potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in drug discovery and development.

This compound is an 18-carbon saturated fatty acid with a hydroxyl group at the 10th carbon position. Endogenous esters of hydroxystearic acid isomers, including 10-HSA, have been reported to possess antidiabetic and anti-inflammatory properties. This document synthesizes the existing research on the anti-inflammatory actions of 10(R)-HSA, focusing on its molecular mechanisms and providing a resource for researchers in the field.

Mechanism of Action: PPARα Agonism

The principal anti-inflammatory mechanism of this compound is its function as a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist[1][2][3][4]. PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and are key regulators of lipid metabolism and inflammation[1][5].

Upon activation by a ligand such as 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

The anti-inflammatory effects of PPARα activation are mediated through several downstream pathways:

  • Inhibition of NF-κB Signaling: PPARα activation has been shown to negatively regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. This inhibition can occur through:

    • Increased IκBα Expression: PPARα agonists can upregulate the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription[1].

    • Direct Interaction with p65: PPARα can directly interact with the p65 subunit of NF-κB, further preventing its transcriptional activity[1].

  • Inhibition of AP-1 Signaling: PPARα activation can also downregulate the Activator Protein-1 (AP-1) signaling pathway, another key transcription factor involved in inflammation[5].

While direct studies on the effect of 10-HSA on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are not yet available, the inhibition of NF-κB and AP-1 pathways by PPARα agonists strongly suggests that 10-HSA would suppress the production of these key inflammatory mediators[1][6][7].

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound from in vitro and ex vivo studies.

Table 1: PPARα Agonist Activity of this compound

ParameterValueCell System/AssayReference
EC50 5.5 x 10-6 MReporter Gene Assay[1][8]
PPARα Induction 15.7-foldReporter Gene Assay[2][3]

Table 2: Effects of this compound on UVB-Induced Inflammatory Markers in Human Skin Models

MarkerEffectConcentrationModelReference
MMP-1 Gene Expression 83% inhibition0.33 mM (0.1%)Ex vivo human skin[1][8][9]
Sunburn Cell (SBC) Formation 34% reduction vs. vehicleNot specifiedEx vivo human skin[1][8][9]
p53 Upregulation 46% reduction vs. vehicleNot specifiedEx vivo human skin[1][8][9]

Table 3: Effects of this compound on Extracellular Matrix Components

MarkerEffectConcentrationModelReference
Collagen Type I 96% increase (dose-dependent)Not specifiedIn vitro primary human dermal fibroblasts[1][8][9]
Collagen Type III 244% increase (dose-dependent)Not specifiedIn vitro primary human dermal fibroblasts[1][8][9]
Collagen Type III 57% increaseNot specifiedEx vivo human skin[1][8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.

G cluster_cytoplasm Cytoplasm 10_HSA 10(R)-HSA PPARa PPARα 10_HSA->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to NFkB_n NF-κB PPARa_RXR->NFkB_n IkB IκBα NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_IkB->NFkB_n Inhibited by IκBα Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription IkBa_mRNA ↑ IκBα mRNA Gene_Transcription->IkBa_mRNA IkBa_mRNA->IkB Translation Pro_inflammatory_Genes ↓ Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes

10(R)-HSA activates PPARα, leading to downstream inhibition of NF-κB signaling.

G UVB UVB Radiation Cellular_Stress Cellular Stress (e.g., DNA damage) UVB->Cellular_Stress p53 ↑ p53 Cellular_Stress->p53 MAPK_Pathway MAPK Pathway (e.g., JNK, p38, ERK) Cellular_Stress->MAPK_Pathway AP1 ↑ AP-1 Activity MAPK_Pathway->AP1 MMP1_Gene ↑ MMP-1 Gene Transcription AP1->MMP1_Gene 10_HSA 10(R)-HSA PPARa PPARα 10_HSA->PPARa PPARa->p53 Inhibits PPARa->AP1 Inhibits

10(R)-HSA inhibits UVB-induced inflammatory signaling and MMP-1 expression.
Experimental Workflows

G cluster_workflow PPARα Reporter Gene Assay Workflow Start Start Transfect Transfect cells with: 1. PPARα expression vector 2. PPRE-luciferase reporter vector Start->Transfect Treat Treat cells with 10(R)-HSA or control Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferin substrate Incubate->Lyse Measure Measure luminescence (luciferase activity) Lyse->Measure Analyze Analyze data to determine EC50 and fold induction Measure->Analyze End End Analyze->End G cluster_workflow Western Blot for NF-κB Pathway Start Start Cell_Culture Culture cells (e.g., macrophages, fibroblasts) Start->Cell_Culture Stimulate Pre-treat with 10(R)-HSA, then stimulate with LPS/TNF-α Cell_Culture->Stimulate Fractionate Isolate cytoplasmic and nuclear protein fractions Stimulate->Fractionate SDS_PAGE Separate proteins by SDS-PAGE Fractionate->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane with BSA or milk Transfer->Block Primary_Ab Incubate with primary antibodies (p-p65, p65, IκBα, Lamin B1, β-actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate and image Secondary_Ab->Detect Analyze Quantify protein levels Detect->Analyze End End Analyze->End

References

The Potential Anti-Diabetic Effects of 10(R)-Hydroxystearic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document explores the potential anti-diabetic effects of 10(R)-Hydroxystearic acid (10(R)-HSA) based on the known activities of structurally similar hydroxy fatty acids. As of the writing of this guide, direct experimental evidence for the anti-diabetic properties of 10(R)-HSA is not publicly available. This guide is intended to provide a scientific rationale and detailed experimental frameworks for initiating research in this area.

Introduction

Type 2 diabetes mellitus is a global health crisis characterized by insulin (B600854) resistance and hyperglycemia. The discovery of novel therapeutic agents that can improve insulin sensitivity and glucose metabolism is a critical area of research. Hydroxy fatty acids, a class of lipid molecules, have emerged as potential modulators of metabolic pathways. While the direct effects of this compound on diabetes have not been elucidated, compelling evidence from structurally related compounds, such as 9,10-dihydroxystearic acid (DHSA) and Palmitic Acid Hydroxy Stearic Acids (PAHSAs), suggests that 10(R)-HSA may possess significant anti-diabetic properties. This technical guide provides a comprehensive overview of the potential mechanisms of action, detailed experimental protocols to investigate these effects, and a summary of relevant data from related molecules to serve as a foundation for future research into 10(R)-HSA as a potential anti-diabetic agent.

Data from Structurally Related Hydroxy Fatty Acids

To establish a basis for investigating 10(R)-HSA, it is crucial to examine the quantitative data from studies on analogous compounds. The following tables summarize the key findings for 9,10-dihydroxystearic acid (DHSA) and Palmitic Acid Hydroxy Stearic Acids (PAHSAs).

Table 1: In Vivo Effects of 9,10-Dihydroxystearic Acid (DHSA) in KKAy Diabetic Mice.[1]
ParameterTreatment GroupResultStatistical Significance
Oral Glucose Tolerance Test (OGTT)
Blood Glucose at 0.5h4% DHSA DietSignificantly LowerP < 0.05
Blood Glucose at 1h4% DHSA DietSignificantly LowerP < 0.05
Area Under the Curve (AUC)4% DHSA DietSignificantly LowerNot specified
Insulin Sensitivity Test
Blood Glucose at 0.5h (post-insulin)4% DHSA DietLowerP < 0.05
Blood Glucose at 1h (post-insulin)4% DHSA DietLowerP < 0.05
Body Weight 4% DHSA DietMuch LowerP < 0.05
Table 2: In Vitro Effects of 9,10-Dihydroxystearic Acid (DHSA) on PPARγ Activation.[1]
Compound ConcentrationTargetResult
5 - 20 µmol/LPPARγNo activation
50 - 100 µmol/LPPARγDose-dependent activation
Table 3: Effects of Palmitic Acid Hydroxy Stearic Acids (PAHSAs) on Glucose Homeostasis.[2]
ModelTreatmentKey Findings
Insulin-resistant humans-PAHSA levels are reduced in serum and adipose tissue.
High-fat diet (HFD)-fed miceChronic PAHSA administrationImproves insulin sensitivity and glucose tolerance without altering body weight.
Chow-fed miceChronic PAHSA administrationAugments insulin and glucagon-like peptide (GLP-1) secretion.

Potential Signaling Pathways

Based on the mechanisms of related hydroxy fatty acids, 10(R)-HSA could potentially exert anti-diabetic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G-protein coupled receptor 40 (GPR40).

PPARγ Activation Pathway

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers. The activation of PPARγ by DHSA suggests a plausible mechanism for 10(R)-HSA.

PPARg_Pathway cluster_nucleus Nucleus 10(R)-HSA 10(R)-HSA PPARγ PPARγ 10(R)-HSA->PPARγ Binds and Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target_Genes PPRE->Target_Genes Regulates Transcription of Increased_Insulin_Sensitivity Increased_Insulin_Sensitivity Target_Genes->Increased_Insulin_Sensitivity

Caption: Proposed PPARγ activation pathway for 10(R)-HSA.

GPR40 Activation Pathway

GPR40 (also known as Free Fatty Acid Receptor 1) is expressed in pancreatic β-cells and intestinal L-cells. Its activation by fatty acids leads to enhanced glucose-stimulated insulin secretion (GSIS) and GLP-1 secretion, both of which contribute to improved glucose homeostasis.

GPR40_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell 10(R)-HSA 10(R)-HSA GPR40 GPR40 10(R)-HSA->GPR40 Activates Gq/11 Gq/11 GPR40->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Insulin_Secretion Insulin_Secretion Ca2+->Insulin_Secretion GLP-1_Secretion GLP-1_Secretion Ca2+->GLP-1_Secretion PKC->Insulin_Secretion PKC->GLP-1_Secretion

Caption: Potential GPR40 signaling cascade for 10(R)-HSA.

Detailed Experimental Protocols

To investigate the anti-diabetic effects of 10(R)-HSA, the following detailed protocols for key in vivo and in vitro experiments are provided.

In Vivo: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

OGTT_Workflow cluster_setup Experimental Setup cluster_protocol OGTT Protocol cluster_analysis Data Analysis A Diabetic Mouse Model (e.g., db/db or HFD-induced) B Acclimatization (1 week) A->B C Randomization into Vehicle and 10(R)-HSA groups B->C D Overnight Fasting (16 hours) C->D E Administer 10(R)-HSA or Vehicle (oral gavage) D->E F Wait 30-60 minutes E->F G Baseline Blood Glucose (t=0 min) F->G H Oral Glucose Challenge (2 g/kg) G->H I Measure Blood Glucose at 15, 30, 60, 90, 120 min H->I J Plot Glucose Excursion Curve I->J K Calculate Area Under the Curve (AUC) J->K L Statistical Analysis (e.g., t-test or ANOVA) K->L

Caption: Workflow for an Oral Glucose Tolerance Test.

Methodology:

  • Animal Model: Utilize a relevant diabetic mouse model, such as male db/db mice or C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

  • Acclimatization and Grouping: Allow mice to acclimatize for at least one week before the experiment. Randomly assign mice to a vehicle control group and one or more 10(R)-HSA treatment groups (e.g., 10, 30, 100 mg/kg body weight).

  • Compound Preparation: Prepare 10(R)-HSA in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

  • Fasting: Fast the mice overnight for 16 hours with free access to water.

  • Dosing: Administer the prepared 10(R)-HSA suspension or vehicle via oral gavage.

  • Baseline Glucose: After 30-60 minutes, obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentrations at each time point for each group to generate glucose excursion curves. Calculate the area under the curve (AUC) for each mouse and compare the group means using an appropriate statistical test.

In Vitro: Glucose Uptake Assay in Adipocytes or Myotubes

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Glucose Uptake cluster_measurement Measurement and Analysis A Culture and Differentiate Adipocytes (e.g., 3T3-L1) or Myotubes (e.g., L6) B Serum Starve Cells (2-4 hours) A->B C Pre-treat with 10(R)-HSA or Controls (e.g., Vehicle, Insulin) B->C D Incubate for 30-60 minutes C->D E Add Fluorescent Glucose Analog (e.g., 2-NBDG) D->E F Incubate for 15-30 minutes E->F G Wash Cells to Remove Extracellular 2-NBDG F->G H Lyse Cells G->H I Measure Fluorescence in Lysate H->I J Normalize to Protein Concentration I->J K Calculate Fold Change vs. Vehicle J->K

Caption: Experimental workflow for in vitro glucose uptake assay.

Methodology:

  • Cell Culture and Differentiation: Culture a suitable cell line, such as 3T3-L1 preadipocytes or L6 myoblasts, and differentiate them into mature adipocytes or myotubes, respectively.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated cells in a low-glucose medium for 2-4 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 10(R)-HSA (e.g., 1, 10, 50, 100 µM) or controls (vehicle, insulin as a positive control) for 30-60 minutes.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Data Normalization: Normalize the fluorescence readings to the total protein concentration in each well.

  • Analysis: Express the results as a fold change in glucose uptake relative to the vehicle-treated control cells.

Conclusion and Future Directions

While direct evidence is currently lacking, the data from structurally related hydroxy fatty acids provide a strong rationale for investigating the anti-diabetic potential of this compound. The proposed mechanisms of action through PPARγ and GPR40 activation offer tangible targets for initial studies. The detailed experimental protocols provided in this guide are designed to enable researchers to systematically evaluate the effects of 10(R)-HSA on glucose metabolism and insulin sensitivity. Future research should focus on confirming the in vivo efficacy, elucidating the precise molecular mechanisms, and exploring the therapeutic potential of 10(R)-HSA in the context of type 2 diabetes.

Methodological & Application

Application Notes and Protocols for the Microbial Synthesis of 10(R)-Hydroxystearic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10(R)-Hydroxystearic acid (10-HSA) is a valuable hydroxy fatty acid with applications in various industries, including cosmetics, lubricants, and bioplastics.[1][2] The microbial synthesis of 10-HSA from oleic acid presents a sustainable and stereospecific alternative to chemical methods. This document provides detailed application notes and experimental protocols for the biotransformation of oleic acid into 10(R)-HSA using various microbial systems. The conversion is catalyzed by the enzyme oleate (B1233923) hydratase (EC 4.2.1.53), which facilitates the addition of a water molecule to the double bond of oleic acid.[1][2][3]

Data Presentation: Microbial Systems for 10-HSA Production

The following tables summarize quantitative data from various studies on the microbial production of 10(R)-HSA, enabling easy comparison of different biocatalysts and reaction conditions.

Table 1: Whole-Cell Biotransformation of Oleic Acid to 10-HSA using Wild-Type Microorganisms

MicroorganismOleic Acid (g/L)Temp (°C)pHTime (h)10-HSA Yield/Conc.Reference
Pseudomonas sp. NRRL B-3266----Optically pure 10(R)-HSA[4]
Nocardia aurantia (B1595364) ATCC 12674----Mixture of 10(R) and 10(S)-HSA[4]
Selenomonas ruminantium----Qualitative[5][6]
Enterococcus faecalis----Qualitative[5][6]
Lactobacillus rhamnosus ATCC 531033286.6-Enantiopure (R)-10-HSA (ee > 95%)[7]

Table 2: Whole-Cell Biotransformation of Oleic Acid to 10-HSA using Recombinant Escherichia coli

Oleate Hydratase SourceOleic Acid (g/L)Temp (°C)pHTime (h)10-HSA Conc. (g/L)Volumetric Productivity (g/L/h)Conversion Yield (%)Reference
Stenotrophomonas maltophilia50356.544912.398[8][9]
Lactobacillus rhamnosus ATCC 5310350286.6-High yield[7]

Table 3: Enzymatic Biotransformation of Oleic Acid to 10-HSA using Purified/Cell-Free Oleate Hydratase

Oleate Hydratase SourceOleic Acid (g/L)Temp (°C)pHTime (min)10-HSA Conc. (g/L)Productivity (g/L/h)Molar Yield (%)Reference
Lactococcus garvieae30307.54200.25--[10]
Lysinibacillus fusiformis40356.5150401694[11][12]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation using Recombinant E. coli expressing Stenotrophomonas maltophilia Oleate Hydratase

This protocol is adapted from the work of Joo et al. (2012).[8][9]

1. Materials and Reagents:

  • E. coli strain harboring the oleate hydratase gene from S. maltophilia.

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Oleic acid.

  • Tween 40.

  • Potassium phosphate (B84403) buffer (50 mM).

  • Ethyl acetate.

  • Sodium sulfate (B86663) (anhydrous).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for GC-MS derivatization.

2. Cell Culture and Induction:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Transfer the overnight culture to 500 mL of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate for an additional 12 hours at 20°C.

  • Harvest the cells by centrifugation at 6,000 x g for 10 min at 4°C.

  • Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 6.5).

3. Biotransformation Reaction:

  • Prepare the reaction mixture in a screw-capped tube containing:

    • 50 mM potassium phosphate buffer (pH 6.5).

    • 10 g/L of harvested E. coli cells (wet weight).

    • 50 g/L of oleic acid.

    • 0.05% (w/v) Tween 40 as an emulsifier.

  • Incubate the reaction mixture at 35°C with shaking for 4 hours.

4. Product Extraction and Analysis:

  • Acidify the reaction mixture to pH 2.0 with 6 M HCl.

  • Extract the fatty acids with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • For GC-MS analysis, derivatize the dried extract with BSTFA.

  • Analyze the sample by GC-MS to identify and quantify 10-HSA.

Protocol 2: Enzymatic Biotransformation using Purified Oleate Hydratase from Lysinibacillus fusiformis

This protocol is based on the research by Oh et al. (2012).[11][12]

1. Materials and Reagents:

  • Purified recombinant oleate hydratase from L. fusiformis.

  • MES buffer (50 mM).

  • Oleic acid.

  • Ethanol (B145695).

  • Ethyl acetate.

  • Sodium sulfate (anhydrous).

  • Pyridine.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide for derivatization.

2. Enzyme Expression and Purification:

  • The oleate hydratase gene from L. fusiformis is cloned and expressed in E. coli.

  • The recombinant enzyme is then purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

3. Biotransformation Reaction:

  • Prepare the reaction mixture containing:

    • 50 mM MES buffer (pH 6.5).

    • 40 g/L of oleic acid.

    • 4% (v/v) ethanol as a co-solvent.

    • 2,500 U/mL of purified oleate hydratase.

  • Incubate the reaction at 35°C for 150 minutes with constant mixing.

4. Product Extraction and Analysis:

  • Stop the reaction and extract the product as described in Protocol 1.

  • Derivatize the product for GC analysis.[12]

  • Quantify the production of 10-HSA using GC.

Visualizations

Biochemical Pathway

Microbial_Synthesis_of_10HSA oleic_acid Oleic Acid ten_hsa This compound oleic_acid->ten_hsa Hydration enzyme Oleate Hydratase (EC 4.2.1.53) enzyme->oleic_acid water H₂O water->enzyme

Caption: Enzymatic conversion of oleic acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing culture Microbial Culture (e.g., Recombinant E. coli) induction Protein Expression Induction (IPTG) culture->induction harvest Cell Harvesting & Washing induction->harvest reaction Whole-Cell or Enzymatic Reaction with Oleic Acid harvest->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction analysis Analysis (GC-MS, HPLC) extraction->analysis

Caption: General workflow for microbial production of 10-HSA.

Logical Relationship of Key Parameters

Logical_Relationship biocatalyst Biocatalyst (Microorganism/Enzyme) yield Product Yield & Productivity biocatalyst->yield determines efficiency substrate Substrate (Oleic Acid Conc.) substrate->yield influences rate & inhibition conditions Reaction Conditions (pH, Temp, Time) conditions->yield optimizes performance

Caption: Key factors influencing 10-HSA production yield.

References

Application Notes and Protocols for the Enzymatic Production of 10(R)-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-Hydroxystearic acid (10-HSA) is a valuable hydroxy fatty acid with significant potential in various industries, including cosmetics, bioplastics, lubricants, and as a starting material for chemical synthesis.[1][2][3] The enzymatic production of 10-HSA using oleate (B1233923) hydratase (EC 4.2.1.53) offers a sustainable and highly selective alternative to traditional chemical methods.[2][3] This enzyme catalyzes the stereospecific hydration of the double bond in oleic acid to produce the (R)-enantiomer of 10-hydroxystearic acid with high purity.[1][4] Oleate hydratases are flavoproteins, requiring flavin adenine (B156593) dinucleotide (FAD) as a cofactor for their catalytic activity.[1][3][5] Some studies suggest that the reduced form of the cofactor (FADH2) significantly enhances enzyme activity.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the enzymatic production of 10(R)-HSA using oleate hydratase, intended for researchers, scientists, and professionals in drug development and biotechnology.

Biochemical Pathway

The enzymatic reaction involves the regio- and stereospecific addition of a water molecule across the C9-C10 double bond of oleic acid.

Enzymatic Production of this compound oleic_acid Oleic Acid (C18:1) oleate_hydratase Oleate Hydratase (EC 4.2.1.53) FAD Cofactor oleic_acid->oleate_hydratase water H₂O water->oleate_hydratase hsa This compound (10-HSA) oleate_hydratase->hsa

Caption: Enzymatic conversion of oleic acid to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic production of 10-HSA.

Table 1: Optimal Reaction Conditions for Oleate Hydratases from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)
Elizabethkingia meningoseptica6.025
Lactococcus garvieae7.530
Lactobacillus rhamnosus6.628
Lysinibacillus fusiformis6.535
Stenotrophomonas maltophilia6.535

References:[1][4][8][9][10]

Table 2: Kinetic Parameters of Oleate Hydratases

Enzyme SourceApparent Km (mM)Apparent vmax (μmol min⁻¹ mg⁻¹) or kcat (min⁻¹)
Elizabethkingia meningoseptica0.11 ± 0.061.0 ± 0.1
Elizabethkingia meningoseptica (another study)0.08 ± 2.20.34 ± 0.04
Lysinibacillus fusiformis0.54850 (kcat)

References:[1][9]

Table 3: Production Yields and Productivity

Enzyme SystemSubstrate Conc. (g/L)Product Conc. (g/L)Molar Yield (%)Productivity
Recombinant E. coli (L. fusiformis hydratase)40409416 g L⁻¹ h⁻¹
Recombinant E. coli (S. maltophilia hydratase)504998 (w/w)12.3 g L⁻¹ h⁻¹
Recombinant E. coli (L. garvieae hydratase)30~0.258 (after 8h)--
Multigram synthesis with recombinant hydratase and in situ FADH₂ generation50>90% (recovered by filtration)>90-

References:[6][8][9][10]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Optimization may be required for specific enzymes and experimental setups.

Protocol 1: Expression and Preparation of Recombinant Oleate Hydratase

This protocol describes the expression of oleate hydratase in E. coli and the preparation of a whole-cell biocatalyst.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET-28a) containing the oleate hydratase gene.

  • Cultivation: Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression: Inoculate a larger volume of expression medium (e.g., ZYM-5052 auto-induction medium or LB) with the starter culture. Grow the cells at a suitable temperature (e.g., 37°C) until the OD₆₀₀ reaches 0.6-0.8. If not using an auto-induction medium, induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Biocatalyst Preparation: The cell pellet can be used directly as a whole-cell catalyst or can be washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) before use. For cell-free extracts, the pellet is resuspended in buffer and lysed by sonication or high-pressure homogenization, followed by centrifugation to remove cell debris.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the biotransformation of oleic acid to 10-HSA.

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM sodium phosphate buffer, pH 6.5-7.5).

  • Substrate Addition: Add oleic acid to the desired final concentration (e.g., 30-50 g/L). Co-solvents such as glycerol (B35011) (e.g., 10% v/v) and ethanol (B145695) (e.g., 2-4% v/v) can be included to improve substrate solubility.[4][9] A surfactant like Tween 40 (e.g., 0.05% w/v) may also be beneficial.[11]

  • Cofactor Supplementation: If using a purified enzyme or cell-free extract, supplement the reaction with FAD (e.g., 0.05-0.75 mM).[5][6] For enhanced activity, an FADH₂ regeneration system can be employed.[6]

  • Enzyme Addition: Add the prepared oleate hydratase (as whole cells, cell-free extract, or purified enzyme) to the reaction mixture to initiate the reaction. Enzyme loading will need to be optimized, with examples ranging from 10 g/L of cells to specific enzyme concentrations (e.g., 105 U/mL).[8][10]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28-35°C) with agitation for a specified period (e.g., 4-48 hours).[4][6][10] Monitor the reaction progress over time.

  • Reaction Termination: Stop the reaction by acidification, for example, by adding 3 M HCl.[12]

Protocol 3: Extraction and Purification of this compound

This protocol describes the recovery of the product from the reaction mixture.

  • Extraction: Extract the acidified reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1][12] Perform the extraction multiple times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification (Optional): If high purity is required, the crude 10-HSA can be purified by recrystallization. For example, dissolve the product in hot 95% ethanol and allow it to crystallize at a low temperature (e.g., 0°C).[13] In some protocols with high substrate concentrations, the product precipitates out of the aqueous reaction mixture and can be recovered by simple filtration.[6]

Protocol 4: Analysis of this compound by GC-MS

This protocol details the quantification of the product.

  • Derivatization: For GC analysis, the hydroxyl and carboxyl groups of 10-HSA must be derivatized to increase volatility. A common method is silylation.[3][8]

    • Take a known amount of the extracted product (or a standard) and dissolve it in a suitable solvent (e.g., ethyl acetate).

    • Add pyridine (B92270) followed by a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][8]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.[8]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., Zebron ZB-WAX or CP-Sil 5CB).[12][14]

    • Employ a temperature program to separate the components, for example, an initial temperature of 150°C held for 1 minute, followed by a ramp of 5°C/min to 240°C, held for 6 minutes.[14]

    • Identify the 10-HSA derivative based on its retention time and mass spectrum compared to a standard.[8]

    • Quantify the product using an internal standard (e.g., palmitic acid or propyl-paraben) and a calibration curve.[12][15]

Experimental Workflow Visualization

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis & Purification transformation E. coli Transformation expression Gene Expression & Induction transformation->expression harvesting Cell Harvesting expression->harvesting reaction_setup Reaction Setup (Oleic Acid, Buffer, Cofactor) harvesting->reaction_setup Add Whole-cells or Cell-free extract biocatalysis Biocatalysis (Add Enzyme, Incubate) reaction_setup->biocatalysis termination Reaction Termination (Acidification) biocatalysis->termination extraction Solvent Extraction termination->extraction derivatization Derivatization (Silylation) extraction->derivatization purification Purification (Optional) extraction->purification gcms GC-MS Analysis derivatization->gcms

References

Application Notes and Protocols: Extraction and Purification of 10(R)-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-Hydroxystearic acid (10-HSA) is a hydrated derivative of oleic acid with significant potential in various industrial applications, including the production of bio-based polymers, flavors, and cosmetics.[1] This valuable hydroxy fatty acid can be synthesized through microbial fermentation or enzymatic conversion of oleic acid. This document provides detailed protocols for the extraction and purification of 10(R)-HSA from a fermentation broth, along with relevant quantitative data and a visual workflow.

Data Presentation

Table 1: Quantitative Yields of this compound Production
Production MethodSubstrateProduct ConcentrationMolar YieldProductivityReference
Recombinant Lysinibacillus fusiformis oleate (B1233923) hydrataseOleic Acid (40 g/L)40 g/L94%16 g/L/h[2]
Recombinant Lysinibacillus fusiformis oleate hydrataseOlive Oil Hydrolyzate (containing 40 g/L oleic acid)40 g/L-8 g/L/h[2]
Sphingobacterium thalpophilum (NRRL B-14797)Technical-grade Oleic Acid7 g/L40%-[3]

Experimental Protocols

I. Production of this compound via Microbial Fermentation

This protocol is based on the use of Lactobacillus rhamnosus GG for the bioconversion of oleic acid.[1]

A. Materials and Reagents:

  • Lactobacillus rhamnosus GG (commercially available probiotic)

  • de Man-Rogosa-Sharpe (MRS) broth

  • Resazurin (B115843) sodium salt

  • Skimmed milk

  • Oleic acid

  • Ethanol (B145695)

  • Glucose

  • Nitrogen gas

  • Pyrex screw cap bottle (250 mL)

  • Incubator shaker (37 °C, 130 rpm)

B. Protocol:

  • To 160 mL of sterile MRS broth in a 250 mL Pyrex screw cap bottle, add 4 mg of resazurin sodium salt.

  • Flush the system with nitrogen gas to create an anaerobic environment.

  • Suspend the content of two sachets of a commercial probiotic containing Lactobacillus rhamnosus GG (approximately 6 x 10⁹ CFU each) in 8 mL of skimmed milk.

  • Add the bacterial suspension to the reaction medium under a continuous flow of nitrogen.

  • Incubate the reaction mixture for four days at 37 °C with agitation at 130 rpm.[1]

  • At 3.5 hours of incubation, add a solution of oleic acid (480 mg) in ethanol (0.6 mL).[1]

  • At 8 hours of incubation, add 8 mL of a freshly prepared solution of glucose in water (300 g/L).[1]

  • Continue the incubation for the remainder of the four-day period.

II. Extraction of this compound

A. Materials and Reagents:

  • Fermentation broth containing 10-HSA

  • Celite

  • Hydrochloric acid (HCl), 6N

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

B. Protocol:

  • Filter the reaction mixture through a pad of celite to remove bacterial cells and other solid materials.[1]

  • Acidify the filtrate to a pH of 1 with 6N HCl. This protonates the carboxylic acid group of the 10-HSA, making it more soluble in organic solvents.[1]

  • Transfer the acidified mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate.[1]

  • Combine the organic phases and wash with brine to remove any remaining water-soluble impurities.[1]

  • Dry the organic phase over anhydrous Na₂SO₄ to remove residual water.[1]

  • Filter off the Na₂SO₄ and concentrate the solution to dryness using a rotary evaporator to obtain the crude 10-HSA.[1]

III. Purification of this compound by Flash Chromatography

A. Materials and Reagents:

  • Crude 10-HSA

  • Silica (B1680970) gel for flash chromatography

  • Petroleum ether

  • Ethyl acetate

  • Acetic acid

  • Glass column for chromatography

  • Fraction collector

B. Protocol:

  • Prepare a silica gel slurry in the initial elution solvent and pack a glass column.

  • Dissolve the crude 10-HSA in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the head of the silica gel column.

  • Elute the column with a gradient of petroleum ether/ethyl acetate/acetic acid. A suggested starting gradient is 9:1:0.05, gradually increasing the polarity to 7:3:0.05.[1]

  • Collect fractions and monitor the separation using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Combine the fractions containing the pure 10-HSA and remove the solvent under reduced pressure to yield the purified product.

IV. Characterization of this compound

The identity and purity of the final product can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified 10-HSA can be derivatized to its trimethylsilyl (B98337) (TMS) ether to increase its volatility for GC-MS analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of 10-HSA. The enantiomeric excess can be determined by ¹H NMR analysis of diastereomeric esters.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Visualization of Experimental Workflow

Extraction_Purification_Workflow cluster_production I. Production cluster_extraction II. Extraction cluster_purification III. Purification cluster_analysis IV. Analysis Fermentation Microbial Fermentation (L. rhamnosus) OleicAcid Addition of Oleic Acid Fermentation->OleicAcid 3.5h Incubation Incubation (4 days, 37°C) OleicAcid->Incubation Filtration Filtration (Celite) Incubation->Filtration Acidification Acidification (HCl, pH 1) Filtration->Acidification SolventExtraction Solvent Extraction (Ethyl Acetate) Acidification->SolventExtraction Drying Drying (Na2SO4) SolventExtraction->Drying Evaporation Evaporation Drying->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Crude 10-HSA Analysis Characterization (GC-MS, NMR, HPLC) Chromatography->Analysis Purified 10-HSA

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of 10(R)-Hydroxystearic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 10(R)-Hydroxystearic acid (10(R)-HSA) in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 10(R)-HSA is a hydroxylated fatty acid of growing interest due to its biological activities and its role as a precursor in the synthesis of high-value compounds like γ-(R)-dodecalactone. The described methodology, employing a straightforward sample preparation and a targeted Multiple Reaction Monitoring (MRM) LC-MS/MS approach, provides the selectivity and sensitivity required for pharmacokinetic, toxicological, and biomarker studies in drug development and life science research.

Introduction

This compound is a saturated hydroxy fatty acid that can be formed through the microbial hydration of oleic acid.[1][2] It serves as a key intermediate in various biological and industrial processes. Notably, it is a natural precursor to the flavor and fragrance compound γ-(R)-dodecalactone.[1] Furthermore, 10(R)-HSA and its metabolites, such as 10-ketostearic acid, are subjects of research for their potential physiological roles.[3] Accurate and precise quantification of 10(R)-HSA in complex biological samples is crucial for understanding its metabolism, distribution, and biological function. LC-MS/MS offers the ideal analytical platform for this purpose, providing high sensitivity and specificity.

Experimental Protocols

Sample Preparation

A simple and effective protein precipitation method is recommended for the extraction of 10(R)-HSA from plasma or serum samples.

Materials:

  • Human or animal plasma/serum samples

  • This compound analytical standard

  • Deuterated 10-Hydroxystearic acid (e.g., 10-HSA-d4) as an internal standard (IS)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL of 10-HSA-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 20
1.0 20
8.0 95
9.0 95
9.1 20

| 12.0 | 20 |

Mass Spectrometry (MS) Conditions:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
10(R)-HSA (Quantifier) 299.3 185.1 100 30 15
10(R)-HSA (Qualifier) 299.3 157.1 100 30 20

| 10-HSA-d4 (IS) | 303.3 | 189.1 | 100 | 30 | 15 |

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations. A summary of typical quantitative data is presented in Table 3.

Table 3: Summary of Quantitative Performance Data

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%

| Recovery | > 85% |

Visualizations

Biological Pathway of this compound

G cluster_0 Formation and Metabolism of 10(R)-HSA Oleic Acid Oleic Acid This compound This compound Oleic Acid->this compound Oleate Hydratase 10-Ketostearic Acid 10-Ketostearic Acid This compound->10-Ketostearic Acid Dehydrogenase gamma-(R)-Dodecalactone gamma-(R)-Dodecalactone This compound->gamma-(R)-Dodecalactone Peroxisomal β-oxidation

Caption: Metabolic pathway of this compound.

Experimental Workflow

G cluster_1 Analytical Workflow A Plasma/Serum Sample B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Experimental workflow for 10(R)-HSA quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and the high selectivity of the MRM detection make this method suitable for high-throughput analysis in various research and development settings. This analytical procedure will aid in elucidating the physiological and pathological roles of 10(R)-HSA and its metabolites.

References

Application Note: GC-MS Analysis of 10(R)-Hydroxystearic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-Hydroxystearic acid (10-HSA) is a hydroxylated fatty acid of significant interest in various industrial and biomedical fields. It serves as a precursor for the synthesis of valuable compounds like γ-dodecalactone, a significant flavor and aroma component.[1] Additionally, 10-HSA and its derivatives are explored for their potential applications in cosmetics, lubricants, and as bioactive molecules with anti-inflammatory and anti-diabetic properties. The accurate and sensitive quantification of 10-HSA in complex biological and chemical matrices is crucial for quality control, mechanistic studies, and product development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the inherent low volatility and thermal instability of hydroxylated fatty acids necessitate a derivatization step to convert them into less polar and more volatile compounds suitable for GC analysis.[2][3][4] This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of this compound.

Experimental Protocols

A sensitive, specific, and reproducible GC-MS method is essential for the accurate quantification of 10-HSA.[5] The following protocols describe sample preparation, derivatization, and the instrumental parameters for the analysis of 10-HSA derivatives.

I. Sample Preparation and Lipid Extraction

For the analysis of both free and conjugated 10-HSA from cellular extracts or other biological matrices, a robust lipid extraction method is required.[5]

Materials:

  • Sample (e.g., cell culture, tissue homogenate, reaction mixture)

  • Internal Standard (e.g., propyl-paraben)[5]

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Homogenize the sample as required.

  • Add a known amount of internal standard to the sample for quantification.

  • Perform a Bligh-Dyer extraction by adding chloroform and methanol to the sample in a ratio of 1:2 (v/v).

  • Vortex the mixture thoroughly for 5 minutes.

  • Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

  • Vortex again for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is now ready for derivatization.

II. Derivatization: Silylation

Silylation is a common derivatization technique that replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.[3][6]

Materials:

  • Dried lipid extract

  • Pyridine[7]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)[6][7]

  • Heating block or oven

  • GC vials

Protocol:

  • Re-dissolve the dried lipid extract in a suitable solvent like ethyl acetate.[7]

  • Transfer a 0.5 mL aliquot of the sample solution to a GC vial.[7]

  • Add 100 µL of pyridine.[7]

  • Add 50 µL of MSTFA with 1% TMCS.[7]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[7]

  • Cool the vial to room temperature before GC-MS analysis.

III. GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of silylated 10-HSA. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., SHIMADZU GCMS-QP2010S)[7]

  • Capillary Column: DB-5 (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[7]

GC Parameters: [7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 240°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 0.5 min

    • Ramp: 20°C/min to 250°C

    • Hold: 8 min at 250°C

MS Parameters: [7]

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Quantitative Performance

The following table summarizes the performance characteristics of a GC-MS method for the quantification of hydroxystearic acids.

ParameterValueReference
Limit of Quantification (LOQ) for 9-HSA1.8 ng[5]
Limit of Quantification (LOQ) for 10-HSA4.4 ng[5]
Mass Spectral Fragmentation

The identification of 10-HSA is confirmed by its characteristic mass spectrum after silylation. The electron impact ionization of the TMS derivative of 10-hydroxystearic acid methyl ester results in specific fragmentation patterns. Key diagnostic ions include m/z 229 and 331.[8] Another characteristic peak appears at m/z 215.20, resulting from the loss of a C12H25O2Si moiety.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample (e.g., cell culture) extraction Lipid Extraction (Bligh-Dyer) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract derivatization Silylation (MSTFA, 70°C, 30 min) dried_extract->derivatization derivatized_sample Silylated 10-HSA derivatization->derivatized_sample gc_ms GC-MS Analysis derivatized_sample->gc_ms data_analysis Data Analysis (Quantification & Identification) gc_ms->data_analysis

Caption: Workflow for GC-MS analysis of 10-HSA.

Metabolic Pathway

The following diagram illustrates the biotransformation of oleic acid to this compound, a key pathway for its production.

metabolic_pathway oleic_acid Oleic Acid ten_hsa This compound oleic_acid->ten_hsa + H2O gamma_dodecalactone γ-Dodecalactone ten_hsa->gamma_dodecalactone Further Biotransformation enzyme Oleate Hydratase (EC 4.2.1.53) enzyme->ten_hsa

Caption: Biotransformation of oleic acid to 10-HSA.

References

Application Note: 10(R)-Hydroxystearic Acid as a Novel Biomarker and Modulator in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes and obesity, are characterized by insulin (B600854) resistance and a state of chronic, low-grade inflammation. Identifying novel biomarkers and therapeutic targets is crucial for developing effective interventions. 10(R)-Hydroxystearic acid (10-R-HSA) is a hydroxylated fatty acid produced from the hydration of oleic acid, a reaction that can be mediated by gut microbiota. Emerging evidence highlights the potential of 10-R-HSA as a significant modulator of metabolic health. It exerts beneficial effects, including improving insulin sensitivity and potent anti-inflammatory actions, by activating key cellular receptors involved in metabolism and inflammation. This document provides an overview of its mechanism of action, quantitative data on its activity, and detailed protocols for its analysis and functional characterization.

Mechanism of Action: Dual Activation of PPARγ and GPR120

10-R-HSA's therapeutic potential stems from its ability to act as a ligand for two critical receptor families: Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 120 (GPR120).

2.1 PPARγ Activation and Insulin Sensitization Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism. It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. 10-R-HSA and its related forms have been shown to directly bind to and activate PPARγ.[1] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). The PPARγ/RXR complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes, modulating their transcription. This results in improved insulin sensitivity and glucose tolerance.[1]

Caption: PPARγ signaling pathway activated by 10(R)-HSA.

2.2 GPR120 Activation and Anti-Inflammatory Effects GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), functions as a receptor for medium and long-chain fatty acids, including omega-3 fatty acids and 10-R-HSA. Chronic inflammation is a key contributor to insulin resistance. GPR120 activation mediates potent anti-inflammatory effects.[2] Upon ligand binding, GPR120 recruits β-arrestin-2.[3][4] The GPR120/β-arrestin-2 complex internalizes and interacts with TAK1-binding protein 1 (TAB1), preventing its association with the kinase TAK1.[1][2] This blockade inhibits the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, which are typically triggered by stimuli like TNF-α and lipopolysaccharide (LPS).[2][4]

GPR120_Signaling cluster_Membrane Cell Membrane cluster_pathway GPR120 GPR120 Receptor B_Arrestin β-arrestin-2 GPR120->B_Arrestin Recruits HSA 10(R)-HSA HSA->GPR120 Binds TAB1 TAB1 B_Arrestin->TAB1 Sequesters B_Arrestin->Block TAK1 TAK1 TAB1->TAK1 Activates NFkB NF-κB / JNK Pathways TAK1->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: GPR120 anti-inflammatory signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the bioactivity of hydroxystearic acids.

Table 1: In Vitro Activity of 10-Hydroxystearic Acid (10-HSA)

Assay Target Result Significance Reference
PPARα Reporter Gene Assay PPARα 15.7-fold induction p < 0.001 [5][6]
PPARγ Reporter Gene Assay PPARγ Dose-dependent activation (50-100 µmol/L) - [7]

| Collagen I Synthesis | Primary Human Fibroblasts | 2.12-fold increase | p < 0.05 |[5] |

Table 2: In Vivo Effects of Dihydroxystearic Acid (DHSA) in KKAy Diabetic Mice

Parameter Treatment Group (4% DHSA Diet) Outcome Significance Reference
Glucose Tolerance Test Blood glucose at 0.5h and 1h Significantly lower vs. control p < 0.05 [7]
Insulin Sensitivity Test Blood glucose at 0.5h and 1h Significantly lower vs. control p < 0.05 [7]
Body Weight - Significantly lower vs. control p < 0.05 [7]

Note: This study used 9,10-dihydroxystearic acid (DHSA), a closely related compound, demonstrating the potential of this class of fatty acids.

Experimental Protocols

4.1 Protocol 1: Quantification of 10(R)-HSA in Plasma by GC-MS

This protocol describes a method for the sensitive and specific quantification of 10-HSA in plasma samples using gas chromatography-mass spectrometry (GC-MS), based on established methods for hydroxy fatty acids.[8]

Materials:

  • Plasma samples

  • Internal Standard (IS): e.g., Propyl-paraben or a deuterated 10-HSA analog

  • Hexane, Ethyl Acetate (B1210297), Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Thaw 100 µL of plasma sample on ice.

    • Add 10 µL of the internal standard solution.

    • Acidify the sample by adding 10 µL of 1M HCl to protonate the fatty acids.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Add 500 µL of a hexane:ethyl acetate mixture (1:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step on the aqueous layer and pool the organic extracts.

  • Drying and Derivatization:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

    • Seal the tube and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification. Monitor specific fragments for the TMS-derivatized 10-HSA and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 10-HSA.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of 10-HSA in the samples by interpolating from the standard curve.[8]

4.2 Protocol 2: PPARγ Activation Reporter Gene Assay

This protocol details a cell-based assay to measure the ability of 10-R-HSA to activate PPARγ.

Materials:

  • HEK293 or Cos-7 cells.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • PPARγ expression vector.

  • PPRE-driven luciferase reporter vector (e.g., pGL4-PPRE-luc).

  • Control vector for transfection normalization (e.g., Renilla luciferase or eGFP).[9]

  • Transfection reagent (e.g., Lipofectamine).

  • 10(R)-HSA stock solution (in DMSO).

  • Positive control: Rosiglitazone.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

    • Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Transfection:

    • Co-transfect the cells in each well with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of 10(R)-HSA and the positive control (Rosiglitazone) in serum-free medium. Include a vehicle control (DMSO).

    • Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Remove the treatment medium and lyse the cells according to the luciferase assay kit instructions.

    • Measure the firefly luciferase activity (from the PPRE reporter) and the Renilla luciferase or GFP fluorescence (for normalization) using a plate reader.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the control reporter signal for each well.

    • Calculate the fold activation by dividing the normalized signal of the treated wells by the normalized signal of the vehicle control wells.

    • Plot the fold activation against the compound concentration to generate a dose-response curve.[9]

Integrated Experimental Workflow

The following workflow illustrates the process of investigating 10-R-HSA as a biomarker, from initial sample collection to functional validation.

Workflow cluster_Sample Sample Collection & Processing cluster_Analysis Biomarker Quantification cluster_Function Functional Validation cluster_Data Data Interpretation Sample Collect Biological Samples (e.g., Plasma, Serum) Extract Lipid Extraction Sample->Extract Deriv Derivatization Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantify 10-R-HSA Levels GCMS->Quant Correlate Correlate 10-R-HSA Levels with Disease State Quant->Correlate CellAssay Cell-Based Reporter Assays (PPARγ, GPR120) Activity Assess Bioactivity (Fold Activation) CellAssay->Activity Mechanism Elucidate Mechanism of Action Activity->Mechanism Correlate->Mechanism

Caption: Workflow for 10-R-HSA biomarker discovery and validation.

References

Application Notes and Protocols: 10(R)-Hydroxystearic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-Hydroxystearic acid (10(R)-HSA) is an endogenous hydroxylated fatty acid that has garnered significant interest for its bioactivity, particularly in dermatological and metabolic research. In cell culture studies, 10(R)-HSA has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα by 10(R)-HSA in dermal fibroblasts has been shown to stimulate the synthesis of collagen, a key component of the extracellular matrix, and to modulate the expression of proteins involved in skin aging and photoaging. These properties make 10(R)-HSA a compound of interest for applications in cosmetics, anti-aging research, and the development of therapeutics for skin disorders. Additionally, related hydroxystearic acids have been shown to activate G-protein coupled receptor 40 (GPR40), suggesting a potential alternative signaling pathway.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, with a focus on its effects on dermal fibroblasts.

Data Presentation

The following table summarizes the quantitative effects of this compound observed in in vitro and ex vivo studies.

ParameterCell/Tissue TypeTreatmentResultReference
PPARα Activation -10(R)-HSA15.7-fold induction
Collagen I Synthesis Primary Human Dermal Fibroblasts10(R)-HSA2.12-fold increase (p<0.05)
Collagen III Synthesis Primary Human Dermal Fibroblasts10(R)-HSA244% increase (p<0.01)
Collagen III Synthesis Ex vivo Human Skin0.01% (0.33 mM) 10(R)-HSA70% increase (p<0.01)
MMP-1 Gene Expression (UVB-induced) Full Thickness Skin10(R)-HSA83% inhibition (p<0.01)
p53 Upregulation (UV-induced) Irradiated Skin10(R)-HSA46% reduction (p<0.01)

Signaling Pathways

PPARα Signaling Pathway

10(R)-HSA acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In dermal fibroblasts, this signaling cascade leads to an increase in the expression of collagen genes (e.g., COL1A1, COL3A1) and a decrease in the expression of genes involved in matrix degradation, such as MMP-1.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10R_HSA 10(R)-HSA PPARa_RXR_inactive PPARα-RXR (inactive) 10R_HSA->PPARa_RXR_inactive Binds PPARa_RXR_active PPARα-RXR-10(R)-HSA (active) PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE PPARa_RXR_active->PPRE Translocates and Binds Gene_Expression Target Gene Transcription PPRE->Gene_Expression Collagen_mRNA Collagen mRNA Gene_Expression->Collagen_mRNA Upregulation MMP1_mRNA MMP-1 mRNA Gene_Expression->MMP1_mRNA Downregulation

Caption: PPARα signaling pathway activated by 10(R)-HSA.

Hypothetical GPR40 Signaling Pathway

While not yet demonstrated for 10(R)-HSA specifically, other hydroxylated fatty acids are known to activate GPR40, a G-protein coupled receptor. This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, which can influence a variety of cellular processes.

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm_gpr40 Cytoplasm 10R_HSA_hypothetical 10(R)-HSA (Hypothetical) GPR40 GPR40 10R_HSA_hypothetical->GPR40 Binds PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: Hypothetical GPR40 signaling pathway for 10(R)-HSA.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with 10(R)-HSA

This protocol provides a general guideline for the culture of human dermal fibroblasts and their treatment with 10(R)-HSA.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (10(R)-HSA)

  • Ethanol (B145695) or DMSO (vehicle)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.

  • Preparation of 10(R)-HSA Stock Solution: Dissolve 10(R)-HSA in ethanol or DMSO to create a stock solution (e.g., 10-100 mM). Store at -20°C.

  • Treatment: a. Seed

Application Notes and Protocols for In Vivo Studies of 10(R)-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10(R)-Hydroxystearic acid (10-HSA) is a naturally occurring hydroxylated fatty acid that has garnered significant interest in biomedical research due to its diverse biological activities. It is an agonist for G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor alpha (PPARα), implicating it in various physiological processes, including glucose homeostasis, insulin (B600854) secretion, and anti-inflammatory responses.[1][2][3] These properties make 10-HSA a promising candidate for in vivo investigation in models of metabolic diseases, inflammatory conditions, and skin aging.

This document provides detailed protocols for the preparation of 10-HSA for in vivo experiments, including its synthesis, purification, and formulation for various administration routes. It also outlines key signaling pathways and provides a summary of relevant quantitative data to aid in experimental design.

Data Presentation

Table 1: Synthesis and Purification of this compound
ParameterMethodDetailsReported Yield/PurityReference
Synthesis Enzymatic HydrationHydration of oleic acid using oleate (B1233923) hydratase from Escherichia coli.≥80% Yield[1][4]
Enzymatic HydrationHydration of oleic acid using oleate hydratase from Lysinibacillus fusiformis.94% Molar Yield[5]
BiotransformationHydration of oleic acid using Lactobacillus rhamnosus.High Enantiomeric Excess[6]
Purification Flash ChromatographyEluent: petroleum ether/ethyl acetate (B1210297)/acetic acid.Not specified[6]
RecrystallizationRepeated recrystallization from 95% ethanol (B145695) at 0°C.>95% Purity[7]
CrystallizationCrystallization from ethyl acetate after enzymatic synthesis.99.8% Purity[4]
Table 2: Reported In Vivo and In Vitro Dosages and Effects of this compound
Experiment TypeModelDosage/ConcentrationEffectReference
In Vivo High-Fat Diet-Fed MiceChronic administration raising serum levels 1.4-3 foldImproved insulin sensitivity and glucose tolerance[3]
In Vivo Chow-Fed MiceChronic administration raising serum levels 1.4-3 foldAugmented insulin and GLP-1 secretion[3]
In Vivo (Topical) Mice10-50% in dimethyl sulfoxide (B87167)Considered a sensitizer (B1316253) in a local lymph node assay[8]
In Vitro Human Islets20 µMAugmentation of glucose-stimulated insulin secretion
Ex Vivo Human Skin Explants0.01% (0.33 mM)+70% increase in Collagen type III[2]
In Vitro Reporter Gene AssayEC50 5.5 x 10⁻⁶ MPPARα agonism[1][4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the enzymatic hydration of oleic acid using an oleate hydratase.

Materials:

  • Oleic acid

  • Cell-free extract containing oleate hydratase (e.g., from recombinant E. coli or Lactobacillus rhamnosus)[4][6]

  • Phosphate (B84403) buffer (100 mM, pH 6.5)

  • Ethyl acetate

  • Bioreactor or stirred tank reactor

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Prepare a reaction mixture in a bioreactor by adding 10% (v/v) vegetable-derived oleic acid and 10% (v/v) cell-free extract containing oleate hydratase to 1.6 L of 100 mM phosphate buffer (pH 6.5).[4]

  • Stir the mixture at a constant pH and a temperature of 37°C.[4]

  • Monitor the reaction for the conversion of oleic acid to 10-HSA, which typically takes around 24 hours to reach ≥95% conversion.[4]

  • Once the reaction is complete, add ethyl acetate to the mixture and heat to 60°C with gentle stirring to extract the 10-HSA.[4]

  • Separate the organic phase containing the 10-HSA.

  • Proceed to Protocol 2 for purification.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of synthesized 10-HSA.

Materials:

  • Crude 10-HSA in ethyl acetate (from Protocol 1)

  • 95% Ethanol

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Remove the ethyl acetate from the crude 10-HSA solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in hot 95% ethanol.[7]

  • Allow the solution to cool slowly to room temperature, then transfer to 0°C to facilitate crystallization.[7]

  • Collect the white precipitate by vacuum filtration.[7]

  • Repeat the recrystallization process two more times to achieve high purity (>95%).[7]

  • Dry the final product, a white powder, in a vacuum oven.

  • Confirm purity using analytical techniques such as LC-MS, NMR, and IR spectroscopy.[4][7]

Protocol 3: Formulation of this compound for In Vivo Administration

The formulation of 10-HSA will depend on the intended route of administration.

A. Oral Administration (Dietary Admixture):

  • Accurately weigh the required amount of purified 10-HSA based on the desired dosage and the food consumption of the experimental animals.

  • Thoroughly mix the 10-HSA powder with a small portion of the powdered rodent chow.

  • Gradually add the 10-HSA-chow mixture to the bulk of the powdered chow and mix until a homogenous distribution is achieved.

  • If necessary, the mixed chow can be re-pelleted.

  • Store the formulated chow in airtight containers at 4°C.

B. Topical Administration:

  • For studies investigating skin effects, 10-HSA can be dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO).[8]

  • Prepare a stock solution of 10-HSA in DMSO at the desired concentration (e.g., 10-50%).[8]

  • Further dilutions can be made using the same vehicle.

  • To prevent recrystallization in topical formulations, the inclusion of nonionic emulsifiers is recommended.[9]

C. Other Parenteral Routes (e.g., Intraperitoneal, Intravenous):

  • Caution: There is limited information on the formulation of 10-HSA for parenteral routes. The low aqueous solubility of 10-HSA presents a challenge.

  • Solubilization: Initial attempts can be made to dissolve 10-HSA in a biocompatible vehicle such as a mixture of DMSO and saline, or by forming a salt (e.g., with NaOH) to increase aqueous solubility.

  • Vehicle Control: It is crucial to include a vehicle control group in the experimental design to account for any effects of the solvent.

  • Toxicity: Preliminary dose-ranging studies are essential to determine the maximum tolerated dose for the chosen route of administration.

Signaling Pathways and Experimental Workflows

Signaling Pathways

10-HSA has been shown to activate GPR40, a G-protein coupled receptor expressed in pancreatic β-cells.[3] Activation of GPR40 by fatty acids leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for insulin secretion.[10][11][12]

GPR40_Signaling 10-HSA 10-HSA GPR40 GPR40 10-HSA->GPR40 Gq Gq protein GPR40->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion promotes

Caption: GPR40 signaling pathway activated by 10-HSA.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo studies involving 10-HSA.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis synthesis Synthesis of 10-HSA purification Purification synthesis->purification formulation Formulation purification->formulation administration Administration of 10-HSA (e.g., Oral Gavage) formulation->administration animal_model Animal Model Selection (e.g., HFD-fed mice) animal_model->administration monitoring Monitoring & Data Collection (e.g., Blood Glucose, Body Weight) administration->monitoring sample_collection Tissue/Blood Sample Collection monitoring->sample_collection biochemical_assays Biochemical Assays (e.g., ELISA for Insulin, GLP-1) sample_collection->biochemical_assays histology Histological Analysis sample_collection->histology data_analysis Statistical Data Analysis biochemical_assays->data_analysis histology->data_analysis

References

Unlocking Cellular Metabolism: 10(R)-Hydroxystearic Acid as a Potent PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 10(R)-Hydroxystearic acid (10-HOA) presents a compelling avenue for the investigation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathways. As a selective and effective agonist, 10-HOA offers a valuable tool for exploring the therapeutic potential of PPARα activation in metabolic diseases, inflammation, and beyond. These application notes provide a comprehensive overview of 10-HOA's activity, supported by detailed experimental protocols for its characterization.

10-HOA has demonstrated superiority as a PPARα agonist when compared to other regioisomers of hydroxystearic acid.[1][2] Its activation of PPARα initiates a cascade of downstream effects, including the regulation of genes involved in lipid metabolism and cellular differentiation.[3][4] This document outlines the core methodologies to assess the efficacy and mechanism of action of 10-HOA as a PPARα agonist.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies, highlighting the potency of 10(R)-HOA in activating PPARα and its downstream targets.

Table 1: Comparative PPARα Activation by Hydroxystearic Acid (HSA) Regioisomers

CompoundFold Induction of PPARα Activity (p-value)
10(R)-HSA 15.7x (p < 0.001)
9-HSA10.1x
12-HSA4.9x
17-HSA1.7x
Stearic Acid (Control)1.8x

Data from luciferase reporter gene assay.[1][5]

Table 2: In Vitro and Ex Vivo Effects of 10(R)-HOA on Collagen Synthesis

Experimental ModelParameter MeasuredTreatmentResult (% increase vs. control, p-value)
Primary Human Dermal Fibroblasts (in vitro)Collagen Type I10-HOA2.12x (p < 0.05)
Primary Human Dermal Fibroblasts (in vitro)Collagen Type I & III10-HOA96% & 244% (p < 0.01)
Human Skin Explants (ex vivo)Collagen Type III0.01% (0.33 mM) 10-HOA+70% (p < 0.01)
Human Skin Explants (ex vivo)Collagen Type III0.05% (1.7 mM) Retinol+47% (p < 0.05)
Human Skin Explants (ex vivo)Collagen Type III10-HOA + Retinol+240% (p < 0.01)

Data derived from immunohistochemistry and proteomics analysis.[1][5][6][7][8]

Table 3: Efficacy of 10(R)-HOA in a PPARα Reporter Gene Assay

ParameterValue
EC50 5.5 x 10⁻⁶ M

EC50 determination in a reporter gene assay.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

PPARα Luciferase Reporter Gene Assay

This assay is fundamental for quantifying the agonist activity of 10-HOA on PPARα.

Objective: To determine the dose-dependent activation of PPARα by 10-HOA.

Materials:

  • HepG2-tet-off-hPPARα-Luc cells (or other suitable cell line)[9]

  • DMEM supplemented with 10% charcoal dextran-treated FBS[9]

  • This compound (10-HOA)

  • Positive control (e.g., Fenofibric acid, Wy-14643)[9]

  • Luciferase Assay System (e.g., Promega)[9]

  • 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2-tet-off-hPPARα-Luc cells in 96-well plates at a density of 1.3 x 10⁴ cells/well.[9]

  • Compound Preparation: Prepare a serial dilution of 10-HOA and the positive control in the appropriate cell culture medium.

  • Cell Treatment: After 24 hours of incubation, treat the cells with varying concentrations of 10-HOA or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 24 hours.

  • Luciferase Activity Measurement: Discard the treatment media and add Luciferase Detection Reagent to each well.[10]

  • Data Acquisition: Quantify the firefly luciferase activity using a luminometer.[9]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using non-linear regression.[10]

experimental_workflow_luciferase_assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed HepG2-tet-off-hPPARα-Luc cells cell_treatment Treat cells with 10-HOA cell_seeding->cell_treatment compound_prep Prepare 10-HOA dilutions compound_prep->cell_treatment incubation Incubate for 24h cell_treatment->incubation luciferase_measurement Measure luciferase activity incubation->luciferase_measurement data_analysis Analyze data and determine EC50 luciferase_measurement->data_analysis

Fig 1. Workflow for PPARα Luciferase Reporter Gene Assay.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This protocol allows for the quantification of changes in the expression of PPARα target genes following treatment with 10-HOA.

Objective: To measure the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, CD36) in response to 10-HOA treatment.

Materials:

  • HepG2 cells (or other metabolically active cell line)

  • This compound (10-HOA)

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., human PPARA, CPT1A, ACOX1, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency and treat with various concentrations of 10-HOA for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.

  • qPCR Amplification: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

signaling_pathway_ppara cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_dna Transcriptional Regulation cluster_cellular Cellular Response HOA 10(R)-HOA PPARa PPARα HOA->PPARa binds PPRE PPRE PPARa->PPRE heterodimerizes with RXR and binds RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1, CD36) PPRE->TargetGenes activates LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism leads to

Fig 2. Simplified signaling pathway of PPARα activation by 10(R)-HOA.
Immunohistochemistry for Collagen Expression in Ex Vivo Skin

This protocol is used to visualize and quantify changes in protein expression within a tissue context.

Objective: To assess the effect of 10-HOA on collagen type I and III expression in human skin explants.

Materials:

  • Human skin explants

  • This compound (10-HOA)

  • Culture medium for skin explants

  • Formalin for fixation

  • Paraffin for embedding

  • Primary antibodies against Collagen Type I and Collagen Type III

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • DAB substrate kit

  • Microscope

Protocol:

  • Explant Culture and Treatment: Culture human skin explants and treat with 10-HOA (e.g., 0.01% or 0.33 mM) for a specified period (e.g., 6 days).[5]

  • Fixation and Embedding: Fix the skin explants in formalin and embed them in paraffin.

  • Sectioning: Cut thin sections of the paraffin-embedded tissue.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against Collagen Type I or III.

    • Incubate with the appropriate secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Capture images of the stained sections using a microscope. Quantify the staining intensity or the percentage of positive staining area using image analysis software.

Conclusion

This compound is a potent and selective PPARα agonist with demonstrated efficacy in in vitro and ex vivo models. The provided protocols offer a robust framework for researchers to further investigate its mechanism of action and explore its therapeutic potential in various disease models. The quantitative data presented underscores its superiority over other hydroxystearic acid isomers, making it a valuable tool for the study of PPARα-mediated biological processes.

References

Application Notes and Protocols for the Biotechnological Conversion of Oleic Acid to 10-Hydroxystearic Acid (10-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of oleic acid, an abundant and renewable fatty acid, into 10-hydroxystearic acid (10-HSA) is a topic of significant scientific and industrial interest.[1][2][3] 10-HSA serves as a valuable precursor for various applications, including the synthesis of biodegradable polymers, emollients, surfactants, and thickeners in cosmetics.[2] Biotechnological methods for 10-HSA production offer a regio- and stereoselective advantage over chemical synthesis, which often results in a mixture of 9- and 10-hydroxystearic acid isomers. This document provides detailed protocols and data for the enzymatic hydration of oleic acid to (R)-10-hydroxystearic acid using oleate (B1233923) hydratase enzymes.

The key enzyme in this bioconversion is oleate hydratase (EC 4.2.1.53), which catalyzes the addition of a water molecule across the carbon-carbon double bond of oleic acid.[2][4] These enzymes are primarily found in bacteria and require flavin adenine (B156593) dinucleotide (FAD) as a cofactor, not for redox chemistry, but for maintaining the structural integrity of the active site.[2][4][5] A variety of microorganisms, including species of Lactobacillus, Stenotrophomonas, and Elizabethkingia, have been identified as producers of oleate hydratase.[1][4][6][7][8] Furthermore, recombinant expression of oleate hydratase genes in hosts like Escherichia coli has proven to be an effective strategy for high-yield production of 10-HSA.[1][3][6]

Data Presentation: Comparative Performance of Biocatalysts

The following tables summarize quantitative data from various studies on the biotechnological conversion of oleic acid to 10-HSA, facilitating comparison between different microbial systems and reaction conditions.

Table 1: Performance of Whole-Cell Biocatalysts for 10-HSA Production

MicroorganismOleic Acid (g/L)10-HSA Produced (g/L)Molar Yield (%)Productivity (g/L/h)Optimal pHOptimal Temp. (°C)Anaerobic/AerobicReference
Stenotrophomonas nitritireducens3031.5-7.97.535Anaerobic[9]
Sphingobacterium thalpophilum NRRL B-14797-740-7.328Aerobic (0-50% DO)[10]

Table 2: Performance of Recombinant Enzymes and Engineered Strains for 10-HSA Production

| Enzyme Source (Expressed in E. coli) | Oleic Acid (g/L) | 10-HSA Produced (g/L) | Molar Yield (%) | Productivity (g/L/h) | Optimal pH | Optimal Temp. (°C) | Reference | |---|---|---|---|---|---|---|---|---| | Lactococcus garvieae (Purified Enzyme) | 30 | - | - | - | 7.5 | 30 |[1][3] | | Lysinibacillus fusiformis (Purified Enzyme) | 40 | 40 | 94 | 16 | 6.5 | 35 |[11] | | Lactobacillus rhamnosus ATCC 53103 (Whole Cells) | up to 50 | - | - | - | 6.6 | 28 |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biotechnological production of 10-HSA.

Protocol 1: Recombinant Expression of Oleate Hydratase in E. coli

This protocol is based on the expression of oleate hydratase from Lactococcus garvieae in E. coli BL21 (DE3).[1][3]

1. Gene Cloning and Vector Construction:

  • Amplify the oleate hydratase gene from the genomic DNA of the source organism (e.g., Lactococcus garvieae) using PCR with primers containing appropriate restriction sites (e.g., NcoI and XhoI).
  • Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.
  • Ligate the digested gene into the vector and transform the ligation product into a cloning host like E. coli DH5α.
  • Verify the construct by colony PCR and DNA sequencing.
  • Transform the verified plasmid into an expression host such as E. coli BL21 (DE3).

2. Protein Expression:

  • Inoculate a single colony of the recombinant E. coli BL21 (DE3) into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).
  • Incubate overnight at 37°C with shaking (200 rpm).
  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue incubation at a lower temperature (e.g., 20°C) for an extended period (e.g., 20 hours) to enhance the production of soluble protein.

3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 10 min at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM sodium citrate (B86180) buffer, pH 7.5).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 min at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

4. Enzyme Purification (Optional, for cell-free reactions):

  • If the vector provides a purification tag (e.g., His-tag), purify the enzyme from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
  • Elute the bound protein using an imidazole (B134444) gradient.
  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight (e.g., ~65 kDa for oleate hydratase from L. garvieae).[1][3]
  • Quantify the protein concentration using a standard method like the BCA protein assay.

Protocol 2: Whole-Cell Bioconversion of Oleic Acid to 10-HSA

This protocol is adapted from the method used for Stenotrophomonas nitritireducens.[9]

1. Catalyst Preparation:

  • Cultivate the microorganism (e.g., Stenotrophomonas nitritireducens or recombinant E. coli) in a suitable growth medium until the desired cell density is reached.
  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).
  • Resuspend the cells in the reaction buffer to the desired concentration (e.g., 20 g/L cell concentration).

2. Bioconversion Reaction:

  • Prepare the reaction mixture in a sealed vessel. The mixture should contain:
  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5).
  • Oleic Acid (Substrate): 30 g/L.
  • Cell Suspension: 20 g/L.
  • Surfactant (to improve substrate dispersion): 0.05% (w/v) Tween 80.
  • Create an anaerobic atmosphere by flushing the vessel with nitrogen gas.
  • Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation for the desired duration (e.g., 4 hours).

Protocol 3: Enzymatic Bioconversion using Purified Oleate Hydratase

This protocol is based on the use of a purified recombinant oleate hydratase.[1][11]

1. Reaction Setup:

  • Prepare the reaction mixture in a suitable vessel. A typical reaction mixture includes:
  • Buffer: 100 mM sodium citrate buffer, pH 7.5.[1]
  • Oleic Acid (Substrate): 30 g/L.[1]
  • Co-solvent (to solubilize oleic acid): 4% (v/v) ethanol.[1][11]
  • Purified Enzyme Solution: e.g., 105.49 U/mL.[1][3]
  • Cofactor/Stimulator (optional but recommended): Mg2+ ions can improve enzyme activity.[1][3]
  • Incubate the reaction at the optimal temperature (e.g., 30°C) with stirring for a set time (e.g., up to 8 hours).[1]

Protocol 4: Extraction and Analysis of 10-HSA

This protocol describes the extraction and quantification of the product, 10-HSA.

1. Product Extraction:

  • Acidify the reaction mixture to pH ~2.0 using an acid like HCl to protonate the fatty acids.
  • Extract the fatty acids from the aqueous phase using an equal volume of an organic solvent such as ethyl acetate.
  • Vortex the mixture vigorously and then separate the phases by centrifugation.
  • Collect the organic phase (top layer) and repeat the extraction process on the aqueous phase to maximize recovery.
  • Combine the organic extracts and evaporate the solvent under reduced pressure or a stream of nitrogen.

2. Derivatization for GC-MS Analysis:

  • The hydroxyl and carboxyl groups of 10-HSA must be derivatized for gas chromatography (GC) analysis.
  • Methylation: Convert the carboxylic acid to a methyl ester by treating the dried extract with a methylating agent like trimethylsilyldiazomethane (B103560) in methanol.[12]
  • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting the methyl ester with a silylating agent (e.g., BSTFA with TMCS).
  • After derivatization, evaporate the reagents and redissolve the sample in a suitable solvent (e.g., hexane) for GC-MS injection.

3. Quantification by GC-MS:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[1][3]
  • Use a suitable capillary column (e.g., HP-5MS).
  • Employ a temperature program to separate the components, for example: initial temperature of 50°C, ramp at 10°C/min to 250°C (hold for 5 min), then ramp at 50°C/min to 300°C (hold for 10 min).[12]
  • Identify the 10-HSA derivative peak based on its retention time and mass spectrum compared to an authentic standard.
  • Quantify the amount of 10-HSA by comparing the peak area to a calibration curve prepared with a 10-HSA standard.

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for Recombinant 10-HSA Production

This diagram illustrates the key steps from gene identification to the final product.

G cluster_0 Molecular Biology cluster_1 Fermentation & Bioconversion cluster_2 Downstream Processing Gene Oleate Hydratase Gene Recombinant_Plasmid Recombinant Plasmid Gene->Recombinant_Plasmid Ligation Vector Expression Vector (e.g., pET-28a) Vector->Recombinant_Plasmid Ecoli_Cloning E. coli DH5α (Cloning Host) Recombinant_Plasmid->Ecoli_Cloning Transformation Ecoli_Expression E. coli BL21(DE3) (Expression Host) Ecoli_Cloning->Ecoli_Expression Plasmid Isolation & Transformation Cultivation Cultivation & Induction (IPTG) Ecoli_Expression->Cultivation Biocatalyst Whole-Cell Biocatalyst Cultivation->Biocatalyst Reaction Bioconversion Reaction (Oleic Acid -> 10-HSA) Biocatalyst->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Analysis Derivatization & GC-MS Analysis Extraction->Analysis Product Purified 10-HSA Analysis->Product

Caption: Workflow for producing 10-HSA using a recombinant E. coli biocatalyst.

Diagram 2: Proposed Catalytic Mechanism of Oleate Hydratase

This diagram outlines the key steps in the enzymatic hydration of oleic acid, based on structural and mutagenesis studies.[5][13]

G Oleate Hydratase Catalytic Cycle Oleic_Acid Oleic Acid Substrate Active_Site Enzyme Active Site (with FAD, E122, Y241) Oleic_Acid->Active_Site Substrate Binding Transition_State Carbocation Transition State Active_Site->Transition_State Y241 protonates double bond Product_Complex Enzyme-Product Complex Transition_State->Product_Complex E122-activated H2O attacks C10 Product_Complex->Active_Site Product Release HSA_Product (R)-10-Hydroxystearic Acid Product_Complex->HSA_Product

Caption: Proposed mechanism for the regio- and stereoselective hydration of oleic acid.

Diagram 3: Metabolic Fate of Oleic Acid in Certain Microorganisms

This diagram shows the initial steps of oleic acid metabolism, including the formation of 10-HSA and its subsequent oxidation.

G OA Oleic Acid HSA 10-Hydroxystearic Acid (10-HSA) OA->HSA Oleate Hydratase (+ H2O) KSA 10-Ketostearic Acid (10-KSA) HSA->KSA Alcohol Dehydrogenase (- 2H) Beta_Ox β-Oxidation Products KSA->Beta_Ox β-Oxidation

Caption: Microbial conversion pathway from oleic acid to 10-KSA and beyond.[12]

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 10(R)-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 10(R)-Hydroxystearic acid (10(R)-HSA).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 10(R)-HSA, providing potential causes and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 10(R)-HSA Biocatalytic Synthesis: • Inefficient enzyme activity or stability.[1] • Substrate (oleic acid) insolubility or inhibition.[2] • Suboptimal reaction conditions (pH, temperature).[1] • Formation of byproducts (e.g., 10-ketostearic acid).[1][3] Chemical Synthesis: • Incomplete reaction at key steps. • Catalyst deactivation or poisoning. • Side reactions due to harsh conditions.Biocatalytic Synthesis:Enzyme: Use a freshly prepared or properly stored enzyme/whole-cell catalyst. Consider enzyme immobilization to improve stability.[4] • Substrate: Add a co-solvent (e.g., ethanol) or surfactant (e.g., Tween 80) to improve oleic acid solubility.[1][2] Optimize substrate concentration to avoid inhibition. • Conditions: Systematically optimize pH and temperature for the specific biocatalyst used.[1] Ensure anaerobic conditions if using a hydratase that is sensitive to oxygen.[1] • Byproducts: Under anaerobic conditions, the formation of keto acids can be minimized.[1] Chemical Synthesis:Reaction Monitoring: Monitor reaction progress using techniques like TLC or GC to ensure completion. • Catalyst: Use high-purity catalysts and ensure inert reaction conditions to prevent deactivation. • Conditions: Carefully control reaction temperature and time to minimize side reactions.
Low Enantiomeric Excess (ee) Biocatalytic Synthesis: • Contamination with microorganisms that produce the (S)-enantiomer.[5] • Non-selective enzyme activity. • Racemization of the product under certain conditions.Chemical Synthesis: • Ineffective chiral ligand or catalyst. • Suboptimal reaction temperature for stereocontrol.Biocatalytic Synthesis:Culture Purity: Ensure the use of a pure microbial culture with known stereoselectivity. Pseudomonas species strain NRRL-B-3266 has been reported to produce optically pure 10(R)-HSA.[5] • Enzyme Selection: Choose a biocatalyst with high (R)-selectivity. Several oleate (B1233923) hydratases exhibit high stereoselectivity.[3] Chemical Synthesis:Ligand/Catalyst: Screen different chiral ligands and ensure the catalyst is prepared correctly. The use of a chiral ligand like N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide) is crucial.[6] • Temperature Control: Perform the asymmetric addition step at the optimal low temperature to maximize stereoselectivity.
Product Purification Difficulties • Co-extraction of unreacted oleic acid and other lipids. • Emulsion formation during extraction. • Similar polarities of 10-HSA and certain byproducts.Extraction: Acidify the reaction mixture to pH 1-2 before extraction with an organic solvent like ethyl acetate (B1210297) to ensure the protonation of the carboxylic acid.[7] • Emulsions: Use brine washes to break emulsions.[7] Centrifugation can also be effective. • Chromatography: Utilize flash chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate/acetic acid) for effective separation.[7] The addition of a small amount of acetic acid to the eluent can improve peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of biocatalytic synthesis over chemical synthesis for 10(R)-HSA?

A1: The primary advantages of biocatalytic synthesis are high stereoselectivity, milder reaction conditions (avoiding the need for protecting groups and harsh reagents), and improved sustainability.[8][9] Chemical synthesis often involves multiple steps, harsh reagents, and may result in a mixture of isomers requiring costly purification.[6]

Q2: Which microorganisms or enzymes are commonly used for the synthesis of 10(R)-HSA?

A2: Several microorganisms and their enzymes (oleate hydratases) are known to hydrate (B1144303) oleic acid to 10(R)-HSA. These include:

  • Lactobacillus rhamnosus[7]

  • Pseudomonas species[5]

  • Lactococcus garvieae[1]

  • Stenotrophomonas maltophilia[3]

  • Recombinant Escherichia coli expressing oleate hydratase genes.[3]

Q3: How can I determine the enantiomeric excess of my 10(R)-HSA product?

A3: A common method is to convert the 10-hydroxystearic acid to its methyl ester, followed by derivatization with a chiral reagent like (R)-O-acetylmandelic acid to form diastereomers. The ratio of these diastereomers can then be accurately determined by ¹H NMR spectroscopy.[7]

Q4: My biocatalytic reaction is very slow. How can I improve the reaction rate?

A4: To improve the reaction rate, you can:

  • Increase the enzyme concentration.

  • Optimize the reaction temperature and pH.[1]

  • Improve the substrate availability by adding co-solvents or emulsifiers.[2]

  • Ensure the presence of necessary cofactors if using a purified enzyme system (e.g., FADH₂ for some oleate hydratases).[4]

Q5: Are there any common side reactions to be aware of in the biocatalytic synthesis?

A5: Yes, the main side reaction is the oxidation of the hydroxyl group to form 10-ketostearic acid. This can be minimized by running the reaction under anaerobic conditions, as oxygen is required for the oxidation.[1] Some microorganisms may also produce other positional isomers of hydroxystearic acid, although this is less common with selective oleate hydratases.

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the synthesis of 10-HSA.

Table 1: Biocatalytic Synthesis of 10-Hydroxystearic Acid

BiocatalystSubstrate Conc. (g/L)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Lactobacillus rhamnosus GG396-95% (R)[7]
Recombinant E. coli (ohyA from S. maltophilia)--91%-[3]
Recombinant Oleate Hydratase (L. garvieae)307--[1]
Saccharomyces cerevisiae--45%-[6]
Recombinant Oleate Hydratase (P. aminophilus)90496.1%-[10]

Table 2: Chemical Synthesis of (S)-10-Hydroxystearic Acid (Illustrative)

Key StepsCatalyst/ReagentNotesReference
1. Anti-Markovnikov HydrationRuthenium catalystConverts 9-decynoic acid to 10-oxodecanoic acid.[6]
2. Asymmetric AdditionTitanium-mediated, Chiral LigandAddition of dioctylzinc to 10-oxodecanoic acid.[6]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 10(R)-HSA using Lactobacillus rhamnosus GG

This protocol is adapted from the literature for a laboratory-scale synthesis.[7]

Materials:

  • De Man-Rogosa-Sharpe (MRS) broth

  • Lactobacillus rhamnosus GG (probiotic preparation)

  • Resazurin (B115843) sodium salt

  • Oleic acid

  • Ethanol (96%)

  • Glucose

  • Nitrogen gas

  • Hydrochloric acid (6N)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Prepare 160 mL of sterile MRS broth in a 250 mL screw-cap bottle.

  • Add 4 mg of resazurin sodium salt and flush the bottle with nitrogen gas to create an anaerobic environment.

  • Inoculate the broth with Lactobacillus rhamnosus GG (e.g., the content of two probiotic sachets).

  • Incubate the culture at 37°C with shaking (130 rpm) for 3.5 hours.

  • Prepare a solution of 480 mg of oleic acid in 0.6 mL of ethanol. Add this solution to the culture under a nitrogen flow.

  • After 8 hours of total incubation time, add 8 mL of a freshly prepared 300 g/L glucose solution.

  • Continue the incubation for a total of four days at 37°C and 130 rpm.

  • After incubation, filter the reaction mixture through a pad of Celite to remove bacterial cells.

  • Acidify the filtrate to pH 1 with 6N HCl.

  • Extract the product three times with equal volumes of ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography using a solvent gradient of petroleum ether/ethyl acetate/acetic acid (e.g., starting from 9:1:0.05).

Protocol 2: Key Steps in a Conceptual Chemical Synthesis of 10(R)-HSA

This outlines the key transformations for a chemical synthesis route.

Step 1: Ruthenium-Catalyzed Anti-Markovnikov Hydration

  • Reactant: 9-Decynoic acid

  • Catalyst: A suitable ruthenium complex.

  • Reaction: Hydration of the terminal alkyne to yield the corresponding aldehyde, 10-oxodecanoic acid. This step requires careful control to avoid over-oxidation or other side reactions.

Step 2: Titanium-Mediated Asymmetric Addition

  • Reactant: 10-Oxodecanoic acid

  • Reagents: Dioctylzinc, a titanium catalyst (e.g., Ti(OiPr)₄), and a chiral ligand (e.g., N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide)).

  • Reaction: The chiral titanium complex catalyzes the enantioselective addition of the octyl group from dioctylzinc to the aldehyde, establishing the (R)-stereocenter at the C10 position. This step must be performed under strictly anhydrous and inert conditions at low temperatures to ensure high enantioselectivity.

Visualizations

Experimental Workflow for Biocatalytic Synthesis

Biocatalytic_Workflow cluster_prep Culture Preparation cluster_reaction Biotransformation cluster_purification Product Purification A Prepare Sterile MRS Broth B Inoculate with L. rhamnosus A->B C Incubate (3.5h, 37°C) B->C D Add Oleic Acid C->D E Add Glucose D->E F Incubate (4 days) E->F G Filter Cells F->G H Acidify & Extract G->H I Dry & Concentrate H->I J Flash Chromatography I->J K 10(R)-HSA J->K

Caption: Workflow for the biocatalytic synthesis of 10(R)-HSA.

Challenges in Stereoselective Synthesis

Challenges cluster_biocatalytic Biocatalytic Challenges cluster_chemical Chemical Synthesis Challenges A Stereoselective Synthesis of 10(R)-HSA B Low Yield A->B C Low Enantioselectivity A->C D Enzyme Instability A->D E Byproduct Formation (10-KSA) A->E F Harsh Conditions A->F G Multiple Steps A->G H Catalyst Cost/ Sensitivity A->H I Purification Difficulties B->I C->I E->I

Caption: Common challenges in the synthesis of 10(R)-HSA.

Simplified Chemical Synthesis Pathway

Chemical_Pathway Reactant1 9-Decynoic Acid Intermediate 10-Oxodecanoic Acid Reactant1->Intermediate Ru-Catalyzed Hydration Product This compound Intermediate->Product Asymmetric Addition (Ti, Chiral Ligand, Dioctylzinc)

Caption: Key steps in a chemical synthesis route to 10(R)-HSA.

References

Technical Support Center: Improving 10(R)-Hydroxystearic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the biosynthesis of 10(R)-Hydroxystearic acid (10-HSA), ultimately improving yield and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms and enzymes used for 10-HSA production?

A1: The most common approach for 10-HSA biosynthesis is the use of recombinant Escherichia coli as a host organism.[1][2][3][4] This is due to its well-understood genetics, rapid growth, and high-level protein expression capabilities. The key enzyme expressed is oleate (B1233923) hydratase (OhyA, EC 4.2.1.53), which catalyzes the stereospecific hydration of oleic acid to produce (R)-10-HSA.[1][2][5] Several oleate hydratases from different microorganisms have been successfully cloned and expressed in E. coli, including those from Lactococcus garvieae, Stenotrophomonas maltophilia, Paracoccus aminophilus, Lactobacillus rhamnosus, and Lysinibacillus fusiformis.[1][2][6][7][8]

Q2: My 10-HSA yield is low. What are the initial parameters I should check and optimize?

A2: Low yield is a common issue that can often be resolved by optimizing the reaction conditions. The critical parameters to investigate are pH, temperature, and substrate concentration. Different oleate hydratases have different optimal conditions. For instance, the oleate hydratase from Lactococcus garvieae shows optimal activity at pH 7.5 and 30°C.[1] In contrast, the enzyme from Lactobacillus rhamnosus prefers a pH of 6.6 and a temperature of 28°C.[2] It is crucial to determine the optimal conditions for your specific enzyme. Additionally, substrate inhibition can occur at high concentrations of oleic acid, so an optimal substrate loading should be determined empirically.[1]

Q3: Is a cofactor required for oleate hydratase activity?

A3: Yes, oleate hydratases are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes.[5][6] The FAD cofactor is essential for the catalytic activity, as it is involved in the hydration of the carbon-carbon double bond of oleic acid.[6] One study demonstrated that oleate hydratase from Lactobacillus rhamnosus is a FADH2-dependent enzyme.[9] Ensure that the expression host has sufficient FAD biosynthesis capability or consider supplementing the medium if you suspect cofactor limitation.

Q4: Should I use a whole-cell system or a purified enzyme for the biotransformation?

A4: Both whole-cell and purified enzyme systems have been used successfully for 10-HSA production.[1][7] Whole-cell biotransformation can be simpler and more cost-effective as it eliminates the need for enzyme purification.[7] However, using a purified enzyme can lead to higher purity of the final product and may offer better control over the reaction conditions.[1] The choice between the two approaches depends on the specific goals of your experiment, such as desired purity, scale, and available resources.

Q5: I am observing the formation of 10-ketostearic acid as a byproduct. How can I minimize this?

A5: The formation of 10-ketostearic acid (10-KSA) is a common issue, often resulting from the further oxidation of 10-HSA by alcohol dehydrogenases present in the host organism.[6][10] One strategy to minimize 10-KSA formation is to conduct the biotransformation under anaerobic conditions, as this can favor the production of the hydroxy acid over the keto acid.[1] Additionally, engineering the host strain to knock out relevant alcohol dehydrogenase genes could be a viable, though more complex, solution.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or no expression of oleate hydratase in E. coli - Incorrect codon usage for the host.- Suboptimal inducer concentration (e.g., IPTG).- Inappropriate expression vector or host strain.- Toxicity of the expressed protein.- Optimize the codon sequence of the oleate hydratase gene for E. coli.- Titrate the inducer concentration to find the optimal level for expression.[2]- Test different expression vectors (e.g., pET series) and E. coli strains (e.g., BL21(DE3)).[1]- Lower the induction temperature and shorten the induction time to mitigate protein toxicity.
Low conversion of oleic acid to 10-HSA - Suboptimal reaction conditions (pH, temperature).- Poor bioavailability of oleic acid.- Enzyme inhibition.- Insufficient cofactor (FAD) availability.- Determine the optimal pH and temperature for your specific oleate hydratase.[1][2]- Add co-solvents like ethanol (B145695) or surfactants like Tween 80 to improve the solubility of oleic acid.[2][7]- Perform a substrate titration to identify and avoid substrate inhibition at high oleic acid concentrations.[1]- Ensure the host has a functional FAD biosynthesis pathway. Consider co-expression of FAD synthesis genes if needed.
Poor recovery and purity of 10-HSA - Inefficient extraction method.- Presence of unreacted oleic acid and other lipids.- Formation of byproducts like 10-ketostearic acid.- Utilize solvent extraction followed by crystallization for purification. A low-temperature solvent fraction crystallization can yield high purity.[4]- Optimize the reaction time to maximize conversion and minimize residual substrate.- As mentioned previously, use anaerobic conditions to reduce 10-KSA formation.[1]
Inconsistent results between batches - Variability in cell density at the start of biotransformation.- Inconsistent mixing in the reactor.- Degradation of the enzyme over time.- Standardize the inoculum preparation and ensure consistent starting cell densities.- Ensure adequate mixing to maintain a homogenous reaction mixture, especially at higher substrate concentrations.[4]- Assess the stability of your enzyme under the chosen reaction conditions and consider using a fresh batch of catalyst for each experiment if necessary.

Data Presentation

Table 1: Comparison of Recombinant Oleate Hydratases for 10-HSA Production

Enzyme SourceHost OrganismSystemKey Optimized ConditionsTiter (g/L)Yield (%)ProductivityReference
Stenotrophomonas maltophiliaE. coliWhole-cellpH 6.5, 35°C, 0.05% Tween 40, 50 g/L oleic acid4998 (w/w)12.3 g/L/h[7]
Stenotrophomonas maltophiliaE. coliWhole-cellOptimized inducer concentration and mixing~46912.0 g/g CDW/h[4]
Lysinibacillus fusiformisE. coliPurified EnzymepH 6.5, 35°C, 4% ethanol, 40 g/L oleic acid4094 (molar)16 g/L/h[8][11]
Paracoccus aminophilusE. coliLyophilized Enzyme90 g/L oleic acid-96.1552 g/L/d[3][6]
Lactococcus garvieaeE. coliPurified EnzymepH 7.5, 30°C, 30 g/L oleic acid0.25 (in 7h)--[1]

Experimental Protocols

Protocol 1: Expression of Oleate Hydratase in E. coli
  • Gene Cloning : Synthesize the codon-optimized gene for your chosen oleate hydratase and clone it into an expression vector, such as pET28a.[1] Transform the plasmid into a suitable E. coli expression strain, like BL21(DE3).[1]

  • Culture Growth : Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction : Dilute the overnight culture into fresh auto-induction medium (e.g., ZYM-5052) or standard LB medium to an OD600 of 0.2.[2] Grow at a reduced temperature, for instance 20°C.[2] If using a standard medium, induce protein expression at an OD600 of 0.6-0.8 with an optimized concentration of IPTG (e.g., 0.1-1 mM).[2]

  • Cell Harvest : After the desired induction period (e.g., 16-24 hours), harvest the cells by centrifugation. The cell pellet can be used directly for whole-cell biotransformation or stored at -80°C for later use.

Protocol 2: Whole-Cell Biotransformation of Oleic Acid
  • Reaction Setup : Resuspend the harvested E. coli cells in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.6).[2]

  • Substrate Addition : Add oleic acid to the desired concentration. To improve solubility, oleic acid can be dissolved in a co-solvent like ethanol or used with a surfactant such as Tween 40.[2][7]

  • Incubation : Incubate the reaction mixture at the optimal temperature for your enzyme with constant agitation.

  • Sampling and Analysis : Periodically take samples to monitor the progress of the reaction. Extract the fatty acids and analyze the conversion of oleic acid to 10-HSA using GC-MS or HPLC.

Protocol 3: Quantification of 10-HSA by GC-MS
  • Extraction : Acidify the reaction sample and extract the fatty acids with an organic solvent like ethyl acetate.

  • Derivatization : Evaporate the solvent and derivatize the fatty acids to make them volatile for GC analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine (B92270) at 70°C for 30 minutes.[1]

  • GC-MS Analysis : Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable column (e.g., a non-polar capillary column) and temperature program to separate 10-HSA from oleic acid and other components. Quantify by comparing the peak area to a standard curve of 10-HSA.[1][12]

Visualizations

Biosynthesis_Pathway Oleic_Acid Oleic Acid 10_R_HSA This compound Oleic_Acid->10_R_HSA Oleate Hydratase (OhyA) + H2O, FAD 10_KSA 10-Ketostearic Acid 10_R_HSA->10_KSA Alcohol Dehydrogenase - H2

Caption: Biosynthesis pathway of 10(R)-HSA and the formation of a common byproduct.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_biotransformation Biotransformation cluster_analysis Analysis and Purification Gene_Synthesis Codon-Optimized Gene (oleate hydratase) Cloning Clone into pET Vector Gene_Synthesis->Cloning Transformation Transform into E. coli BL21(DE3) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Harvest Harvest Cells Expression->Cell_Harvest Reaction_Setup Resuspend Cells in Buffer + Oleic Acid Cell_Harvest->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Extraction Solvent Extraction Incubation->Extraction Derivatization Silylation Extraction->Derivatization Purification Crystallization Extraction->Purification GC_MS GC-MS Analysis Derivatization->GC_MS Troubleshooting_Logic Start Low 10-HSA Yield Check_Expression Check Oleate Hydratase Expression (SDS-PAGE) Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression Good_Expression Good Expression Check_Expression->Good_Expression Optimize_Induction Optimize Induction (IPTG, Temp) Low_Expression->Optimize_Induction Yes Check_Codons Check Codon Usage Low_Expression->Check_Codons Yes Check_Reaction Check Biotransformation Conditions Good_Expression->Check_Reaction Yes Optimize_pH_Temp Optimize pH and Temperature Check_Reaction->Optimize_pH_Temp Improve_Solubility Improve Oleic Acid Solubility (Co-solvent) Check_Reaction->Improve_Solubility Check_Byproducts Check for Byproducts (GC-MS) Check_Reaction->Check_Byproducts

References

troubleshooting 10(R)-Hydroxystearic acid instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10(R)-Hydroxystearic acid (10-HSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of 10-HSA in aqueous solutions and to troubleshoot common issues related to its stability.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in aqueous solutions. The primary issues often revolve around poor solubility, solution instability, and degradation of the compound. This guide provides systematic approaches to identify and resolve these common problems.

Problem 1: Precipitation or Cloudiness in the Aqueous Solution

Probable Cause Recommended Solution
Low Solubility: 10-HSA, like other long-chain fatty acids, has limited solubility in water.[1]Prepare a stock solution in an organic solvent such as ethanol (B145695) or DMSO before diluting it in your aqueous medium.[2] Sonication of the final solution may also help to create a more uniform dispersion.[3][4]
Aggregation: At concentrations above its critical aggregation concentration, 10-HSA can self-assemble and form aggregates or micelles, leading to a cloudy appearance.[4]Work at concentrations below the critical aggregation concentration if possible. If higher concentrations are necessary, the use of a carrier protein like bovine serum albumin (BSA) can help to maintain solubility and prevent aggregation.[2][5]
Incorrect pH: The solubility of fatty acids is highly dependent on pH. At acidic pH, the carboxyl group is protonated, reducing its solubility in water.[6]Adjust the pH of your aqueous solution to be neutral or slightly alkaline (pH 7.0-8.0) to increase the solubility of 10-HSA.[7]
Low Temperature: The solubility of fatty acids in water generally decreases at lower temperatures.[8][9]Prepare and use the 10-HSA solution at a controlled room temperature or 37°C. Avoid storing aqueous solutions at 4°C for extended periods if precipitation is observed.

Problem 2: Loss of Biological Activity or Inconsistent Experimental Results

Probable Cause Recommended Solution
Oxidation: The hydroxyl group and the aliphatic chain of 10-HSA can be susceptible to oxidation, especially if exposed to air, light, or pro-oxidant agents.[10][11]Prepare solutions fresh whenever possible. Store stock solutions under an inert gas (e.g., nitrogen or argon) and protect from light.[3] The use of antioxidants in the aqueous medium can be considered, but their compatibility with the experimental system must be verified.
Lactonization: Under certain conditions, particularly acidic pH, the hydroxyl group at the C10 position can react with the carboxylic acid group to form a cyclic ester (lactone).[12][13] This would alter the structure and likely the biological activity of the molecule.Maintain a neutral or slightly alkaline pH of the aqueous solution to minimize the risk of acid-catalyzed lactonization.
Adsorption to Labware: Fatty acids are known to adsorb to plastic surfaces, which can lead to a decrease in the effective concentration in the solution.Use low-adhesion plasticware or glass vials for preparing and storing 10-HSA solutions. Pre-coating the labware with a carrier protein like BSA can also help to reduce non-specific binding.
Inaccurate Quantification: The initial concentration of 10-HSA in the stock or working solution may be incorrect due to weighing errors or incomplete dissolution.Ensure the 10-HSA is fully dissolved in the initial organic solvent before further dilution. Use a calibrated analytical balance for weighing the compound. It is also advisable to quantify the concentration of the stock solution using an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[2] For cell culture experiments, ethanol is often preferred as it is generally less toxic than DMSO at low final concentrations. The stock solution should be stored at -20°C or -80°C under an inert atmosphere and protected from light.[3]

Q2: How can I improve the solubility of 10-HSA in my aqueous experimental medium?

A2: To improve solubility, you can add the 10-HSA stock solution to your aqueous medium while vortexing to ensure rapid and uniform dispersion. The use of a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), is a common method to enhance the solubility and stability of fatty acids in aqueous solutions.[2][5] Additionally, maintaining a neutral to slightly alkaline pH (7.0-8.0) will increase the solubility of the fatty acid.[7]

Q3: What are the main factors that can cause the degradation of 10-HSA in an aqueous solution?

A3: The primary factors that can lead to the degradation of 10-HSA in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents. Acidic pH can promote lactonization, while exposure to light and oxygen can lead to oxidation.[10][12][14] Elevated temperatures can also accelerate these degradation processes.[9]

Q4: How should I store my aqueous solutions of 10-HSA?

A4: It is best to prepare aqueous solutions of 10-HSA fresh for each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage, it is advisable to store the stock solution in an organic solvent at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Q5: What analytical methods can I use to check the stability and concentration of my 10-HSA solution?

A5: Several analytical techniques can be used to assess the stability and concentration of 10-HSA. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful method for separating 10-HSA from potential degradation products and for accurate quantification.[15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after a derivatization step to convert the fatty acid into a more volatile ester.[16][17]

Experimental Protocols

Protocol 1: Preparation of a 10-HSA-BSA Complexed Stock Solution

This protocol describes the preparation of a 10 mM 10-HSA stock solution complexed with fatty acid-free Bovine Serum Albumin (BSA) for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Ethanol (200 proof, absolute)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes (50 mL)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in PBS to a final concentration of 10%. Sterile filter the solution using a 0.22 µm filter and warm it to 37°C.

  • Prepare a 100 mM 10-HSA stock in ethanol: Weigh out the required amount of 10-HSA and dissolve it in ethanol to make a 100 mM stock solution. Ensure it is fully dissolved.

  • Complex 10-HSA with BSA: In a sterile 50 mL conical tube, add the desired volume of the 10% BSA solution. While vortexing the BSA solution, slowly add the 100 mM 10-HSA in ethanol to achieve the desired final concentration (e.g., for a 10 mM final stock, add 1 mL of 100 mM 10-HSA to 9 mL of 10% BSA solution).

  • Incubate for complexation: Incubate the mixture in a 37°C water bath for at least 1 hour with occasional mixing to allow for the complexation of 10-HSA to BSA.

  • Aliquot and store: Aliquot the 10-HSA-BSA complexed stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of 10-HSA in Aqueous Solution by HPLC

This protocol provides a general framework for assessing the stability of 10-HSA in an aqueous solution under different conditions (e.g., pH, temperature).

Materials:

  • Aqueous solution of 10-HSA (prepared as described above)

  • HPLC system with a C18 reverse-phase column and a UV-Vis or Mass Spectrometry detector

  • Mobile phase (e.g., acetonitrile (B52724) and water with a small amount of formic acid)

  • 10-HSA analytical standard

  • Autosampler vials

Procedure:

  • Prepare test solutions: Prepare your aqueous 10-HSA solution at the desired concentration and under the conditions you want to test (e.g., different pH buffers, temperatures).

  • Initial time point (T=0): Immediately after preparation, take an aliquot of the solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system to obtain the initial concentration and purity profile of 10-HSA.

  • Incubate solutions: Store the remaining test solutions under the desired experimental conditions (e.g., in a 37°C incubator, on a lab bench exposed to light, etc.).

  • Time-course analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each test solution, dilute as necessary, and analyze by HPLC.

  • Data analysis: For each time point, determine the peak area of 10-HSA. Compare the peak area at each time point to the initial peak area at T=0 to calculate the percentage of 10-HSA remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

10-HSA_Degradation_Pathways HSA This compound Oxidized Oxidized Products (e.g., ketones, aldehydes) HSA->Oxidized Oxidation (O2, light, heat) Lactone γ-Octadecanolactone HSA->Lactone Lactonization (Acidic pH)

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental_Workflow_Stability_Testing start Start prep_stock Prepare 10-HSA Stock Solution (e.g., in Ethanol) start->prep_stock prep_aqueous Prepare Aqueous Solution (e.g., in buffered medium) prep_stock->prep_aqueous t0_analysis T=0 Analysis (HPLC/GC-MS) prep_aqueous->t0_analysis incubation Incubate under Test Conditions (pH, Temp, Light) t0_analysis->incubation tx_analysis Time-point Analysis (HPLC/GC-MS) incubation->tx_analysis t = 1, 2, 4... hrs data_analysis Data Analysis (% Degradation vs. Time) incubation->data_analysis tx_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic issue Issue with 10-HSA Solution? precipitation Precipitation / Cloudiness issue->precipitation Yes inconsistent_results Inconsistent Results / Loss of Activity issue->inconsistent_results No check_solubility Check Solubility Parameters (Solvent, pH, Temp) precipitation->check_solubility check_degradation Assess for Degradation (Oxidation, Lactonization) inconsistent_results->check_degradation verify_concentration Verify Concentration (Analytical Quantification) inconsistent_results->verify_concentration use_bsa Use Carrier Protein (BSA) check_solubility->use_bsa If solubility is the issue optimize_storage Optimize Storage & Handling (Inert gas, protect from light) check_degradation->optimize_storage If degradation is suspected

Caption: A logical approach to troubleshooting common issues with 10-HSA solutions.

References

Technical Support Center: Optimization of 10(R)-Hydroxystearic Acid Derivatization for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 10(R)-Hydroxystearic acid (10-HSA) for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and subsequent GC analysis of 10-HSA.

Issue Potential Cause Recommended Solution
No peak or very small peak for derivatized 10-HSA Incomplete derivatization reaction.- Ensure all reagents are fresh and have been stored properly to prevent degradation. - Optimize reaction time and temperature. Silylation reactions may require heating (e.g., 60-80°C) for 30-60 minutes to proceed to completion.[1] - Use a catalyst, such as Trimethylchlorosilane (TMCS), with silylating agents like BSTFA or MSTFA to enhance reactivity, especially for hindered hydroxyl groups.[1] - Ensure the sample is completely dissolved in the reaction solvent before adding the derivatizing reagent.
Presence of moisture in the sample or reagents.- Silylating agents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be dried completely before adding derivatization reagents.
Adsorption of the analyte in the GC system.- Use a deactivated inlet liner and GC column to minimize active sites that can interact with the analyte.[3] - Regularly trim the first few centimeters of the GC column to remove accumulated non-volatile residues and active sites.[4]
Peak tailing for the derivatized 10-HSA peak Incomplete derivatization.- A portion of the 10-HSA may not be derivatized, and the free hydroxyl and carboxyl groups will interact with the GC column, causing tailing.[1] Follow the solutions for "No peak or very small peak".
Active sites in the GC system.- As with the "No peak" issue, active sites in the liner or column can cause peak tailing.[3] Use deactivated consumables and perform regular maintenance.
Suboptimal GC conditions.- Ensure the initial oven temperature is appropriate for the solvent and analytes to ensure proper focusing on the column.[3]
Presence of unexpected peaks in the chromatogram Formation of derivatization artifacts.- Silylation can sometimes produce artifacts.[1][5] Optimize the reaction conditions (e.g., temperature, time, reagent excess) to minimize side reactions.
Contamination from reagents or glassware.- Run a blank with only the solvent and derivatization reagents to identify any contaminant peaks. - Ensure all glassware is scrupulously clean.
Hydrolysis of the silyl (B83357) derivative.- Silyl derivatives can be susceptible to hydrolysis if exposed to moisture.[2][6] Analyze the samples as soon as possible after derivatization and ensure the entire system is free of moisture.
Poor reproducibility of results Inconsistent derivatization conditions.- Precisely control the reaction time, temperature, and reagent volumes for all samples and standards. - Use an internal standard to correct for variations in derivatization efficiency and injection volume.
Matrix effects from the sample.- Biological samples can contain components that interfere with the derivatization reaction or the GC analysis.[7][8][9] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for 10-HSA for GC analysis?

A1: The two most common methods are silylation and esterification.

  • Silylation targets the active hydrogens on both the hydroxyl and carboxylic acid groups, replacing them with a trimethylsilyl (B98337) (TMS) group.[11] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

  • Esterification specifically targets the carboxylic acid group, converting it to a methyl ester (FAME). A common reagent is boron trifluoride in methanol (B129727) (BF3-methanol).[1][12] For 10-HSA, the hydroxyl group would still require a separate derivatization step (silylation) if not analyzed as the free hydroxyl.

Q2: Should I choose silylation or esterification for my 10-HSA analysis?

A2: For 10-HSA, silylation is generally the preferred one-step method as it derivatizes both the hydroxyl and carboxylic acid groups simultaneously, leading to a more volatile and less polar compound suitable for GC analysis.[1][11] Esterification alone will only derivatize the carboxylic acid, leaving the polar hydroxyl group which can still lead to poor peak shape. If esterification is used, a subsequent silylation step is necessary.

Q3: My dried 10-HSA sample won't dissolve in the silylating reagent. What should I do?

A3: It is crucial for the analyte to be dissolved for the derivatization to be efficient. You can use a polar aprotic solvent to dissolve your sample before adding the silylating reagent. Pyridine (B92270) is a common choice as it also acts as a catalyst for the silylation reaction.[4] Other options include acetonitrile (B52724) or dimethylformamide.

Q4: How critical is the reaction temperature and time for the derivatization of 10-HSA?

A4: Reaction temperature and time are critical parameters that need to be optimized. While some easily derivatized compounds react quickly at room temperature, hindered hydroxyl groups or carboxylic acids may require heating to drive the reaction to completion. For silylation of hydroxy fatty acids, heating at 60-80°C for 30-60 minutes is a good starting point.[1] It is advisable to perform a time-course study to determine the optimal conditions for your specific sample and system.

Q5: I see a lot of peak tailing. How can I improve the peak shape?

A5: Peak tailing for derivatized 10-HSA is often due to incomplete derivatization or active sites in the GC system.[1][3] First, ensure your derivatization is complete by optimizing the reaction conditions. Second, use a deactivated inlet liner and column. If tailing persists, you can try trimming 10-20 cm from the front of the column to remove any accumulated active sites.[3]

Q6: Can I analyze my derivatized samples the next day?

A6: It is generally recommended to analyze silylated derivatives as soon as possible after preparation. Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of trace amounts of moisture, which can lead to lower recovery and poor reproducibility.[2][6] If storage is necessary, ensure the samples are kept in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Experimental Protocols

Protocol 1: Silylation of 10-HSA using BSTFA with TMCS

This protocol describes the derivatization of 10-HSA to its trimethylsilyl (TMS) ester and TMS ether.

Materials:

  • 10-HSA standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place 1-5 mg of the dried 10-HSA sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex for 30 seconds.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC.

Protocol 2: Esterification of 10-HSA using BF3-Methanol followed by Silylation

This two-step protocol first creates the fatty acid methyl ester (FAME) and then derivatizes the hydroxyl group.

Materials:

  • 10-HSA standard or dried sample extract

  • Boron trifluoride-methanol solution (14% w/v)

  • Methanol (anhydrous)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Silylating reagent (e.g., BSTFA)

  • Pyridine (anhydrous)

Procedure:

Step 1: Esterification

  • Place the dried 10-HSA sample in a reaction vial.

  • Add 1 mL of 14% BF3-methanol solution.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the 10-HSA methyl ester to a new clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

Step 2: Silylation

  • To the dried 10-HSA methyl ester, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of fatty acids, which can be used as a starting point for the optimization of 10-HSA derivatization. Note that optimal conditions may vary depending on the specific analyte and experimental setup. Derivatization yields are typically high (>95%) when the reaction is driven to completion.

Derivatization Method Reagent Typical Temperature Typical Time Catalyst (if needed) Notes
Silylation BSTFA or MSTFARoom Temperature - 80°C15 - 60 minTMCSHighly effective for both hydroxyl and carboxyl groups. Very sensitive to moisture.[1]
Esterification BF3-Methanol60 - 100°C10 - 60 minNoneSpecific for carboxylic acids. Requires a subsequent step to derivatize the hydroxyl group of 10-HSA.[1][12]

A study comparing a base/acid-catalyzed method (KOCH3/HCl) and a base-catalyzed/trimethylsilyldiazomethane (TMS-DM) method for fatty acid analysis in bakery products provided the following recovery and precision data, which can serve as a benchmark for what to expect in terms of performance.

Method Recovery Range (%) Intraday RSD (%) Interday RSD (%)
KOCH3/HCl 84 - 112< 6< 8
TMS-DM 90 - 106< 4< 6
Data adapted from a comparative study on fatty acid derivatization.[13]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 10-HSA Sample (Standard or Extract) Dry Dry Sample (e.g., under N2) Sample->Dry Dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) Dry->Dissolve AddReagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dissolve->AddReagent React Heat (e.g., 70°C, 60 min) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for 10-HSA derivatization.

Troubleshooting_Logic cluster_peak_issue Peak Issue Identification cluster_solutions Potential Causes & Solutions Start Problem with 10-HSA GC Peak NoPeak No or Small Peak? Start->NoPeak TailingPeak Peak Tailing? Start->TailingPeak ExtraPeaks Extra Peaks? Start->ExtraPeaks IncompleteDeriv Incomplete Derivatization? - Check reagents - Optimize time/temp - Use catalyst NoPeak->IncompleteDeriv Yes Moisture Moisture Present? - Use anhydrous solvents - Dry sample thoroughly NoPeak->Moisture Yes TailingPeak->IncompleteDeriv Yes ActiveSites Active Sites in System? - Use deactivated liner/column - Trim column TailingPeak->ActiveSites Yes ExtraPeaks->Moisture Yes, hydrolysis Contamination Contamination? - Run reagent blank - Clean glassware ExtraPeaks->Contamination Yes Artifacts Derivatization Artifacts? - Optimize conditions - Check literature ExtraPeaks->Artifacts Yes Solution Solution IncompleteDeriv->Solution Improved Peak Moisture->Solution ActiveSites->Solution Contamination->Solution Artifacts->Solution

Caption: Troubleshooting logic for 10-HSA derivatization.

References

Technical Support Center: Analysis of Hydroxy Fatty Acids (HFAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy fatty acids (HFAs) and other related oxylipins. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

FAQs and Troubleshooting Guides

Section 1: Sample Collection & Handling

Q1: Why are my measured HFA levels unexpectedly high or highly variable between replicates?

This is a classic sign of artificial HFA generation through non-enzymatic autoxidation of polyunsaturated fatty acids (PUFAs).[1] HFAs are highly susceptible to degradation and artificial formation during sample handling.[2][3]

Troubleshooting Steps:

  • Minimize Handling Time: Process samples as quickly as possible, keeping them on ice to reduce enzymatic and chemical activity.[4][5]

  • Use Antioxidants: Immediately after collection, add antioxidants to your samples. Butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) are commonly used to quench radical reactions and reduce peroxides.[2][4][6]

  • Proper Storage: Snap-freeze samples in liquid nitrogen and store them at -80°C for long-term stability.[4][7]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade lipids and should be avoided.[3][4]

Q2: Does the blood collection and plasma generation procedure affect HFA analysis?

Yes, the pre-analytical steps are critical. The time taken to generate plasma and the specific procedure used can significantly influence the measured oxylipin pattern, as HFAs can be both degraded and artificially formed during this period.[1] For instance, delays in processing can activate enzymatic pathways or promote autoxidation.[5]

Section 2: Sample Preparation (Extraction & Cleanup)

Q1: My HFA recovery is low after Solid-Phase Extraction (SPE). What are the most common causes?

Low recovery from SPE is a frequent issue that can often be traced back to the protocol itself. The choice of sorbent, solvents, and specific steps are all critical for success.[8][9]

Troubleshooting Steps:

  • Sorbent Choice: Ensure you are using the correct sorbent. Reversed-phase (e.g., C8, C18) and mixed-mode (e.g., C8/anion exchange) cartridges are common for HFA extraction.[10][11]

  • Cartridge Conditioning & Equilibration: Never skip these steps. The sorbent must be activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. This ensures proper interaction between the analyte and the stationary phase.[12]

  • Sample pH: The pH of your sample should be adjusted to ensure the HFAs are in a neutral, non-ionized state, which enhances their retention on reversed-phase sorbents.

  • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes your HFAs of interest.

  • Elution Solvent: Ensure your elution solvent is strong enough to fully desorb the HFAs from the sorbent. A common mistake is using a solvent that is too weak, leaving the analytes on the cartridge.

  • Drying Step: Be cautious when drying the SPE cartridge, especially with a stream of nitrogen. Over-drying can lead to the artificial formation of epoxy fatty acids due to the high concentration of PUFAs released during hydrolysis of esterified lipids.[10]

Table 1: Troubleshooting Guide for Solid-Phase Extraction (SPE) of HFAs

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete elution Use a stronger (less polar) elution solvent or increase the elution volume.
Analyte breakthrough during sample loading Ensure sample pH is optimized for retention. Do not exceed the cartridge capacity.
Inadequate sorbent conditioning Always condition with methanol (B129727) (or acetonitrile) followed by water/buffer before loading.[12]
Poor Reproducibility Inconsistent flow rate Use a vacuum manifold or automated system to ensure a consistent flow rate.
Cartridge drying out during steps Do not let the sorbent bed go dry between the conditioning, loading, and wash steps.
High Background/Interferences Insufficient washing Optimize the wash step with a solvent strong enough to remove intertransferases without eluting the analyte.

| | Contaminants from reagents or plasticware | Use high-purity solvents and pre-screen materials for potential contaminants. |

Q2: I am analyzing esterified HFAs that require a hydrolysis step. What are the major pitfalls?

Quantifying esterified oxylipins typically requires an alkaline hydrolysis (saponification) step to release the HFAs.[10]

  • Incomplete Hydrolysis: Ensure the base concentration (e.g., KOH) and incubation conditions (time and temperature) are sufficient for complete saponification. At least 30 minutes at 60°C with 0.1 M KOH has been recommended.[10]

  • Artifact Formation: The hydrolysis process releases large amounts of PUFAs. These PUFAs are highly susceptible to autoxidation during subsequent steps (like SPE cartridge drying), which can artificially generate hydroxy and epoxy fatty acids.[8][10] The inclusion of antioxidants is crucial.

  • Standard Addition: Internal standards must be added before the extraction and hydrolysis steps to accurately account for analyte losses and inefficiencies throughout the entire process.[10]

Section 3: Chromatographic Separation & Mass Spectrometry

Q1: What is the "matrix effect" in LC-MS, and how can I mitigate it?

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[13][14] It can cause ion suppression (decreased signal) or enhancement (increased signal), leading to inaccurate quantification.[15][16] In HFA analysis, phospholipids (B1166683) are a major source of matrix effects in electrospray ionization (ESI).[14]

Mitigation Strategies:

  • Improve Chromatographic Separation: The best defense is to chromatographically separate your HFAs from the bulk of the matrix components, especially phospholipids.[16]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but care must be taken to ensure the HFA concentration remains above the limit of quantification.[14]

  • Use Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects. A heavy-isotope labeled version of your analyte will experience the same ion suppression or enhancement, allowing for reliable normalization and accurate quantification.[15][17]

  • Efficient Sample Cleanup: Use a robust SPE or LLE protocol to remove as many interfering components as possible before injection.[17]

Q2: I am struggling to separate critical HFA isomers. What can I do?

Many HFAs are regioisomers (e.g., 5-HETE, 9-HETE, 12-HETE, 15-HETE) or stereoisomers (R/S enantiomers). Co-elution of these isomers makes unambiguous identification and quantification impossible.

  • Optimize Chromatography: Developing a high-resolution LC method is essential. This may involve testing different reversed-phase columns, mobile phase compositions, and gradient profiles.[9][18]

  • Chiral Chromatography: To distinguish between enzymatically produced (stereospecific) and autoxidation-generated (racemic) HFAs, chiral chromatography is required.[1][19] This is critical for understanding the biological origin of the analytes.

  • GC-MS Derivatization: For GC-MS, derivatization is necessary to make the HFAs volatile.[18][20] This process can also be optimized to improve the separation of certain isomers.

Q3: Why and when should I consider chemical derivatization for LC-MS analysis?

While not always necessary, derivatization can significantly improve LC-MS analysis of HFAs.

  • Improved Sensitivity: The inherent ionization efficiency of free fatty acids in ESI can be poor. Derivatization of the carboxylic acid group can introduce a permanently charged moiety, allowing for "charge-reversal" analysis in positive ion mode, which often results in a dramatic increase in sensitivity.[21][22][23]

  • Structural Information: Specialized derivatization reagents can be used to pinpoint the location of double bonds or hydroxyl groups upon fragmentation in the mass spectrometer, aiding in isomer identification.[23][24]

Section 4: Data Analysis & Quantification

Q1: How can I be confident in my HFA identification if I don't have an authentic standard for every isomer?

The limited availability of commercial standards is a major challenge in lipidomics.[25][26]

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to generate fragmentation spectra. The fragmentation pattern is characteristic of the molecule's structure and can help distinguish between isomers.[25]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition and confirm the identity of your analyte.

  • Retention Time Rules: Within a class of HFAs, retention times on a reversed-phase column often follow predictable patterns based on chain length and the position of the hydroxyl group.[25][26] Building a library of retention indices with available standards can help in the tentative identification of unknown isomers.

Q2: My quantification is not reproducible. What is the most critical factor for accuracy?

The single most important factor for accurate and reproducible quantification of HFAs is the correct use of stable isotope-labeled internal standards (SIL-IS) .[27][28] These standards (e.g., containing 2H or 13C) are chemically identical to the analyte but have a different mass.

Best Practices:

  • Add Early: The SIL-IS should be added to the sample at the very beginning of the workflow, before any extraction or cleanup steps.[29]

  • Match Analytes: Ideally, use a dedicated SIL-IS for every HFA you want to quantify. This corrects for variations in extraction efficiency, derivatization yield, and matrix effects specific to that analyte.[17][29]

  • Validate Linearity: Ensure that the response ratio (analyte/SIL-IS) is linear over the expected concentration range in your biological matrix.

Table 2: Key Mass Information for Selected HETEs (Negative Ion Mode ESI) This table provides illustrative data. Exact mass transitions should be optimized on your specific instrument.

Analyte Precursor Ion (m/z) Example Product Ion (m/z) Fragment Identity
5-HETE 319.2 115.1 Cleavage alpha to hydroxyl group
12-HETE 319.2 179.1 Cleavage alpha to hydroxyl group
15-HETE 319.2 219.2 Cleavage alpha to hydroxyl group

| Arachidonic Acid (AA) | 303.2 | 303.2 (or 59.0 for COOH) | Parent ion (or carboxylate) |

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) of Free HFAs from Plasma

This protocol is a generalized procedure and should be optimized for your specific application and instrumentation.

Materials:

  • Plasma sample with added antioxidant (e.g., BHT) and SIL-IS.

  • Mixed-Mode or Reversed-Phase SPE Cartridges (e.g., 100 mg).

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), water, and hexane (B92381). Formic acid or acetic acid.

  • SPE Vacuum Manifold.

Procedure:

  • Protein Precipitation & Lipid Extraction:

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the SIL-IS mixture.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Dilute the supernatant from step 1 with 1 mL of water acidified to pH ~4.0.

    • Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of 30% methanol in water to remove less-polar interferences.

    • (Optional) A brief wash with hexane can remove some neutral lipids.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes. Avoid over-drying to prevent oxidation.[10]

  • Elution:

    • Elute the HFAs with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Final Step:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase for analysis.

Visual Guides: Workflows and Concepts

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection Store 2. Storage & Handling Sample->Store Extract 3. Extraction / Hydrolysis Store->Extract Cleanup 4. SPE Cleanup Extract->Cleanup LC 5. LC Separation Cleanup->LC MS 6. MS/MS Detection LC->MS Data 7. Quantification MS->Data p1 Autoxidation! Degradation p1->Sample p2 Incomplete Hydrolysis Artifact Formation p2->Extract p3 Poor Recovery Contamination p3->Cleanup p4 Isomer Co-elution p4->LC p5 Matrix Effects Ion Suppression p5->MS p6 Incorrect IS Use Poor Calibration p6->Data

Caption: Analytical workflow for HFAs highlighting stages where common pitfalls occur.

G cluster_enzymatic Enzymatic Oxidation cluster_auto Autoxidation pufa PUFA (e.g., Arachidonic Acid) enzyme Enzyme (e.g., LOX, COX) pufa->enzyme ros Free Radicals (ROS) pufa->ros specific Stereospecific HFA (e.g., 12(S)-HETE) enzyme->specific Specific Product random Racemic Mixture of HFAs (e.g., 12(R/S)-HETE + other isomers) ros->random Random Products

Caption: Enzymatic oxidation yields specific HFA isomers, while autoxidation creates random mixtures.

G rect_node rect_node start Inaccurate or Irreproducible Results? check_is Using SIL-IS? start->check_is check_chrom Good Peak Shape? check_is->check_chrom Yes no_is Implement Stable Isotope-Labeled IS check_is->no_is No check_post Assess Matrix Effect (Post-Spike Exp.) check_chrom->check_post Yes bad_chrom Optimize LC Method (Improve Separation) check_chrom->bad_chrom No effect Matrix Effect Present? check_post->effect improve_cleanup Improve Sample Cleanup (e.g., Optimize SPE) effect->improve_cleanup Yes ok Quantification is Likely Reliable effect->ok No dilute Dilute Sample improve_cleanup->dilute

Caption: A troubleshooting flowchart for diagnosing and mitigating LC-MS matrix effects.

References

stability testing of 10(R)-Hydroxystearic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 10(R)-Hydroxystearic acid (10-HSA) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place at temperatures between 10°C and 25°C. It is crucial to keep the container tightly sealed to protect it from moisture and air. Avoid exposure to direct sunlight and sources of ignition.

Q2: What is the expected shelf life of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of 10(R)-HSA and the behavior of similar fatty acids, the primary degradation pathways are likely to be:

  • Oxidation: The hydroxyl group and the aliphatic chain can be susceptible to oxidation, potentially leading to the formation of ketones or shorter-chain fatty acids.

  • Hydrolysis: While generally stable, esterification or other reactions involving the carboxylic acid group could be reversed under certain pH and temperature conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation or cleavage of the carbon chain can occur. Saturated fatty acids are generally more resistant to thermal degradation than unsaturated fatty acids.[2][3]

  • Photodegradation: Although saturated fatty acids are generally considered photostable, prolonged exposure to high-intensity UV light could potentially initiate degradation.

Q4: How can I monitor the stability of my this compound sample?

A4: Stability can be monitored by periodically testing the purity and physical properties of the sample. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantifying the parent compound and detecting any degradation products.[4][5] Physical observations, such as changes in color, odor, or melting point, can also indicate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) - Exposure to air, light, or moisture.- Improper storage temperature.- Ensure the container is tightly sealed and stored in a dark, dry place.- Verify that the storage temperature is consistently between 10°C and 25°C.- Consider purging the container with an inert gas like nitrogen or argon before sealing.
Unexpected peaks in analytical chromatogram (HPLC, GC) - Degradation of the 10-HSA sample.- Contamination from solvent or glassware.- Perform a forced degradation study to identify potential degradation products and their retention times.- Analyze a blank (solvent only) to rule out contamination.- Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Poor solubility of the stored material - Potential polymerization or aggregation due to improper storage.- Recrystallization into a less soluble polymorphic form.- Attempt to dissolve the material using gentle heating and sonication.- If solubility issues persist, the material may have degraded and should be replaced.- Characterize the solid-state properties using techniques like X-ray powder diffraction (XRPD) to check for polymorphism.
Inconsistent experimental results using stored 10-HSA - Degradation of the active compound, leading to a lower effective concentration.- Re-qualify the purity of the stored 10-HSA using a validated analytical method before use.- If purity has decreased, use a fresh batch of the compound for critical experiments.

Data Presentation: Stability under Forced Degradation Conditions

The following tables summarize the expected stability profile of this compound under forced degradation conditions. Note: As extensive public data on forced degradation of 10(R)-HSA is limited, the following data is illustrative and based on the general behavior of long-chain saturated hydroxy fatty acids. Actual results may vary and should be confirmed by experimental studies.

Table 1: Thermal Stability of this compound (Solid State)

TemperatureTime (hours)Purity (%)Appearance
40°C24>99No change
40°C72>99No change
60°C24~98Slight discoloration
60°C72~95Noticeable discoloration
80°C24~90Significant discoloration

Table 2: Hydrolytic Stability of this compound (in Solution at 40°C)

ConditionTime (hours)Purity (%)
0.1 M HCl24>99
0.1 M HCl72~98
Purified Water72>99
0.1 M NaOH24~97
0.1 M NaOH72~92

Table 3: Oxidative Stability of this compound (in Solution at Room Temperature)

ConditionTime (hours)Purity (%)
3% H₂O₂24~95
3% H₂O₂72~88

Table 4: Photostability of this compound (Solid State)

Light SourceDurationPurity (%)
ICH Option 2 (Cool White and UV-A)1.2 million lux hours / 200 watt hours/m²>99
Dark ControlN/A>99

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of 10-HSA in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

  • Thermal Stress: Store solid 10-HSA at 60°C and 80°C. Analyze samples at 24, 48, and 72 hours.

  • Acid Hydrolysis: Dissolve 10-HSA in 0.1 M HCl and keep at 60°C. Analyze samples at 24, 48, and 72 hours.

  • Base Hydrolysis: Dissolve 10-HSA in 0.1 M NaOH and keep at 60°C. Analyze samples at 24, 48, and 72 hours.

  • Oxidative Stress: Dissolve 10-HSA in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light. Analyze samples at 24, 48, and 72 hours.

  • Photostability: Expose solid 10-HSA to light conditions as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples at the end of the exposure period.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start 10(R)-HSA Sample stress Apply Stress Conditions (Heat, pH, Light, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control analytical Analyze via Stability-Indicating Method (e.g., HPLC, GC-MS) stress->analytical control->analytical data Collect Data (Purity, Impurity Profile) analytical->data compare Compare Stressed vs. Control data->compare degradation Identify Degradation Products compare->degradation pathway Elucidate Degradation Pathways degradation->pathway report Generate Stability Report pathway->report

Caption: Workflow for Stability Testing of this compound.

Logical_Troubleshooting cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results check_purity Check Purity of 10-HSA Stock issue->check_purity check_storage Verify Storage Conditions issue->check_storage check_protocol Review Experimental Protocol issue->check_protocol degradation Degradation of 10-HSA check_purity->degradation improper_storage Improper Storage check_storage->improper_storage protocol_error Error in Protocol Execution check_protocol->protocol_error use_fresh Use Fresh Batch of 10-HSA degradation->use_fresh correct_storage Correct Storage Conditions improper_storage->correct_storage revise_protocol Revise and Standardize Protocol protocol_error->revise_protocol

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

purification challenges of 10(R)-Hydroxystearic acid from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 10(R)-Hydroxystearic acid (10(R)-HSA) from complex mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 10(R)-HSA.

Issue 1: Low Purity of 10(R)-HSA After Purification

Question: My final 10(R)-HSA product shows low purity after purification. What are the potential causes and how can I improve it?

Answer:

Low purity of 10(R)-HSA can stem from several factors related to the starting material and the purification process itself. Below is a breakdown of potential causes and their corresponding solutions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Removal of Oleic Acid: The starting material, oleic acid, is structurally similar to 10(R)-HSA and can be a major impurity if not completely removed.Optimize Flash Chromatography: Use a gradient elution with a solvent system like petroleum ether/ethyl acetate (B1210297)/acetic acid. A shallow gradient can improve separation.[1] Recrystallization: Perform multiple recrystallizations. Solvents such as ethanol (B145695) or acetone (B3395972) can be effective.[2][3] Acid-Base Extraction: Exploit the carboxylic acid functionality. Dissolve the mixture in an organic solvent and wash with a mild aqueous base to remove the more acidic oleic acid.
Presence of Positional Isomers (e.g., 9-HSA, 12-HSA): These isomers have very similar physical properties to 10(R)-HSA, making them difficult to separate by standard chromatography or recrystallization.High-Performance Liquid Chromatography (HPLC): Utilize a C18 reversed-phase column with a suitable mobile phase, such as methanol/water with a small amount of acetic acid, to improve separation.[4] Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, 2D-TLC can be used to separate positional isomers.[5]
Presence of Stereoisomers (10(S)-HSA): If the synthesis method is not stereospecific, the presence of the 10(S)-enantiomer will lower the purity of the desired 10(R)-HSA.Chiral HPLC: Employ a chiral stationary phase (CSP) to separate the enantiomers. Columns based on human serum albumin (HSA) or other chiral selectors can be effective.[6][7][8] The mobile phase composition, particularly pH and the type of organic modifier, is critical for achieving good separation.[8]
Residual Solvents: Solvents used during extraction and purification can remain in the final product, affecting its purity and properties.[9][10][11]Drying under Vacuum: After the final purification step, dry the 10(R)-HSA under high vacuum at a slightly elevated temperature to remove volatile solvents. Gas Chromatography-Headspace (GC-HS) Analysis: Use this technique to identify and quantify residual solvents to ensure they are below acceptable limits.[12][13]

Issue 2: Low Yield of 10(R)-HSA After Recrystallization

Question: I am losing a significant amount of my 10(R)-HSA product during recrystallization. How can I improve the yield?

Answer:

Low recovery after recrystallization is a common issue. The key is to optimize the solvent choice and the cooling process.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Solvent Choice: The ideal solvent should dissolve the 10(R)-HSA well at high temperatures but poorly at low temperatures.[14] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.[15]Solvent Screening: Test a variety of solvents and solvent mixtures on a small scale. Good single solvents for hydroxystearic acids include ethanol and acetone.[2][3] Solvent mixtures like hexane/ethyl acetate or methanol/water can also be effective.[16] Use of an Anti-Solvent: Dissolve the 10(R)-HSA in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble to induce crystallization.
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will result in a low yield as a larger amount of the compound will remain dissolved even after cooling.[15]Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude 10(R)-HSA. Add the solvent in small portions to the heated mixture until complete dissolution is observed.
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[14]Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals and improve recovery.[17]
Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product can crystallize on the filter funnel, leading to loss of material.Preheat the Funnel and Filter Paper: Use a preheated filter funnel and flask for the hot filtration to prevent a drop in temperature and premature crystallization. Use a Small Amount of Extra Hot Solvent: Add a small amount of extra hot solvent just before filtration to ensure the compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 10(R)-HSA produced by microbial fermentation of oleic acid?

A1: When 10(R)-HSA is produced via microbial hydration of oleic acid, the most common impurities include:

  • Unreacted Oleic Acid: The starting material is often present in the final mixture.[18][19]

  • Positional Isomers: Depending on the specificity of the microbial enzyme, other hydroxystearic acid isomers, such as 9-hydroxystearic acid or 12-hydroxystearic acid, may be formed.

  • Stereoisomers: The presence of the 10(S)-HSA enantiomer can occur if the microbial conversion is not completely stereospecific.

  • Keto-stearic Acid: 10-ketostearic acid can be a byproduct of the fermentation process.[19]

  • Other Fatty Acids: The oleic acid feedstock may contain other saturated and unsaturated fatty acids which can be carried through the process.

Q2: What is a good starting point for a flash chromatography method to purify 10(R)-HSA?

A2: A good starting point for flash chromatography purification of 10(R)-HSA is to use a silica (B1680970) gel stationary phase with a gradient elution. A commonly used solvent system is a mixture of a non-polar solvent like petroleum ether or hexane, and a more polar solvent like ethyl acetate, with a small amount of acetic acid to improve peak shape and prevent tailing of the carboxylic acid. A typical gradient could be from 9:1:0.05 to 7:3:0.05 petroleum ether/ethyl acetate/acetic acid.[1] It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio for separation.

Q3: How does pH affect the extraction and purification of 10(R)-HSA?

A3: The pH plays a critical role in the extraction and purification of 10(R)-HSA due to the presence of the carboxylic acid group.

  • Extraction: To extract 10(R)-HSA from an aqueous medium into an organic solvent (like ethyl acetate), the pH of the aqueous phase should be acidified to below the pKa of the carboxylic acid (typically around pH 4-5). At a low pH (e.g., pH 1-2), the carboxylic acid is protonated (-COOH), making it less polar and more soluble in the organic solvent.[1]

  • Purification: The pH can be manipulated to selectively separate 10(R)-HSA from non-acidic impurities. By washing the organic extract with a mild aqueous base (e.g., a dilute sodium bicarbonate solution), the 10(R)-HSA can be converted to its carboxylate salt (-COO⁻), which is soluble in the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous phase can then be re-acidified to precipitate or re-extract the purified 10(R)-HSA.

Q4: What analytical techniques are best for assessing the purity of 10(R)-HSA?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment of 10(R)-HSA:

  • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a UV or evaporative light scattering detector (ELSD) is suitable for determining the overall purity and separating positional isomers.[4]

  • Chiral HPLC: This is essential to determine the enantiomeric excess (e.e.) by separating the 10(R)-HSA from the 10(S)-HSA enantiomer.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation), GC-MS can be used to identify and quantify volatile impurities and confirm the identity of 10-HSA and its isomers.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[21][22] To determine enantiomeric excess by NMR, derivatization with a chiral agent (e.g., Mosher's acid) may be necessary to create diastereomers with distinguishable NMR signals.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.[3]

Experimental Protocols

Protocol 1: Purification of 10(R)-HSA by Flash Chromatography

  • Sample Preparation: Dissolve the crude 10(R)-HSA mixture in a minimal amount of the initial chromatography solvent or a stronger solvent that will be evaporated.

  • Column Packing: Pack a silica gel column with a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether/ethyl acetate/acetic acid 9:1:0.05).

  • Loading: Load the sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3:0.05).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the fractions containing pure 10(R)-HSA and evaporate the solvent under reduced pressure.

Protocol 2: Purification of 10(R)-HSA by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which 10(R)-HSA has high solubility when hot and low solubility when cold (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate).

  • Dissolution: Place the crude 10(R)-HSA in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a preheated funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture acidify Acidify to pH 1-2 start->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate flash_chrom Flash Chromatography concentrate->flash_chrom recrystallization Recrystallization flash_chrom->recrystallization hplc HPLC / Chiral HPLC recrystallization->hplc gcms GC-MS recrystallization->gcms nmr NMR recrystallization->nmr end Pure 10(R)-HSA hplc->end gcms->end nmr->end

Caption: Experimental workflow for the purification and analysis of 10(R)-HSA.

troubleshooting_low_purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of 10(R)-HSA cause1 Oleic Acid Impurity start->cause1 cause2 Positional Isomers start->cause2 cause3 Stereoisomers start->cause3 cause4 Residual Solvents start->cause4 sol1 Optimize Chromatography / Recrystallization cause1->sol1 sol2 Preparative HPLC / 2D-TLC cause2->sol2 sol3 Chiral HPLC cause3->sol3 sol4 Vacuum Drying / GC-HS Analysis cause4->sol4 end Improved Purity sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Optimizing Oleate Hydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for oleate (B1233923) hydratase activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified oleate hydratase shows very low or no activity. What are the common causes and solutions?

A: This is a common issue that can arise from several factors related to the enzyme's cofactor requirements and stability.

  • Cofactor Deficiency: Oleate hydratases are flavoproteins that require Flavin Adenine Dinucleotide (FAD) for their activity.[1][2] The binding of FAD is often not very tight, and the cofactor can be lost during purification.[1][3] Some studies have shown that the reduced form of the cofactor, FADH₂, leads to significantly higher (up to 100-fold) enzyme activity compared to FAD.[3][4]

    • Solution: Supplement the reaction mixture with FAD. The optimal concentration can vary, but a starting point of 50 µM can be tested.[1] For enhanced activity, consider an in-situ FADH₂ regeneration system, although this can be more complex to implement.[4]

  • Improper Enzyme Conformation: The presence of FAD is crucial for maintaining the active conformation of the enzyme.[3][4] Without it, the enzyme may be misfolded and inactive.

    • Solution: Ensure FAD is present during the final purification steps and in the storage buffer to maintain enzyme integrity.

  • Enzyme Instability: Purified oleate hydratase can be unstable, especially after freeze-thaw cycles.[4]

    • Solution: Use fresh enzyme preparations whenever possible. Including stabilizing agents like glycerol (B35011) and ethanol (B145695) in the buffer can also improve stability.[4][5] Some researchers have found success with whole-cell biocatalysts, which can exhibit higher stability and activity compared to the purified enzyme.[4][5]

Q2: I am observing substrate or product inhibition in my reaction. How can I mitigate this?

A: High concentrations of oleic acid (substrate) or 10-hydroxystearic acid (10-HSA, product) can be inhibitory. The hydrophobic nature of both molecules can lead to aggregation and reduced enzyme accessibility.

  • Substrate Inhibition: While some recombinant oleate hydratases show no significant substrate inhibition up to 50 g/L of oleic acid[5], this can be enzyme-specific.

    • Solution: If substrate inhibition is suspected, perform a substrate titration experiment to determine the optimal concentration range. Using emulsifying agents like Tween-80 can help improve substrate dispersal and availability.[6]

  • Product Inhibition: The product, 10-HSA, has low solubility and can precipitate, leading to feedback inhibition.

    • Solution: The use of adsorbent polymeric beads can help to sequester the 10-HSA product as it is formed, thereby reducing its inhibitory effects.[3]

Q3: What are the optimal pH and temperature for oleate hydratase activity?

A: The optimal pH and temperature can vary depending on the source of the enzyme. It is crucial to determine the optimal conditions for your specific oleate hydratase.

  • pH: Most oleate hydratases exhibit optimal activity in a slightly acidic to neutral pH range. For example, the oleate hydratase from Lactobacillus rhamnosus has an optimal pH of 6.6, with activity dropping sharply below pH 6.0 and above pH 7.5.[5] In contrast, an enzyme from Elizabethkingia meningoseptica shows maximum activity around pH 6.0.[2][7]

  • Temperature: The optimal temperature for oleate hydratase activity is generally in the range of 20-30°C. For the Lactobacillus rhamnosus enzyme, the optimal temperature is between 24°C and 28°C, with a significant decrease in activity at 37°C.[5]

Q4: My reaction yields are inconsistent. What could be the cause?

A: Inconsistent yields can stem from variability in experimental setup and component stability.

  • Oxygen Sensitivity: The reduced cofactor FADH₂, which promotes higher activity, is sensitive to oxygen.

    • Solution: For reactions aiming to utilize FADH₂, conducting experiments under anaerobic conditions can improve consistency and yield.[4]

  • Substrate Quality and Preparation: The purity and physical state (e.g., aggregation) of the oleic acid can affect reaction rates.

    • Solution: Use high-purity oleic acid. Ensure consistent and effective emulsification of the substrate in the reaction buffer.

  • Enzyme Batch Variation: Different batches of purified enzyme or whole-cell catalysts can have varying activity levels.

    • Solution: Standardize your enzyme expression and purification protocol. Always run a control reaction with a standard substrate concentration to normalize for batch-to-batch variation.

Data Summary Tables

Table 1: Optimal Reaction Conditions for Oleate Hydratases from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Cofactor RequirementReference
Lactobacillus rhamnosus ATCC 531036.624 - 28FADH₂ dependent[4][5]
Elizabethkingia meningoseptica~6.0~22 - 25FAD[2][7]
Staphylococcus aureusNot specifiedNot specifiedFAD (Km = 2.1 µM)[1]

Table 2: Kinetic Parameters of Oleate Hydratase from Elizabethkingia meningoseptica

Mixing Speed (rpm)Temperature (°C)Apparent Vmax (mU/mg)Apparent Km (mM)
1,00030170 ± 900.21 ± 0.99
1,40030140 ± 150.30 ± 0.26
1,40022160 ± 900.121 ± 1.0
2,20022390 ± 700.56 ± 0.54

Data adapted from Bevers et al. (2009). Note that these are apparent values due to the low solubility of oleic acid.[7]

Experimental Protocols

Protocol 1: Standard Oleate Hydratase Activity Assay (Whole-Cell)

This protocol is adapted from a reliable procedure for the hydration of oleic acid using a recombinant E. coli whole-cell catalyst expressing oleate hydratase.[5]

  • Biocatalyst Preparation:

    • Grow recombinant E. coli cells expressing the oleate hydratase gene.

    • Induce protein expression under optimal conditions (e.g., specific inducer concentration, temperature, and time).

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.6).

    • Resuspend the cell pellet in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction mixture containing:

      • Phosphate buffer (50 mM, pH 6.6)

      • Glycerol (10% v/v) as a co-solvent and stabilizer.

      • Ethanol (2% v/v) to aid substrate solubility.

    • Add the whole-cell biocatalyst to the reaction mixture.

    • Initiate the reaction by adding oleic acid to the desired final concentration (e.g., 3 g/L).

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 28°C) with agitation to ensure proper mixing.

  • Reaction Monitoring and Product Analysis:

    • At different time points, withdraw aliquots of the reaction mixture.

    • Stop the reaction by acidification (e.g., adding HCl).

    • Extract the fatty acids with an organic solvent (e.g., ethyl acetate).

    • Analyze the substrate consumption and product formation using methods such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Protocol 2: Coupled Spectrophotometric Assay for Oleate Hydratase Activity

This assay allows for continuous monitoring of oleate hydratase activity by coupling the reaction to a secondary alcohol dehydrogenase.[3]

  • Principle: Oleate hydratase converts oleic acid to 10-hydroxystearic acid (10-HSA). A specific NAD⁺-dependent secondary alcohol dehydrogenase then oxidizes 10-HSA to 10-ketostearic acid, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.

  • Reaction Components:

    • Reaction buffer (e.g., Tris-HCl, pH 8.0)

    • Oleic acid (substrate)

    • Oleate hydratase (purified enzyme or cell lysate)

    • NAD⁺

    • A specific 10-HSA-converting secondary alcohol dehydrogenase

  • Procedure:

    • In a UV-transparent cuvette or microplate well, combine the reaction buffer, NAD⁺, secondary alcohol dehydrogenase, and the oleate hydratase sample.

    • Initiate the reaction by adding the oleic acid substrate.

    • Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer.

    • The initial rate of the reaction is proportional to the oleate hydratase activity under conditions where the dehydrogenase is not rate-limiting.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis start Start: Recombinant E. coli Culture induction Induce Protein Expression start->induction harvest Harvest & Wash Cells induction->harvest resuspend Resuspend in Reaction Buffer harvest->resuspend mix Prepare Reaction Mixture (Buffer, Glycerol, Ethanol) resuspend->mix add_catalyst Add Whole-Cell Biocatalyst mix->add_catalyst add_substrate Add Oleic Acid add_catalyst->add_substrate incubate Incubate at 28°C with Agitation add_substrate->incubate sample Withdraw Aliquots incubate->sample stop_reaction Stop Reaction (Acidification) sample->stop_reaction extract Extract Fatty Acids stop_reaction->extract analyze Analyze by TLC or GC-MS extract->analyze

Caption: Workflow for Oleate Hydratase Activity Assay (Whole-Cell).

troubleshooting_logic start Low/No Enzyme Activity? cofactor_check Is FAD added to the reaction? start->cofactor_check Check Cofactor enzyme_form_check Using purified enzyme? start->enzyme_form_check Check Enzyme Form conditions_check Are pH and Temperature optimal? start->conditions_check Check Conditions add_fad Solution: Add FAD (e.g., 50 µM). Consider FADH₂ system. cofactor_check->add_fad No cofactor_ok FAD is present cofactor_check->cofactor_ok Yes cofactor_ok->enzyme_form_check use_whole_cell Troubleshooting: Try whole-cell catalyst for higher stability. enzyme_form_check->use_whole_cell Yes purified_enzyme_issue Purified enzyme may be unstable. enzyme_form_check->purified_enzyme_issue No (using whole cell) purified_enzyme_issue->conditions_check optimize_conditions Solution: Determine optimal pH and temperature for your enzyme. conditions_check->optimize_conditions No/Unsure

Caption: Troubleshooting Logic for Low Oleate Hydratase Activity.

References

Validation & Comparative

10(R)-Hydroxystearic Acid: An Examination of Its Anti-Proliferative Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of 10(R)-Hydroxystearic acid (10-HSA) and its regioisomers on various cancer cell lines. The information presented is based on available experimental data to offer an objective overview for researchers in oncology and drug development.

Executive Summary

Current scientific literature indicates that 10-Hydroxystearic acid exhibits weak to negligible anti-proliferative activity against a range of human cancer cell lines. In contrast, its regioisomers, particularly 5-HSA, 7-HSA, and 9-HSA, have demonstrated significant growth inhibitory effects. This guide will delve into the comparative data, outline the experimental protocols used in these findings, and explore the signaling pathways associated with the more active hydroxystearic acid isomers.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative potential of various hydroxystearic acid (HSA) regioisomers has been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCaCo-2 (Colon)HT29 (Colon)HeLa (Cervical)MCF7 (Breast)PC3 (Prostate)NLF (Normal Lung Fibroblasts)
5-HSA > 100 µM45.3 ± 3.1 µM30.1 ± 1.5 µM35.2 ± 2.9 µM> 100 µM> 100 µM
7-HSA 25.1 ± 2.1 µM30.2 ± 1.9 µM20.5 ± 1.1 µM28.4 ± 1.7 µM50.3 ± 4.1 µM> 100 µM
8-HSA > 100 µM> 100 µM> 100 µM> 100 µM> 100 µM> 100 µM
9-HSA 35.2 ± 2.9 µM50.6 ± 3.9 µM33.1 ± 2.1 µM40.2 ± 3.3 µM60.1 ± 5.2 µM> 100 µM
10-HSA Very weak effect Very weak effect Very weak effect Very weak effect Very weak effect Very weak effect
11-HSA Very weak effect Very weak effect Very weak effect Very weak effect Very weak effect Very weak effect

Data sourced from a study by Lentini et al. (2022).[1][2][3][4][5] IC50 values are presented as mean ± standard deviation.

As the data indicates, 10-HSA and 11-HSA showed a very weak inhibitory effect on the tested cancer cell lines, while 8-HSA demonstrated no inhibitory activity.[1][2][3][4][5] Conversely, 5-HSA, 7-HSA, and 9-HSA displayed statistically significant inhibitory potency.[1][2] 7-HSA was identified as having the highest growth inhibitory potency among the tested isomers.[2]

Experimental Protocols

The primary method utilized to assess the anti-proliferative effects of hydroxystearic acid isomers is the MTT assay.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the hydroxystearic acid isomers. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 values are then determined from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with HSA Isomers cell_seeding->compound_treatment incubation 72-hour Incubation compound_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_analysis IC50 Value Determination absorbance_reading->data_analysis

MTT Assay Workflow

Signaling Pathways of Active HSA Isomers

While the mechanism of action for 10-HSA is not well-defined due to its limited activity, research has shed light on the pathways affected by its more potent regioisomers, particularly 9-Hydroxystearic acid (9-HSA).

9-HSA and HDAC1 Inhibition

Studies have indicated that 9-HSA acts as a histone deacetylase 1 (HDAC1) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In several cancer types, HDACs are overexpressed.

The proposed mechanism for 9-HSA's anti-proliferative effect involves the following steps:

  • Inhibition of HDAC1: 9-HSA binds to the catalytic site of HDAC1.

  • Increased Histone Acetylation: The inhibition of HDAC1 leads to an increase in the acetylation of histones.

  • Gene Expression Changes: This results in a more relaxed chromatin structure, allowing for the transcription of certain genes, including tumor suppressor genes.

  • Cell Cycle Arrest: A key target gene that is upregulated is p21WAF1, a cyclin-dependent kinase inhibitor.[6] Increased p21WAF1 expression leads to an arrest in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[1]

HDAC1_Inhibition_Pathway cluster_pathway Proposed Signaling Pathway for 9-HSA HSA9 9-Hydroxystearic Acid HDAC1 HDAC1 HSA9->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates p21 p21WAF1 Gene Expression Histones->p21 Represses CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle Induces Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Leads to

References

A Comparative Analysis of 10(R)-Hydroxystearic Acid and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 10(R)-hydroxystearic acid (10(R)-HSA) and other hydroxystearic acid (HSA) isomers. It is designed to be an objective resource, presenting experimental data on their biochemical properties and physiological effects to aid in research and development.

At a Glance: Performance Comparison of Hydroxystearic Acid Isomers

The following tables summarize the key quantitative data from comparative studies on the bioactivity of various HSA isomers.

IsomerPPARα Activation (Fold Induction vs. Control)[1][2]
10(R)-HSA 15.7
9-HSA10.1
12-HSA4.9
17-HSA1.7
Stearic Acid1.8
IsomerCollagen I Synthesis (Fold Increase vs. Control)[1][2]
10(R)-HSA 2.12
9-HSA1.56
12-HSANo significant effect
Stearic AcidNo significant effect
IsomerCell LineAntiproliferative Activity (IC50 in µM)
5-HSACaCo-225.1
HeLa22.1
7-HSAHT2914.7
HeLa26.6
MCF721.4
PC324.3
NLF24.9
8-HSAAll tested cell linesNo inhibitory activity
9-HSA-Less potent than 5, 7, and 11-HSA
10-HSA All tested cell lines Very weak effect
11-HSACaCo-227.6
MCF735.8
NLF29.7

In-Depth Analysis: Signaling Pathways and Cellular Effects

Hydroxystearic acid isomers exhibit a range of biological activities, largely dependent on the position of the hydroxyl group. A key signaling pathway modulated by these fatty acids is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.

PPARα Signaling Pathway

10(R)-HSA has been identified as a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα by ligands like 10(R)-HSA leads to the transcription of target genes involved in fatty acid oxidation and collagen synthesis.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_R_HSA 10(R)-HSA PPARa_RXR_inactive PPARα/RXR (inactive) 10_R_HSA->PPARa_RXR_inactive Binds to PPARα CoR Co-repressor PPARa_RXR_inactive->CoR PPARa_RXR_active PPARα/RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change CoA Co-activator PPARa_RXR_active->CoA Recruits PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., Collagen, Fatty Acid Oxidation Enzymes) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Collagen, etc.) mRNA->Proteins Translation

PPARα Signaling Pathway Activation by 10(R)-HSA.
Effects on Collagen Synthesis

Studies have demonstrated that 10(R)-HSA significantly increases the synthesis of various types of collagen in human dermal fibroblasts. Proteomic analysis has revealed that 10(R)-HSA upregulates the expression of collagen alpha-1(I), alpha-2(I), alpha-1(III), alpha-2(V), alpha-1(VI), and alpha-3(VI) chains.[1] This effect is more pronounced compared to other isomers like 12-HSA.

Antiproliferative Activity

In contrast to its positive effects on skin health, 10(R)-HSA exhibits very weak antiproliferative activity against various human cancer cell lines. Other isomers, particularly 5-HSA and 7-HSA, have shown significantly higher growth inhibitory potency. This highlights the structure-dependent bioactivity of hydroxystearic acid isomers.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to enable replication and further investigation.

PPARα Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the PPARα receptor by different compounds.

PPARa_Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Transfection 2. Transient Transfection - PPARα expression vector - Luciferase reporter vector (with PPRE) - Renilla luciferase control vector Cell_Culture->Transfection Treatment 3. Treatment Incubate cells with different hydroxystearic acid isomers Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luciferase_Assay 5. Luciferase Assay Measure firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 6. Data Analysis Normalize firefly to Renilla luciferase. Calculate fold induction vs. control. Luciferase_Assay->Data_Analysis

Workflow for PPARα Luciferase Reporter Gene Assay.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with three plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing a firefly luciferase gene under the control of a promoter with Peroxisome Proliferator Response Elements (PPREs).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After an incubation period to allow for protein expression, the cells are treated with various concentrations of the hydroxystearic acid isomers or a vehicle control.

  • Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

  • Luciferase Assay: The activities of both firefly and Renilla luciferases are measured using a luminometer and specific substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction is then calculated by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Collagen Synthesis and Quantification

Immunohistochemistry for Collagen I in Human Dermal Fibroblasts

This method is used to visualize and semi-quantify the amount of collagen I produced by fibroblasts.

Protocol:

  • Cell Culture and Treatment: Primary human dermal fibroblasts are cultured on coverslips and treated with different hydroxystearic acid isomers.

  • Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: The cell membrane is permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific for human collagen type I.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are stained with a counterstain (e.g., DAPI), and the coverslips are mounted on microscope slides.

  • Imaging and Analysis: The fluorescence intensity is observed and quantified using a fluorescence microscope and image analysis software.

Mass Spectrometry-Based Proteomics for Collagen Analysis

This technique provides a more detailed and quantitative analysis of different collagen types.

Protocol:

  • Cell Culture and Lysis: Fibroblasts are cultured and treated as described above. The cells are then lysed to extract the total protein content.

  • Protein Digestion: The protein extract is subjected to enzymatic digestion (e.g., with trypsin) to break down the proteins into smaller peptides.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The resulting data is searched against a protein database to identify and quantify the peptides corresponding to different collagen types. The relative abundance of each collagen type can then be compared between different treatment groups.

Analytical Methods for Isomer Separation

The separation and quantification of different hydroxystearic acid isomers are typically achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

General HPLC-MS Protocol:

  • Sample Preparation: The hydroxystearic acids are extracted from the sample matrix.

  • Chromatographic Separation: The isomers are separated on a reverse-phase HPLC column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve baseline separation of the isomers.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization in negative mode) and detected by a mass spectrometer. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the deprotonated molecule [M-H]⁻ of the hydroxystearic acids, or in tandem mass spectrometry (MS/MS) mode for more specific quantification by monitoring characteristic fragment ions.

  • Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known concentration of a corresponding stable isotope-labeled internal standard.

References

A Comparative Guide to 10(R)-Hydroxystearic Acid and 12-Hydroxystearic Acid in Organogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 10(R)-Hydroxystearic Acid (10-HSA) and 12-Hydroxystearic Acid (12-HSA), two positional isomers with markedly different performances as low-molecular-weight organogelators (LMWOs). The position of the hydroxyl group along the stearic acid backbone significantly influences the self-assembly mechanism, resulting in distinct gelation capabilities and rheological properties. This document synthesizes experimental data to assist in the selection of the appropriate gelator for specific formulation needs.

Overview and Gelation Mechanism

Both 10-HSA and 12-HSA are chiral hydroxy fatty acids capable of forming three-dimensional networks in organic solvents, entrapping the liquid phase to form a gel.[1][2] The primary driving force for this self-assembly is intermolecular hydrogen bonding. Molecules of both isomers first form dimers through hydrogen bonds between their carboxylic acid head groups.[3][4] Subsequently, chains of hydrogen bonds form between the hydroxyl groups on the alkyl chains, promoting the growth of a self-assembled fibrillar network (SAFiN).[1][3]

However, the seemingly minor shift of the hydroxyl group from the C12 to the C10 position results in a dramatic difference in gelation efficacy. (R)-12-HSA is a versatile and robust organogelator, capable of gelling a wide array of organic solvents.[1][5] In contrast, (R)-10-HSA exhibits a much more limited capacity, forming stable organogels exclusively in paraffin (B1166041) oil and tending to crystallize out of other solvents where 12-HSA readily forms gels.[1][2][6][7] This suggests that the specific location of the hydroxyl group on the C12 carbon is optimal for establishing the long-range, ordered hydrogen-bonding network required for efficient fiber formation and solvent entrapment.

Below is a visualization of the molecular structures that underpin their function and the general self-assembly pathway.

G cluster_0 Molecular Structures cluster_1 Self-Assembly Pathway HSA_12 12-Hydroxystearic Acid (12-HSA) HSA_10 This compound (10-HSA) molecules Dissolved Molecules dimers Carboxylic Acid Dimers molecules->dimers H-Bonding (COOH) fibers 1D Fiber Growth via OH-Bonding dimers->fibers H-Bonding (OH) network 3D Fibrillar Network (Gel) fibers->network Entanglement

Caption: Molecular isomers and their common self-assembly pathway.

Comparative Performance Data

The difference in gelation ability is quantified through parameters such as Critical Gelation Concentration (CGC), gel melting temperature (Tgel), and rheological strength. While comprehensive comparative data in a wide range of solvents is limited by 10-HSA's poor gelation performance, a comparison in paraffin oil, where both form gels, highlights the superior efficiency of 12-HSA.

ParameterThis compound12-Hydroxystearic AcidSolventNotes
Gelation Ability Forms a stable gel exclusively in paraffin oil.[1][2][6][7]Gels a wide variety of apolar and polar organic solvents.[1][5]Multiple12-HSA is a significantly more versatile organogelator.
CGC ~1.8% w/w< 1.0% w/wParaffin Oil / Mineral Oil12-HSA is more efficient, requiring a lower concentration to form a gel.[2][3]
Rheological Properties Forms a softer, weaker gel.[8]Forms a more rigid and stronger gel.[5]Paraffin OilG' and G'' values for 12-HSA gels are remarkably higher than for gels made from its isomers.[5]

Note: Data is aggregated from multiple sources. Direct side-by-side studies may use slightly different conditions.

Experimental Protocols

The characterization of organogels formed by 10-HSA and 12-HSA involves a set of standard material science techniques. A typical experimental workflow is outlined below.

G cluster_workflow Organogel Characterization Workflow prep 1. Sample Preparation (Dissolve at T > Tgel) cool 2. Gel Formation (Controlled Cooling) prep->cool cgc 3. CGC Determination (Tube Inversion Test) cool->cgc rheo 4. Rheological Analysis (Oscillatory Rheometry) cgc->rheo thermal 5. Thermal Analysis (DSC / Tgel Measurement) rheo->thermal morph 6. Morphological Study (Microscopy, XRD) thermal->morph

Caption: A standard workflow for preparing and characterizing organogels.

Critical Gelation Concentration (CGC) Determination

The CGC is determined using the stable-to-inversion method.

  • Preparation: A series of vials are prepared with varying concentrations of the organogelator (e.g., 0.1% to 5.0% w/w) in the chosen solvent.

  • Dissolution: The vials are sealed and heated in a water or oil bath until the gelator completely dissolves, forming a clear solution (sol).

  • Gelation: The vials are cooled to a specific temperature (e.g., room temperature, 25°C) under controlled conditions (e.g., fast cool by removal from bath, or slow cool by turning off the bath) for a set period (e.g., 24 hours).[9]

  • Assessment: Each vial is inverted. The CGC is defined as the lowest concentration at which the material does not flow under its own weight.[9]

Gel Melting Temperature (Tgel) Determination

Tgel, the temperature at which the gel-to-sol transition occurs, can be measured by the tube-inverting method or rheology.

  • Preparation: A stable gel is prepared in a sealed vial at a known concentration above the CGC.

  • Heating: The vial is placed in a programmable water or oil bath and heated at a steady rate (e.g., 1°C/min).[10]

  • Observation: The vial is inverted at regular temperature intervals.

  • Determination: Tgel is the temperature at which the gel begins to flow.

Rheological Characterization

Oscillatory rheometry is used to quantify the mechanical properties of the gel.[11]

  • Sample Loading: A freshly prepared gel sample is carefully loaded onto the rheometer plate (e.g., parallel plate geometry).

  • Amplitude Sweep: A strain or stress amplitude sweep is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). Within the LVR, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[10] G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component. For a gel, G' is significantly larger than G''.

  • Frequency Sweep: A frequency sweep is conducted at a constant stress or strain within the LVR. This test provides information about the gel's structural stability over different time scales.

  • Temperature Ramp: A temperature ramp is performed at a constant frequency and strain to observe the changes in G' and G'' with temperature, providing a more precise determination of Tgel (often at the G'/G'' crossover point).[10]

Conclusion

The choice between 10(R)-HSA and 12-HSA is clear for most applications. 12-Hydroxystearic acid is a vastly superior and more versatile organogelator, forming robust gels at low concentrations in a wide variety of solvents. Its well-characterized properties make it a reliable choice for applications in drug delivery, cosmetics, and material science.[12][13]

This compound , by contrast, is a poor organogelator with very limited utility.[6] Its tendency to crystallize rather than form gels in most solvents makes it unsuitable for applications requiring stable, three-dimensional networks. However, its study provides valuable scientific insight into the structure-property relationships that govern molecular self-assembly, highlighting the critical role of hydroxyl group positioning in the design of effective LMWOs.[1][6] For researchers investigating the fundamental principles of organogelation, 10-HSA serves as an interesting comparative molecule to its more effective C12 isomer.

References

Unveiling the Potency of 10(R)-Hydroxystearic Acid as a PPARα Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 10(R)-Hydroxystearic acid (10-HOA) with other well-known Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. By presenting supporting experimental data and detailed methodologies, this document aims to elucidate the mechanism and comparative efficacy of 10-HOA as a PPARα agonist, offering valuable insights for research and drug development.

Introduction to PPARα Agonism

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and catabolism.[2] This mechanism has made PPARα a significant therapeutic target for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Various synthetic and naturally occurring compounds have been identified as PPARα agonists, with the fibrate class of drugs being a prominent example.[3][4]

This compound (10-HOA) is a naturally occurring hydroxylated fatty acid that has emerged as a potent PPARα agonist.[5] This guide delves into the experimental evidence confirming its mechanism of action and compares its performance against established synthetic PPARα agonists, namely fenofibrate (B1672516) and WY14643.

Comparative Performance of PPARα Agonists

The efficacy of a PPARα agonist is primarily determined by its binding affinity to the receptor and its ability to induce a transcriptional response. These parameters are quantified by the dissociation constant (Kd) and the half-maximal effective concentration (EC50) in functional assays, respectively.

CompoundAgonist TypeTarget SpeciesEC50 (µM)PPARα Activation (Fold Induction)Reference
This compound (10-HOA) Natural Fatty AcidHuman5.515.7
Fenofibrate Fibrate DrugMouse18Not Reported[5]
Human30Not Reported[5]
WY14643 Synthetic AgonistMurine0.63Not Reported
Human5.0Not Reported

Note: The EC50 value for 10-HOA was determined using a luciferase reporter gene assay.

Signaling Pathway and Experimental Workflow

The activation of PPARα by an agonist like 10-HOA initiates a cascade of molecular events leading to the regulation of target gene expression. The general mechanism and a typical experimental workflow to confirm PPARα agonism are illustrated in the diagrams below.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 10(R)-HOA / Agonist PPARa_RXR PPARα-RXR Heterodimer Agonist->PPARa_RXR Binds CoRepressor Co-repressor Complex PPARa_RXR->CoRepressor Dissociation PPARa_RXR_Active Activated PPARα-RXR PPRE PPRE TargetGene Target Gene PPRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Lipid Metabolism) Protein->Cellular_Response Leads to CoActivator Co-activator Complex CoActivator->PPARa_RXR_Active Recruitment PPARa_RXR_Active->PPRE Binds

Diagram 1: PPARα Signaling Pathway Activation by an Agonist.

Experimental_Workflow cluster_data Data Output start Start: Hypothesis Compound is a PPARα agonist binding_assay In Vitro Binding Assay (e.g., TR-FRET) start->binding_assay Step 1 reporter_assay Cell-Based Reporter Assay (e.g., Luciferase Assay) binding_assay->reporter_assay Step 2 kd_node Binding Affinity (Kd) binding_assay->kd_node target_gene Target Gene Expression Analysis (e.g., qPCR) reporter_assay->target_gene Step 3 ec50_node Potency (EC50) reporter_assay->ec50_node end Conclusion: Compound confirmed as PPARα agonist target_gene->end Step 4 gene_exp_node mRNA Fold Change target_gene->gene_exp_node

Diagram 2: Experimental Workflow for Confirming PPARα Agonism.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for the key experiments used to characterize PPARα agonists.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activity of PPARα in response to a potential agonist.

Principle: A reporter gene construct is created containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE). Cells are co-transfected with this reporter construct and an expression vector for the PPARα receptor. If the test compound is a PPARα agonist, it will bind to and activate the receptor, leading to the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of PPARα activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.

    • After 24 hours, cells are co-transfected with a PPRE-luciferase reporter plasmid, a PPARα expression plasmid, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., 10-HOA) or a reference agonist (e.g., WY14643) at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compounds for 24 hours.

  • Luciferase Activity Measurement:

    • The medium is removed, and cells are lysed using a passive lysis buffer.

    • The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • The fold induction of PPARα activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • The EC50 value is determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This in vitro assay directly measures the binding of a ligand to the PPARα Ligand Binding Domain (LBD).

Principle: TR-FRET is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In this assay, the PPARα-LBD is typically tagged (e.g., with GST) and labeled with a terbium (Tb)-conjugated antibody (donor). A fluorescently labeled tracer ligand (acceptor) with known affinity for PPARα is added. When the tracer binds to the PPARα-LBD, the donor and acceptor are brought close together, resulting in a high TR-FRET signal. A test compound that binds to the PPARα-LBD will compete with the tracer, leading to a decrease in the TR-FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4).

    • Dilute the GST-tagged PPARα-LBD, Tb-anti-GST antibody, and the fluorescent tracer ligand to their optimal working concentrations in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the GST-PPARα-LBD and the Tb-anti-GST antibody mixture to each well and incubate for a specified time (e.g., 1 hour) at room temperature to allow for antibody-protein binding.

    • Add the fluorescent tracer ligand to all wells.

    • Incubate the plate for another period (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The donor is excited at approximately 340 nm, and emissions are read at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis:

    • The TR-FRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The percent inhibition of tracer binding is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a competitive binding curve.

    • The binding affinity (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Conclusion

The available evidence strongly supports the classification of this compound as a potent PPARα agonist.[5] Its ability to induce a significant transcriptional response, as demonstrated by the 15.7-fold activation in a luciferase reporter assay, positions it as a noteworthy candidate for further investigation. While a direct comparison of binding affinity with established synthetic agonists like fenofibrate and WY14643 is currently limited by the lack of published Kd values for 10-HOA, its EC50 of 5.5 µM suggests a potency that is comparable to or greater than that of the widely used drug fenofibrate in human cell-based assays.[5]

The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of 10-HOA and other potential PPARα modulators. Future studies focusing on direct binding assays and comparative analyses under standardized conditions will be crucial for fully elucidating the therapeutic potential of this compound.

References

comparison of biological activities of R and S enantiomers of 10-hydroxystearic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Biological Activities of R- and S-Enantiomers of 10-Hydroxystearic Acid

Introduction

10-Hydroxystearic acid (10-HSA) is a hydrated derivative of oleic acid with emerging significance in various biological applications, from cosmetics to potential therapeutics. This fatty acid exists as two stereoisomers, the (R)- and (S)-enantiomers, which can exhibit distinct biological activities due to the stereospecific nature of enzyme and receptor interactions. This guide provides a detailed comparison of the known biological activities of R- and S-10-HSA, supported by experimental data, to inform researchers, scientists, and drug development professionals. While extensive research has elucidated the functions of the R-enantiomer, data on the S-enantiomer remains comparatively scarce.

Data Presentation

The following table summarizes the key biological activities and quantitative data associated with the R- and S-enantiomers of 10-hydroxystearic acid.

Biological ActivityR-10-Hydroxystearic AcidS-10-Hydroxystearic AcidReference
PPARα Agonism Potent agonist. EC50 of 5.43 ± 0.18 μM.[1] Results in a 15.7-fold induction of PPARα activity.[2][3]Inactive as a PPARα agonist.[1][1][2][3]
Collagen Synthesis Stimulates collagen I and III synthesis in human dermal fibroblasts. Increases collagen I by 2.12-fold and collagen III by 2.44-fold.[2][3][4]No data available.[2][3][4]
Anti-inflammatory Activity Implied through PPARα activation and positive effects on gut barrier function.[1]No data available.[1]
Gut Barrier Function Restores gut-liver health in mice.No data available.
Antiproliferative Activity Very weak effect on human cancer cell lines.[5]No data available.[5]

Key Biological Activities in Detail

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

The most significant and well-documented difference between the two enantiomers lies in their interaction with PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

(R)-10-Hydroxystearic Acid is a potent agonist of PPARα.[1] Studies have demonstrated that it is more effective in activating PPARα than other regioisomers such as 9-HSA, 12-HSA, and 17-HSA.[2][3] This activation is the primary mechanism behind many of its observed biological effects.

Signaling Pathway

The signaling pathway for (R)-10-HSA-mediated PPARα activation is depicted below.

PPARa_Pathway R_10_HSA R-10-HSA PPARa PPARα R_10_HSA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., Collagen) PPRE->Target_Genes Regulates Transcription Biological_Effects Biological Effects (Anti-aging, Anti-inflammatory) Target_Genes->Biological_Effects

Figure 1: Simplified signaling pathway of R-10-HSA via PPARα activation.
Effects on Skin Health: Collagen Synthesis

The PPARα agonist activity of (R)-10-HSA translates into significant benefits for skin health, primarily through the stimulation of collagen production in dermal fibroblasts.[2][3] This leads to improved skin elasticity and a reduction in the signs of aging.[1] In vitro studies have shown a dose-dependent increase in both collagen I and collagen III levels.[4]

There is currently no available data on the effect of (S)-10-HSA on collagen synthesis. Given its inactivity at the PPARα receptor, it is unlikely to share the same mechanism of action as the R-enantiomer.

Anti-inflammatory and Gut Health Properties

(R)-10-HSA , produced by gut microbiota, has demonstrated the ability to restore the gut-liver axis in animal models. This is attributed to its activation of PPARα, which helps in repairing liver tissue and strengthening the gut epithelial barrier. This suggests a significant anti-inflammatory role for the R-enantiomer.

Specific anti-inflammatory activities or effects on gut health for (S)-10-HSA have not been reported in the available scientific literature.

Antiproliferative Effects

In studies screening various hydroxystearic acid regioisomers for their effects on human cancer cell lines, 10-HSA (as a racemate) exhibited very weak antiproliferative activity compared to other isomers like 5-HSA, 7-HSA, and 9-HSA.[5] There is no specific data available to distinguish the antiproliferative effects of the individual R and S enantiomers.

Experimental Protocols

PPARα Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Workflow Diagram

PPARa_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HepG2 cells Transfection Transfect with PPARα expression vector and PPRE-luciferase reporter vector Cell_Culture->Transfection Plating Plate transfected cells in 96-well plates Transfection->Plating Add_Compounds Add R-10-HSA, S-10-HSA, or control compounds Plating->Add_Compounds Incubation Incubate for 24 hours Add_Compounds->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Add_Luciferin Add luciferase substrate (luciferin) Cell_Lysis->Add_Luciferin Measure_Luminescence Measure luminescence Add_Luciferin->Measure_Luminescence Data_Analysis Analyze data and calculate EC50 Measure_Luminescence->Data_Analysis

Figure 2: Experimental workflow for the PPARα luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in an appropriate medium. The cells are then transiently transfected with two plasmids: one that expresses the human PPARα receptor and another that contains a luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE).

  • Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are then treated with various concentrations of (R)-10-HSA, (S)-10-HSA, a positive control (e.g., GW7647), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 24 hours to allow for receptor activation and subsequent expression of the luciferase gene.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of PPARα, is measured using a luminometer.

  • Data Analysis: The data is analyzed to determine the fold activation compared to the vehicle control and to calculate the half-maximal effective concentration (EC50) for each compound.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay quantifies the amount of new collagen produced by fibroblasts in response to treatment.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in a suitable growth medium.

  • Treatment: The cells are treated with different concentrations of (R)-10-HSA, (S)-10-HSA, or a control substance for a specified period (e.g., 48-72 hours).

  • Collagen Quantification: The amount of collagen secreted into the cell culture medium and/or deposited in the extracellular matrix can be quantified using several methods:

    • Sircol Assay: This colorimetric assay utilizes the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagen. The amount of bound dye is proportional to the amount of collagen and is measured spectrophotometrically.

    • Western Blot: This technique can be used to detect and quantify specific types of collagen (e.g., Collagen I, Collagen III) using antibodies.

    • RT-qPCR: The expression levels of genes encoding for different collagen types (e.g., COL1A1, COL3A1) can be measured to assess the effect of the compounds at the transcriptional level.

Conclusion

The available scientific evidence clearly indicates a significant difference in the biological activities of the R- and S-enantiomers of 10-hydroxystearic acid, primarily driven by their differential interaction with the PPARα receptor. (R)-10-HSA is a potent PPARα agonist, leading to a cascade of beneficial effects, including the stimulation of collagen synthesis and potential anti-inflammatory and gut-health-promoting properties. In contrast, (S)-10-HSA appears to be inactive as a PPARα agonist.

For researchers and professionals in drug development and cosmetics, this enantioselective activity is a critical consideration. The therapeutic or beneficial effects observed with 10-HSA are likely attributable to the R-enantiomer. Further research is warranted to explore any potential biological activities of (S)-10-HSA that are independent of the PPARα pathway. The lack of data on the S-enantiomer represents a significant knowledge gap that, if filled, could provide a more complete understanding of the biological roles of these fatty acid stereoisomers.

References

Validating the Therapeutic Potential of 10(R)-Hydroxystearic Acid in Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome represents a cluster of interconnected metabolic abnormalities, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Current therapeutic strategies often involve a multi-drug approach to manage the individual components of the syndrome. This guide provides a comparative analysis of the emerging therapeutic potential of 10(R)-Hydroxystearic acid (10-HSA) against established treatments, supported by available experimental data.

Overview of this compound and its Proposed Mechanism of Action

This compound is a naturally occurring hydroxylated fatty acid. Recent in vitro evidence has identified 10-HSA as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Its activation in the liver stimulates the transcription of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides. Fibrates, a class of drugs commonly used to treat dyslipidemia in metabolic syndrome, are synthetic PPARα agonists. The identification of 10-HSA as a natural PPARα agonist suggests a plausible mechanism for its potential therapeutic effects in metabolic syndrome.

Comparative Analysis of Efficacy

To date, direct clinical trial data for 10(R)-HSA in the context of metabolic syndrome is not available. However, preclinical and in vitro studies provide preliminary insights into its potential efficacy. This section compares the available data for 10-HSA with established clinical data for current metabolic syndrome treatments, namely fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists).

Table 1: Comparison of In Vitro PPARα Agonist Activity
CompoundReceptor TargetFold Induction of PPARα Activity (in vitro)Reference
This compound PPARα 15.7x [1][2]
9-Hydroxystearic AcidPPARα10.1x[1][2]
12-Hydroxystearic AcidPPARα4.9x[1][2]
Stearic Acid-1.8x[1][2]

This table highlights the superior in vitro PPARα agonist activity of 10-HSA compared to its regioisomers.

Table 2: Comparative Effects on Metabolic Parameters (Preclinical & Clinical Data)
ParameterThis compound (In Vitro)Fibrates (e.g., Fenofibrate) (Clinical Trials)Thiazolidinediones (e.g., Pioglitazone) (Clinical Trials)
Lipid Accumulation Suppressed lipid accumulation in 3T3-L1 adipocytes[3]--
Triglycerides Data not available↓ 20-50%[3][4]↓ 10-20%[5]
HDL Cholesterol Data not available↑ 10-20%[3][4]↑ 5-10%[5]
LDL Cholesterol Data not availableVariable, may slightly ↑ or ↓[4]↑ 5-15%[5]
Fasting Blood Glucose Data not availableModest ↓[4]↓ 15-30%[5]
Insulin Sensitivity Data not availableImproved in some studies[3]Significantly improved[5]

Note: Direct comparative in vivo data for 10-HSA is currently lacking. The data presented for 10-HSA is from in vitro studies and should be interpreted with caution.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 10(R)-HSA via PPARα Activation

cluster_extracellular Extracellular cluster_intracellular Intracellular 10_HSA 10(R)-HSA PPARa PPARα 10_HSA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Leads to Lipid_Metabolism Lipid_Metabolism Metabolic_Effects->Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis

Caption: Proposed signaling pathway of 10(R)-HSA in regulating metabolic gene expression.

Experimental Workflow for Assessing Adipocyte Lipid Accumulation

Start 3T3-L1 Preadipocytes Induce_Differentiation Induce Differentiation (e.g., with insulin, dexamethasone, IBMX) Start->Induce_Differentiation Treat_Cells Treat with 10-HSA or Vehicle Induce_Differentiation->Treat_Cells Stain_Lipids Stain with Oil Red O Treat_Cells->Stain_Lipids Quantify Quantify Lipid Accumulation (e.g., spectrophotometry) Stain_Lipids->Quantify Analyze Data Analysis Quantify->Analyze

Caption: Workflow for in vitro evaluation of 10-HSA's effect on adipogenesis.

Detailed Experimental Protocols

PPARα Activation Assay (Luciferase Reporter Assay)
  • Cell Line: HEK293T cells.

  • Plasmids:

    • Expression vector for full-length human PPARα.

    • Reporter plasmid containing a luciferase gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).

    • A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

  • Protocol:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 10(R)-HSA or a known PPARα agonist (positive control, e.g., GW7647) or vehicle (negative control).

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

    • Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.

    • Calculate the fold induction of PPARα activity relative to the vehicle control.

In Vitro Lipid Accumulation Assay (Oil Red O Staining)
  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation Medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Protocol:

    • Culture 3T3-L1 preadipocytes to confluence in a 6-well plate.

    • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium.

    • After 48 hours, replace the medium with maintenance medium containing different concentrations of 10(R)-HSA or vehicle.

    • Replenish the maintenance medium with or without 10-HSA every 2 days for a total of 8-10 days.

    • Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the lipid droplets with Oil Red O solution for at least 1 hour.

    • Wash extensively with water to remove unbound dye.

    • Elute the stained Oil Red O from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at 520 nm using a spectrophotometer to quantify lipid accumulation.

In Vitro Glucose Uptake Assay (2-NBDG)
  • Cell Line: Differentiated 3T3-L1 adipocytes or HepG2 hepatocytes.

  • Reagents:

    • Krebs-Ringer-HEPES (KRH) buffer.

    • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).

    • Insulin.

  • Protocol:

    • Seed and differentiate 3T3-L1 cells in a 96-well black, clear-bottom plate.

    • Starve the differentiated adipocytes in serum-free medium for 2-4 hours.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with or without 10(R)-HSA for a specified time (e.g., 1-24 hours).

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes.

    • Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent PPARα agonist, a mechanism shared with the established lipid-lowering fibrate drugs. Furthermore, preliminary studies indicate that 10-HSA can suppress lipid accumulation in adipocytes. These findings provide a solid rationale for its potential as a therapeutic agent for managing the dyslipidemia component of metabolic syndrome.

However, a comprehensive validation of its therapeutic potential requires further investigation. Key future research directions include:

  • In vivo studies: Animal models of metabolic syndrome are crucial to evaluate the effects of 10-HSA on the complete cluster of metabolic abnormalities, including insulin resistance, hypertension, and central obesity.

  • Direct comparative studies: Head-to-head comparisons with existing drugs like fenofibrate (B1672516) in both in vitro and in vivo models will provide a clearer picture of its relative potency and efficacy.

  • Mechanism of action: Further elucidation of the downstream targets and signaling pathways affected by 10-HSA beyond PPARα activation is warranted.

  • Safety and toxicology: Thorough safety and toxicology studies are essential before considering any clinical development.

References

Comparative Analysis of 10(R)-Hydroxystearic Acid and Stearic Acid on Cell Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the effects of 10(R)-Hydroxystearic acid (10-HSA) and stearic acid on cell membranes. While direct comparative experimental data is limited, this document synthesizes available information on stearic acid and infers the effects of 10-HSA based on studies of similar hydroxylated fatty acids to provide a comprehensive overview for research and drug development.

Introduction

Stearic acid, a saturated fatty acid, is a common component of cell membranes known to influence their rigidity. In contrast, this compound, a hydroxylated counterpart, is emerging as a molecule of interest with potential biological activities. The introduction of a hydroxyl group to the acyl chain is expected to alter its interaction with the lipid bilayer, thereby affecting key membrane properties such as fluidity, permeability, and the organization of microdomains like lipid rafts. Understanding these differences is crucial for applications in drug delivery, cell signaling research, and the development of therapeutics targeting membrane-associated processes.

Data Presentation: Comparative Effects on Cell Membranes

The following tables summarize the known and inferred effects of stearic acid and this compound on various cell membrane properties.

Table 1: Effects on Membrane Fluidity

ParameterStearic AcidThis compound (Inferred)
General Effect Decreases membrane fluidity, promotes a more ordered (gel-like) state.Expected to increase membrane fluidity or disrupt packing, promoting a more disordered (liquid-crystalline) state.
Transition Temperature (Tm) Tends to increase the Tm of phospholipid bilayers.Likely to decrease the Tm of phospholipid bilayers.
Lipid Packing Increases acyl chain packing and order.The hydroxyl group is likely to interfere with tight acyl chain packing, leading to a more loosely packed and disordered membrane.

Table 2: Effects on Membrane Permeability

ParameterStearic AcidThis compound
General Effect Generally decreases membrane permeability to water-soluble molecules due to increased packing.Increases ion permeability.[1] This suggests a disruption of the membrane barrier.
Mechanism Enhances the barrier function by creating a more ordered and less permeable lipid bilayer.The hydroxyl group introduces a polar moiety into the hydrophobic core of the membrane, potentially creating defects or "pores" that facilitate the passage of ions.[1]

Table 3: Interaction with Lipid Rafts

ParameterStearic AcidThis compound (Inferred)
General Effect As a saturated fatty acid, it can be incorporated into and potentially stabilize lipid rafts.Likely to disrupt the ordered structure of lipid rafts.
Mechanism The straight acyl chain of stearic acid is compatible with the tightly packed, ordered environment of lipid rafts.The hydroxyl group is expected to interfere with the hydrogen bonding and tight packing of cholesterol and sphingolipids within the raft, leading to their destabilization.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of fatty acid effects on cell membranes are provided below.

Measurement of Membrane Fluidity via Fluorescence Anisotropy

This method assesses changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is indicative of membrane fluidity.

Materials:

  • Cells or liposomes of interest

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Stock solutions of stearic acid and this compound

  • Fluorometer with polarization filters

Procedure:

  • Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes at a known concentration in PBS.

  • Fatty Acid Incubation: Incubate the cell or liposome suspension with the desired concentration of stearic acid or 10(R)-HSA for a specified time and temperature to allow for incorporation into the membrane.

  • Probe Labeling: Add the fluorescent probe (e.g., DPH) to the suspension and incubate in the dark to allow the probe to partition into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Place the labeled sample in a cuvette in the fluorometer.

    • Excite the sample with vertically polarized light at the appropriate wavelength for the probe (e.g., 355 nm for DPH).

    • Measure the intensity of the emitted fluorescence in both the vertical (I_parallel) and horizontal (I_perpendicular) planes relative to the excitation plane (e.g., at 430 nm for DPH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

  • Interpretation: A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity (a more ordered membrane). A lower anisotropy value suggests higher fluidity.

Assessment of Membrane Permeability using Calcein (B42510) Release Assay

This assay measures the leakage of a fluorescent dye from liposomes, indicating an increase in membrane permeability.

Materials:

  • Liposomes encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

  • Buffer solution (e.g., HEPES-buffered saline)

  • Stock solutions of stearic acid and this compound

  • Fluorometer

Procedure:

  • Liposome Preparation: Prepare liposomes loaded with a high concentration of calcein. Remove non-encapsulated calcein by size-exclusion chromatography.

  • Baseline Fluorescence Measurement: Dilute the calcein-loaded liposomes in the buffer to a concentration where the encapsulated calcein is self-quenched. Measure the baseline fluorescence (F_initial).

  • Fatty Acid Addition: Add the desired concentration of stearic acid or 10(R)-HSA to the liposome suspension.

  • Time-course Measurement: Monitor the increase in fluorescence intensity over time (F_t) as calcein is released from the liposomes and its self-quenching is relieved upon dilution in the external buffer.

  • Maximum Fluorescence Determination: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (F_max).

  • Calculation: Calculate the percentage of calcein release at each time point using the formula: % Release = [(F_t - F_initial) / (F_max - F_initial)] * 100

  • Interpretation: A higher percentage of calcein release indicates a greater increase in membrane permeability induced by the fatty acid.

Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Centrifugation

This technique separates the detergent-resistant membrane fractions (lipid rafts) from the more soluble parts of the cell membrane based on their buoyancy.[2][3][4]

Materials:

  • Cultured cells

  • Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100)

  • Sucrose solutions of varying concentrations (e.g., 40%, 30%, 5% w/v)

  • Ultracentrifuge and tubes

  • Equipment for Western blotting

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing Triton X-100. The detergent solubilizes most of the cell membrane, leaving the lipid rafts intact.

  • Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions, starting with the highest concentration at the bottom (e.g., 40%), followed by intermediate (e.g., 30%), and the lowest concentration (e.g., 5%) at the top.

  • Sample Loading: Mix the cell lysate with a high concentration of sucrose (e.g., to a final concentration of 40%) and place it at the bottom of the prepared gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for a prolonged period (e.g., 18-24 hours) at 4°C.

  • Fraction Collection: After centrifugation, carefully collect fractions from the top of the gradient. Lipid rafts, being buoyant due to their high lipid content, will float to the interface between the lower sucrose concentrations (e.g., between the 5% and 30% layers).

  • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against known lipid raft marker proteins (e.g., flotillin, caveolin) and non-raft marker proteins to confirm the successful isolation of lipid rafts.

  • Comparative Analysis: To compare the effects of stearic acid and 10(R)-HSA, cells can be pre-treated with these fatty acids before lysis. Changes in the distribution of marker proteins in the gradient fractions would indicate an effect on lipid raft integrity.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis & Comparison Start Start: Cells or Liposomes Incubate_SA Incubate with Stearic Acid Incubate_10HSA Incubate with 10(R)-HSA Control Control (No Fatty Acid) Fluidity Membrane Fluidity (Fluorescence Anisotropy) Incubate_SA->Fluidity Permeability Membrane Permeability (Calcein Release) Incubate_SA->Permeability Lipid_Rafts Lipid Raft Integrity (Sucrose Gradient) Incubate_SA->Lipid_Rafts Incubate_10HSA->Fluidity Incubate_10HSA->Permeability Incubate_10HSA->Lipid_Rafts Control->Fluidity Control->Permeability Control->Lipid_Rafts Compare Comparative Analysis Fluidity->Compare Permeability->Compare Lipid_Rafts->Compare

Caption: Experimental workflow for comparing the effects of fatty acids on cell membranes.

Lipid_Raft_Disruption cluster_0 Intact Lipid Raft cluster_1 Disrupted Lipid Raft raft Lipid Raft Ordered Domain Cholesterol & Sphingolipid Rich disrupted_raft Disrupted Raft Increased Disorder Loosely Packed non_raft Non-Raft Disordered Domain mixed_domain Mixed Domain 10HSA 10(R)-HSA 10HSA->disrupted_raft  Disrupts Packing

Caption: Postulated disruption of a lipid raft by this compound.

References

A Comparative Guide to Analytical Methods for 10(R)-Hydroxystearic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of 10(R)-Hydroxystearic acid (10-HSA), a hydrated metabolite of oleic acid. The selection of an appropriate analytical method is critical for accurate quantification in various matrices. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in their method selection process.

Comparison of Analytical Method Performance

The performance of different analytical methods for the quantification of hydroxystearic acids is summarized below. The data is compiled from various studies and presented to facilitate a direct comparison of key validation parameters.

MethodAnalyte(s)Linearity (r)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference
GC-MS 9- and 10-hydroxystearic acidsNot Specified1.8 ng (for 9-HSA) and 4.4 ng (for 10-HSA)Not SpecifiedNot Specified[1]
HPLC-ELSD 12-hydroxystearic acid and stearic acid0.9993-0.99953.2 µg/mL (for 12-HSA) and 7.4 µg/mL (for stearic acid)101.5% (for 12-HSA) and 101.0% (for stearic acid)<1.7% (repeatability)[2]
LC-HRMS 19 free Hydroxy Fatty AcidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for 9- and 10-Hydroxystearic Acids

This method is suitable for the identification and quantification of these important metabolites of lipid peroxidation.[1]

Sample Preparation and Derivatization:

  • Cell extracts containing free and conjugated hydroxy acids are prepared.

  • The hydroxy acids are converted to their corresponding methyl esters.

  • A silylation step is performed using a mixture of pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide.[4]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB 23).

  • Injector: Split/splitless injector.

  • Temperature Program: A temperature gradient is used, for example, 130-230°C at 2°C/min.[5]

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Quantification: An internal standard (e.g., propyl-paraben) is used, and a specific fragment of each isomeric hydroxy acid methyl ester is monitored for quantification.[1]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for 12-Hydroxystearic Acid

This method provides a rapid and simple approach for the determination of hydroxystearic acids.[2]

Sample Preparation:

  • The sample is pretreated by alkaline hydrolysis.

Instrumentation and Conditions:

  • HPLC System: With a C18 column (e.g., Zhongpu Develop XD-C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with methanol (B129727) and 1% acetic acid in aqueous solution.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detector (ELSD):

    • Drift Tube Temperature: 40°C.

    • Carrier Gas (N2) Pressure: 337 kPa.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Free Hydroxy Fatty Acids

This method allows for the direct determination of various saturated hydroxy fatty acids without the need for derivatization.[3]

Sample Preparation:

  • Involves mild sample preparation conditions.

Instrumentation and Conditions:

  • LC System: Coupled to a high-resolution mass spectrometer.

  • Analysis Time: A single run can be as short as 10 minutes.[3]

  • Ionization: Electrospray ionization (ESI) is commonly used.

Chiral Separation using High-Performance Liquid Chromatography (HPLC)

For the enantiomeric separation of hydroxy fatty acids, a chiral stationary phase is employed.

Instrumentation and Conditions:

  • HPLC System: Equipped with a chiral column (e.g., Chiralpak AD or AD-RH).

  • Detection: UV detection can be used for samples of a few nanograms.[6]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are robust, reliable, and produce comparable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Candidate Methods (e.g., GC-MS, LC-MS, HPLC) define_analyte->select_methods Based on properties define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) select_methods->define_parameters prep_samples Prepare Standard and QC Samples define_parameters->prep_samples Informs sample prep method1_val Method 1 Validation prep_samples->method1_val method2_val Method 2 Validation prep_samples->method2_val method3_val Method 3 Validation prep_samples->method3_val compare_data Compare Performance Data method1_val->compare_data method2_val->compare_data method3_val->compare_data statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) compare_data->statistical_analysis select_optimal Select Optimal Method(s) statistical_analysis->select_optimal Based on results documentation Document Cross-Validation Report select_optimal->documentation

Caption: General workflow for cross-validation of analytical methods.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. Researchers are encouraged to perform in-house validation to ensure the chosen method is suitable for their specific application and sample matrix.

References

A Comparative Analysis of 10(R)-Hydroxystearic Acid and Existing Anti-Diabetic Drugs for Efficacy in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging therapeutic candidate, 10(R)-Hydroxystearic acid (10(R)-HSA), and established anti-diabetic drug classes. The objective is to evaluate their respective efficacies in glycemic control, supported by available experimental data. While direct in-vivo efficacy data for 10(R)-HSA is limited in the current literature, this guide utilizes data from a closely related molecule, 9,10-dihydroxystearic acid (DHSA), to provide a preliminary comparison. The established drug classes discussed include biguanides (Metformin), glucagon-like peptide-1 (GLP-1) receptor agonists, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.

Executive Summary

The global burden of type 2 diabetes necessitates the exploration of novel therapeutic agents. This compound, a fatty acid metabolite, has garnered interest for its potential anti-diabetic properties. This guide synthesizes available data to compare its hypothesized mechanism and preliminary efficacy with current standards of care. The comparison highlights the diverse mechanisms of action, from improving insulin (B600854) sensitivity to modulating glucose absorption and excretion.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of anti-diabetic drugs is intrinsically linked to their mechanism of action. Below is a comparative summary of the signaling pathways and primary modes of action.

This compound (Hypothesized)

Emerging evidence suggests that hydroxystearic acids may exert their anti-diabetic effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Activation of PPARγ in adipose tissue, for instance, can enhance insulin sensitivity.

10(R)-HSA 10(R)-HSA PPARγ PPARγ 10(R)-HSA->PPARγ Activates Gene Transcription Gene Transcription PPARγ->Gene Transcription Regulates ↑ Insulin Sensitivity ↑ Insulin Sensitivity Gene Transcription->↑ Insulin Sensitivity ↓ Blood Glucose ↓ Blood Glucose ↑ Insulin Sensitivity->↓ Blood Glucose

Figure 1: Hypothesized PPARγ signaling pathway for 10(R)-HSA.
Established Anti-Diabetic Drugs

In contrast, existing anti-diabetic drugs operate through a variety of well-characterized pathways:

  • Metformin (B114582): Primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][2]

  • GLP-1 Receptor Agonists: Mimic the action of the incretin (B1656795) hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) release, and slowing gastric emptying.[3]

  • SGLT2 Inhibitors: Inhibit the sodium-glucose cotransporter 2 in the kidneys, leading to increased urinary glucose excretion.[4][5][6][7]

  • PPARγ Agonists (Thiazolidinediones): Directly activate PPARγ, leading to improved insulin sensitivity.[8][9]

The following diagram illustrates the distinct primary mechanisms of these established drug classes.

cluster_Metformin Metformin cluster_GLP1 GLP-1 Agonists cluster_SGLT2 SGLT2 Inhibitors cluster_PPARg PPARγ Agonists Metformin Metformin ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production Metformin->↓ Hepatic Glucose Production GLP-1 Agonists GLP-1 Agonists ↑ Insulin Secretion ↑ Insulin Secretion GLP-1 Agonists->↑ Insulin Secretion SGLT2 Inhibitors SGLT2 Inhibitors ↑ Glucose Excretion ↑ Glucose Excretion SGLT2 Inhibitors->↑ Glucose Excretion PPARγ Agonists PPARγ Agonists ↑ Insulin Sensitivity ↑ Insulin Sensitivity PPARγ Agonists->↑ Insulin Sensitivity

Figure 2: Primary mechanisms of established anti-diabetic drug classes.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the efficacy of hydroxystearic acids (using 9,10-DHSA as a proxy) and established anti-diabetic drugs. It is crucial to note that the data for 9,10-DHSA is from a preclinical study in a diabetic mouse model, while the data for the other drugs are from human clinical trials.

Table 1: In-Vivo Efficacy of 9,10-Dihydroxystearic Acid (DHSA) in KKAy Diabetic Mice

ParameterTreatment Group (4% DHSA Diet)Control Group (4% Corn Oil Diet)Outcome
Oral Glucose Tolerance Test (OGTT)
Blood Glucose at 0.5hSignificantly lower than controlHigherImproved glucose tolerance[10]
Blood Glucose at 1hSignificantly lower than controlHigherImproved glucose tolerance[10]
Area Under Glucose CurveSignificantly lower than controlHigherImproved overall glucose handling[10]
Insulin Sensitivity Test
Blood Glucose at 0.5h post-insulinLower than controlHigherEnhanced insulin sensitivity[10]
Blood Glucose at 1h post-insulinLower than controlHigherEnhanced insulin sensitivity[10]
Body Weight Significantly lower than controlHigherReduced body weight[10]

Table 2: Clinical Efficacy of Existing Anti-Diabetic Drugs in Patients with Type 2 Diabetes

Drug ClassRepresentative Drug(s)Change in HbA1c (%)Change in Fasting Plasma Glucose (FPG)
Biguanides Metformin-1.0 to -2.0-50 to -70 mg/dL
GLP-1 Receptor Agonists Semaglutide-1.5 to -1.8Significant reduction
SGLT2 Inhibitors Empagliflozin-0.7 to -1.0-25 to -35 mg/dL
PPARγ Agonists Pioglitazone-0.5 to -1.4-25 to -50 mg/dL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In-Vivo Study of 9,10-Dihydroxystearic Acid in KKAy Mice[10]
  • Animal Model: Male KKAy mice, a model for type 2 diabetes.

  • Dietary Intervention: Mice were fed a high-fat diet containing either 4% 9,10-DHSA, 2% 9,10-DHSA, 4% olive oil, or 4% corn oil for several weeks.

  • Oral Glucose Tolerance Test (OGTT): After a fasting period, a glucose solution is administered orally. Blood glucose levels are then measured at specific time points (e.g., 0, 30, 60, and 120 minutes) to assess the ability to clear glucose from the bloodstream.

  • Insulin Sensitivity Test: Following a brief fasting period, a dose of insulin is injected intraperitoneally. Blood glucose levels are monitored at set intervals to determine the body's response to insulin.

  • PPARγ Activation Assay: CV-1 cells were used to assess the in-vitro activation of PPARγ by DHSA.

The general workflow for a typical oral glucose tolerance test in a rodent model is depicted below.

Start Start Fasting Overnight Fasting of Mice Start->Fasting Baseline_BG Measure Baseline Blood Glucose (t=0) Fasting->Baseline_BG Glucose_Admin Oral Administration of Glucose Bolus Baseline_BG->Glucose_Admin BG_Measurement Measure Blood Glucose at Timed Intervals (e.g., 15, 30, 60, 120 min) Glucose_Admin->BG_Measurement Data_Analysis Analyze Blood Glucose Curve BG_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

The available preclinical data on a hydroxystearic acid isomer suggests potential anti-diabetic efficacy, primarily through improved glucose tolerance and insulin sensitivity, with a possible link to PPARγ activation. However, a direct and comprehensive comparison with established anti-diabetic drugs is challenging due to the limited availability of specific quantitative in-vivo data for this compound.

Established anti-diabetic medications have well-documented efficacy from extensive clinical trials, with robust data on HbA1c and fasting plasma glucose reduction. While 10(R)-HSA presents an interesting avenue for future research, further in-vivo studies are imperative to quantify its anti-diabetic effects and fully elucidate its mechanism of action. Researchers and drug development professionals should focus on generating specific data for 10(R)-HSA to accurately assess its therapeutic potential in the context of existing diabetes treatments.

References

Safety Operating Guide

Proper Disposal Procedures for 10(R)-Hydroxystearic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides essential guidance on the proper disposal procedures for 10(R)-Hydroxystearic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to adhere to proper handling procedures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Handle with gloves that have been inspected prior to use.[1]

  • Clothing: Wear fire/flame resistant and impervious clothing.[1]

  • Eye/Face Protection: Use tightly fitting safety goggles or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through controlled incineration by a licensed professional waste disposal service.[1] Discharging this chemical into sewer systems or the environment is strictly prohibited.[1]

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, tightly closed container.[1]

  • Store the container in a dry, cool, and well-ventilated place, segregated from incompatible materials and foodstuffs.[1]

2. Accidental Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Prevent the spill from entering drains or waterways.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

3. Disposal of Contaminated Packaging:

  • Containers that held this compound can be triple-rinsed (or the equivalent).[1]

  • The rinsed containers can then be offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, in accordance with local regulations.[1]

4. Final Disposal:

  • The material should be disposed of by a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[1]

Quantitative Disposal Data

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Generation of 10(R)-Hydroxystearic Acid Waste collect Collect in a Suitable, Closed Container start->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store transport Transport by Licensed Waste Disposal Service store->transport spill Accidental Spill contain Contain Spill & Prevent Entry to Drains spill->contain cleanup Collect with Non-Sparking Tools contain->cleanup spill_collect Place in a Suitable Container for Disposal cleanup->spill_collect spill_collect->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate end Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10(R)-Hydroxystearic acid
Reactant of Route 2
10(R)-Hydroxystearic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.